D-Psicose
Description
D-Psicose is a natural product found in Polytrichum commune with data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1 |
InChI Key |
LKDRXBCSQODPBY-JDJSBBGDSA-N |
SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](C(O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of D-Psicose (Allulose)
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Psicose, also known as D-Allulose, is a rare monosaccharide and a C-3 epimer of D-fructose.[1] It is found in small quantities in various natural products like wheat, figs, and raisins.[1] Despite having a chemical formula identical to fructose (C6H12O6), this compound is minimally metabolized in the human body, rendering it a low-calorie sugar substitute.[2][3] It possesses about 70% of the sweetness of sucrose with a caloric value of approximately 0.2 to 0.4 kcal/g.[1] This unique combination of properties has garnered significant interest in its application as a functional food ingredient and potential therapeutic agent. This guide provides a comprehensive overview of the discovery, history, production, and key experimental findings related to this compound.
Discovery and History
The journey of this compound from a rare, scientifically obscure sugar to a commercially viable product is a testament to decades of research and innovation.
-
1940s: this compound was first identified.[1]
-
1994: A pivotal breakthrough occurred when Professor Ken Izumori at Kagawa University, Japan, discovered the enzyme D-tagatose 3-epimerase . This enzyme was found to efficiently convert D-fructose into this compound, paving the way for mass production.[1]
-
"Izumoring" Strategy: Professor Izumori and his team developed a comprehensive strategy for the production of various rare sugars from abundant monosaccharides, which they termed the "Izumoring." This strategy heavily relies on enzymatic conversions.
Production of this compound
The commercial viability of this compound hinges on efficient and scalable production methods. While chemical synthesis is possible, enzymatic conversion of D-fructose is the preferred industrial method due to its specificity and milder reaction conditions.
Enzymatic Production
The core of the enzymatic production of this compound is the isomerization of D-fructose at the C-3 position, catalyzed by specific epimerases.
Key Enzymes:
-
D-tagatose 3-epimerase (D-TE): The first enzyme discovered for this purpose, it catalyzes the epimerization of both D-tagatose to D-sorbose and D-fructose to this compound.[4]
-
This compound 3-epimerase (DPE) / D-allulose 3-epimerase (DAE): These enzymes exhibit higher specificity for the conversion of D-fructose to this compound.[5]
Experimental Protocol: Enzymatic Synthesis, Purification, and Crystallization of this compound
This protocol outlines a general procedure for the lab-scale production and purification of this compound from D-fructose using an immobilized epimerase.
1. Enzyme Immobilization:
-
Support Material: A common choice is a porous carrier like amino-epoxide support (e.g., ReliZyme HFA403/M).[6]
-
Procedure:
-
The purified this compound 3-epimerase is immobilized onto the support through a multi-step process involving ion exchange, covalent binding, and crosslinking with agents like glutaraldehyde.[6]
-
The immobilized enzyme is then washed and stored in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).[6]
-
2. Enzymatic Conversion:
-
Reaction Mixture:
-
Procedure:
-
The D-fructose solution is passed through a column packed with the immobilized this compound 3-epimerase.[7]
-
The reaction is maintained at an optimal temperature, typically around 50-60°C.[6]
-
The flow rate is adjusted to achieve a conversion rate of approximately 25-30%.[7]
-
The effluent containing a mixture of D-fructose and this compound is collected.
-
3. Purification:
-
Chromatography:
-
Procedure:
-
The reaction mixture is loaded onto the SMB system.
-
Water is used as the eluent.
-
Fractions are collected and analyzed by HPLC to identify those with a high concentration of this compound (typically >90%).[2]
-
4. Crystallization:
-
Procedure:
-
The purified this compound solution is concentrated under vacuum to a supersaturated state (e.g., 75-85% solids).[2]
-
The concentrated syrup is cooled gradually in a crystallizer.
-
Seed crystals of this compound may be added to initiate crystallization.[2]
-
The crystals are harvested by centrifugation, washed with ethanol, and dried.[8]
-
Workflow for this compound Production
Caption: Workflow for the enzymatic production of this compound.
Physiological Effects and Mechanisms of Action
This compound exhibits a range of physiological effects that are of interest for drug development and nutritional science.
Effects on Lipid Metabolism
Studies in animal models have consistently demonstrated the beneficial effects of this compound on lipid metabolism.
Experimental Protocol: Investigating the Effect of this compound on Lipid Metabolism in Rats
This protocol describes a typical study design to evaluate the impact of dietary this compound on lipid metabolism in rats.
1. Animals and Diets:
-
Animals: Male Wistar rats are commonly used.[3]
-
Acclimation: Animals are acclimated for a week with free access to a standard chow diet and water.
-
Experimental Diets:
-
Control Diet: A standard rodent diet.
-
This compound Diet: The control diet supplemented with 3-5% (w/w) this compound.[3]
-
Other control groups may include diets supplemented with sucrose or fructose for comparison.
-
-
Study Duration: Typically 4 to 8 weeks.
2. Sample Collection and Analysis:
-
Blood Samples: Blood is collected at the end of the study for the analysis of serum lipids (triglycerides, total cholesterol, HDL, LDL) and hormones (insulin, leptin).
-
Tissue Samples: The liver and adipose tissue are excised, weighed, and stored at -80°C for further analysis.
-
Lipid Extraction from Liver: Total lipids are extracted from a portion of the liver using a chloroform:methanol (2:1, v/v) solution. The extracted lipids are then quantified gravimetrically.[9]
3. Biochemical Assays:
-
Hepatic Lipogenic Enzyme Activity:
4. Gene Expression Analysis:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the liver tissue using a suitable method (e.g., TRIzol reagent), and cDNA is synthesized using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of genes involved in lipid metabolism, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FAS) , are quantified.[11]
-
Primer Sequences (Rat):
-
SREBP-1c: Forward - 5'-GACCTCGCAGTCGTGGCT-3', Reverse - 5'-GGCTGAGGAGMAPKAP kinase 2/3 and PRAK.[12] This cascade ultimately influences the expression of various genes, including those involved in inflammation.
-
-
Experimental Evidence:
-
In a study using human umbilical vein endothelial cells (HUVECs), high glucose levels were shown to induce the expression of Monocyte Chemoattractant Protein-1 (MCP-1), a pro-inflammatory chemokine.[8]
-
Co-treatment with this compound was found to inhibit this high-glucose-induced MCP-1 expression.[8]
-
Further investigation revealed that this compound treatment reduced the phosphorylation of p38 MAPK, suggesting that the anti-inflammatory effect of this compound is mediated, at least in part, through the inhibition of the p38 MAPK pathway.[8]
p38 MAPK Signaling Pathway
Caption: this compound inhibits high glucose-induced MCP-1 expression via the p38 MAPK pathway.
Experimental Protocol: Western Blot for Phosphorylated p38 MAPK
This protocol provides a general procedure for detecting the phosphorylation status of p38 MAPK in HUVECs.
1. Cell Culture and Treatment:
-
HUVECs are cultured in appropriate media.
-
Cells are treated with high glucose (e.g., 25 mM) in the presence or absence of this compound for a specified time.
2. Protein Extraction:
-
Cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
3. Western Blotting:
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution containing 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK. Another membrane is incubated with an antibody for total p38 MAPK as a loading control.[13]
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion
This compound has been shown to stimulate the secretion of GLP-1, an incretin hormone with important roles in glucose homeostasis and appetite regulation.
Experimental Evidence:
-
Oral administration of this compound to rats resulted in a significant and sustained increase in plasma GLP-1 levels.[14][15]
-
Studies using isolated perfused rat ileum demonstrated that luminal administration of this compound directly stimulates GLP-1 secretion from L-cells.[14][16]
Experimental Protocol: GLP-1 Secretion from Isolated Perfused Rat Ileum
This protocol describes a method for studying the direct effect of this compound on GLP-1 secretion from the rat ileum.
1. Perfusion Setup:
-
The ileal segment of an anesthetized rat is isolated and cannulated for both vascular and luminal perfusion.[14]
-
The vascular perfusate is a Krebs-Ringer bicarbonate buffer containing dextran and bovine serum albumin, gassed with 95% O2 and 5% CO2.[16]
-
The luminal perfusate is a saline solution.
2. Experimental Procedure:
-
The preparation is allowed to stabilize with a basal perfusion for a set period.
-
This compound is then introduced into the luminal perfusate at various concentrations.
-
Venous effluent is collected at regular intervals.
3. GLP-1 Measurement:
-
The concentration of GLP-1 in the venous effluent is measured using a specific radioimmunoassay (RIA) or ELISA kit.[17]
Potential Role in GLUT4 Translocation
While direct studies on the effect of this compound on GLUT4 translocation are limited, its insulin-sensitizing effects suggest a potential involvement of this pathway. GLUT4 translocation to the plasma membrane is a critical step in insulin-stimulated glucose uptake into muscle and adipose tissue.
Experimental Protocol: GLUT4 Translocation Assay in L6 Myotubes
This protocol outlines a common method for assessing GLUT4 translocation in a skeletal muscle cell line.
1. Cell Culture and Differentiation:
-
L6 myoblasts stably expressing myc-tagged GLUT4 (L6-GLUT4myc) are cultured and differentiated into myotubes.[18]
2. Treatment:
-
Myotubes are serum-starved and then treated with insulin (positive control), this compound, or a vehicle control for a specified time.[19]
3. Detection of Surface GLUT4:
-
Immunofluorescence Staining:
-
The cells are fixed, but not permeabilized, to ensure only surface proteins are labeled.
-
The cells are incubated with an anti-myc antibody to label the externally exposed myc tag of the translocated GLUT4.[19]
-
A fluorescently labeled secondary antibody is then used for detection.
-
-
Flow Cytometry:
-
After antibody labeling as described above, the cells are detached and analyzed by flow cytometry to quantify the fluorescence intensity, which is proportional to the amount of surface GLUT4.[20]
-
-
Cell Surface Biotinylation:
-
Surface proteins are labeled with a membrane-impermeable biotinylation reagent.
-
The cells are lysed, and biotinylated proteins are captured using streptavidin beads.
-
The amount of captured GLUT4 is then quantified by Western blotting.
-
Insulin-Mediated GLUT4 Translocation Pathway
Caption: A simplified diagram of the insulin-mediated GLUT4 translocation pathway.
Quantitative Data Summary
Table 1: Physicochemical and Metabolic Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C6H12O6 | [1] |
| Molar Mass | 180.16 g/mol | - |
| Sweetness (relative to sucrose) | ~70% | [1] |
| Caloric Value (human) | 0.2 - 0.4 kcal/g | [1] |
| Caloric Value (rat) | ~0.007 kcal/g | [3] |
| Glycemic Index | Very low / Negligible | - |
Table 2: Effects of this compound in Animal Models (Rats)
| Parameter | Effect of this compound | Reference(s) |
| Body Weight | Reduction | [3] |
| Adipose Tissue Weight | Reduction | [3] |
| Serum Insulin | Reduction | [3] |
| Serum Leptin | Reduction | [3] |
| Hepatic Lipogenic Enzyme Activity | Reduction | [3] |
| SREBP-1c Gene Expression | Downregulation | [11] |
| Plasma GLP-1 | Increase | [14][15] |
Conclusion
This compound has emerged as a promising low-calorie sugar substitute with demonstrated beneficial effects on lipid metabolism and glucose homeostasis in preclinical studies. Its discovery and the subsequent development of enzymatic production methods have made it accessible for research and commercial applications. The mechanisms underlying its physiological effects appear to be multi-faceted, involving the modulation of key signaling pathways such as p38 MAPK and the stimulation of incretin hormones like GLP-1. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate its therapeutic potential in the management of metabolic disorders. This guide provides a foundational technical overview for researchers and professionals in the field, summarizing the key historical milestones, production methodologies, and experimental findings to date.
References
- 1. Production, purification, characterization, and safety evaluation of constructed recombinant this compound 3-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8524888B2 - Method of producing this compound crystals - Google Patents [patents.google.com]
- 3. ebm-journal.org [ebm-journal.org]
- 4. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Preparation of this compound from d-fructose by immobilized d-tagatose 3-epimerase | Semantic Scholar [semanticscholar.org]
- 8. EP3210478A1 - Method for preparing this compound crystal - Google Patents [patents.google.com]
- 9. Analytical methods for evaluation of the fatty acid metabolism in rat liver [redalyc.org]
- 10. Acetyl CoA carboxylase and fatty acid synthetase activities in liver and adipose tissue of meal-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of glucagon-like peptide-1 secretion from rat ileum by neurotransmitters and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insulin-regulated Glut4 Translocation: MEMBRANE PROTEIN TRAFFICKING WITH SIX DISTINCTIVE STEPS - PMC [pmc.ncbi.nlm.nih.gov]
D-Psicose: A Technical Guide to the C-3 Epimer of D-Fructose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Psicose (also known as D-Allulose) is a rare monosaccharide and a C-3 epimer of D-fructose.[1][2][3] This naturally occurring ketohexose is found in small quantities in various foods like wheat, figs, and raisins.[2] Its significance in the scientific and pharmaceutical communities stems from its unique physiological properties: it is a low-calorie sweetener with approximately 70% of the sweetness of sucrose but with virtually zero calories.[4][5] Extensive research has demonstrated its potential health benefits, including anti-hyperglycemic, anti-hyperlipidemic, and anti-obesity effects, making it a promising candidate for managing metabolic disorders such as type 2 diabetes.[5][6][7] This technical guide provides an in-depth overview of the core aspects of this compound, including its biochemical properties, metabolic fate, mechanisms of action, and relevant experimental data.
Biochemical Profile and Production
This compound is a ketohexose with the same chemical formula as fructose (C6H12O6) but differs in the stereochemistry at the third carbon position.[3][8][9] This structural difference is the basis for its distinct metabolic and physiological properties.
Enzymatic Production: The large-scale production of this compound has been made possible through enzymatic epimerization of D-fructose.[8][10] The key enzymes involved are D-tagatose 3-epimerase (DTEase) and this compound 3-epimerase (DPEase), which belong to the D-ketose 3-epimerase (DKEase) family.[3][8][10] These enzymes catalyze the reversible conversion of D-fructose to this compound.[10]
Figure 1: Enzymatic production of this compound from D-fructose.
Metabolism and Pharmacokinetics
Unlike its epimer D-fructose, this compound is poorly metabolized in the human body.[8][10] Approximately 70% of ingested this compound is absorbed in the small intestine and subsequently excreted in the urine without being utilized for energy.[11] The remaining 30% reaches the large intestine, where it is partially fermented by the gut microbiota.[11][12]
Absorption, Distribution, and Excretion
Studies in rats have shown that orally administered this compound is well-absorbed and rapidly eliminated.[13] Peak blood concentrations are observed within an hour of ingestion, followed by a swift decline.[13] The absorbed this compound is distributed to various organs, with the highest concentrations found in the liver and kidneys, before being excreted primarily through urine.[13]
Figure 2: Metabolic fate of orally ingested this compound.
Mechanism of Action: Anti-Hyperglycemic Effects
This compound exerts its anti-hyperglycemic effects through multiple mechanisms, primarily by modulating carbohydrate digestion and glucose metabolism.
Inhibition of Intestinal α-Glucosidases
In vitro and in vivo studies have demonstrated that this compound potently inhibits intestinal α-glucosidase enzymes, specifically sucrase and maltase.[1] This inhibition slows down the digestion of sucrose and maltose into absorbable monosaccharides, thereby blunting the postprandial rise in blood glucose levels.[1]
Enhancement of Hepatic Glucokinase Activity
This compound has been shown to promote the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes.[6][14] This translocation enhances glucokinase activity, leading to increased phosphorylation of glucose to glucose-6-phosphate, which in turn promotes glycogen synthesis and hepatic glucose uptake.[6][14]
Figure 3: Key mechanisms of this compound's anti-hyperglycemic action.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from various studies investigating the effects of this compound.
Table 1: Effects of this compound on Postprandial Blood Glucose in Rats
| Treatment Group | Dose | Carbohydrate Load | Peak Plasma Glucose (mg/dL) | % Reduction vs. Control | Reference |
| Sucrose (Control) | - | 2 g/kg | ~160 | - | [1] |
| Sucrose + this compound | 0.2 g/kg | 2 g/kg | ~120 | ~25% | [1] |
| Maltose (Control) | - | 2 g/kg | ~175 | - | [1] |
| Maltose + this compound | 0.2 g/kg | 2 g/kg | ~130 | ~26% | [1] |
Table 2: Long-Term Effects of this compound on Body Weight and Adipose Tissue in Rats
| Diet Group | Duration | Final Body Weight (g) | Intra-abdominal Adipose Tissue Weight (g) | Reference |
| Sucrose (Control) | 18 months | ~700 | ~45 | [15] |
| This compound (3%) | 18 months | ~650 | ~35 | [15] |
Table 3: Effects of this compound on Glucose and Insulin Levels in Type 2 Diabetic Rats (OLETF)
| Treatment Group | Duration | Blood Glucose (mg/dL) | Serum Insulin (ng/mL) | Reference |
| Control (OLETF) | 13 weeks | ~250 | ~8.5 | [6] |
| This compound (5% in water) | 13 weeks | ~180 | ~5.0 | [6] |
Experimental Protocols
In Vivo Study: Oral Carbohydrate Tolerance Test in Rats
-
Animals: Male Wistar rats.
-
Acclimation: Standard laboratory conditions for at least one week.
-
Fasting: Overnight fasting prior to the experiment.
-
Treatment Groups:
-
Control Group: Administered a solution of sucrose (2 g/kg body weight) or maltose (2 g/kg body weight).
-
This compound Group: Administered a solution of sucrose or maltose along with this compound (0.2 g/kg body weight).
-
-
Blood Sampling: Blood samples were collected from the tail vein at 0, 30, 60, 90, and 120 minutes post-administration.
-
Analysis: Plasma glucose concentrations were determined using a glucose oxidase method.
-
Statistical Analysis: Data were analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.
Figure 4: Workflow for the oral carbohydrate tolerance test.
Long-Term Toxicity and Efficacy Study in Rats
-
Animals: Male Wistar rats (3 weeks old).
-
Dietary Groups:
-
Control Group: Fed a standard diet containing 3% sucrose.
-
This compound Group: Fed a standard diet containing 3% this compound.
-
-
Duration: 12 to 18 months.
-
Parameters Measured:
-
Body weight and food intake (weekly).
-
Intra-abdominal adipose tissue weight (at sacrifice).
-
Blood chemistry and hematology (at sacrifice).
-
Gross pathology and histopathology of major organs.
-
-
Statistical Analysis: Comparison between the two groups using t-tests or other appropriate statistical methods.
Safety and Regulatory Status
This compound has been found to have low toxicity, with an LD50 value of 16 g/kg in rats.[15] Long-term studies in rats have not shown any adverse effects at dietary doses of 3%.[15] The United States Food and Drug Administration (FDA) has granted this compound the status of Generally Recognized as Safe (GRAS).[8]
Conclusion and Future Directions
This compound, the C-3 epimer of D-fructose, presents a compelling profile for researchers, scientists, and drug development professionals. Its unique metabolic fate and mechanisms of action, particularly in modulating glucose metabolism, underscore its potential as a functional food ingredient and a therapeutic agent for metabolic diseases. The existing body of evidence from preclinical and clinical studies provides a strong foundation for its application. Future research should focus on elucidating the long-term effects of this compound in diverse human populations, exploring its impact on the gut microbiome in more detail, and investigating its potential synergistic effects with other therapeutic agents for the management of type 2 diabetes and obesity. The continued development of cost-effective, large-scale production methods will also be crucial for its widespread adoption.
References
- 1. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psicose - Wikipedia [en.wikipedia.org]
- 3. scirp.org [scirp.org]
- 4. This compound is a rare sugar that provides no energy to growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rare sugar this compound improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rare sugar this compound prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic effects of this compound in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Study on Long-Term Toxicity of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Properties of D-Psicose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Psicose (also known as D-allulose), a rare sugar and C-3 epimer of D-fructose, is emerging as a compound of significant interest in the fields of biochemistry, nutrition, and drug development.[1][2] Its unique biochemical properties, including its low caloric value and its ability to modulate key metabolic pathways, position it as a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. This technical guide provides an in-depth overview of the core biochemical properties of this compound, with a focus on its physicochemical characteristics, metabolic fate, and its influence on glucose and lipid metabolism. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development.
Physicochemical Properties
This compound is a monosaccharide with the same molecular formula as fructose and glucose (C6H12O6) and a molecular weight of 180.16 g/mol .[1][2] It exists as a white crystalline substance that is highly soluble in water.[2] Notably, it possesses approximately 70% of the sweetness of sucrose but contributes only 0.2-0.4 kcal/g, a significant reduction from the 4 kcal/g of sucrose.[3] This low caloric value is primarily due to its limited metabolism in the human body.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C6H12O6 | [1][2][4] |
| Molecular Weight | 180.16 g/mol | [1][2][3] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 96 °C | [2][5] |
| Solubility in Water | High | [2][4] |
| Sweetness (relative to sucrose) | ~70% | [2][3] |
| Caloric Value | 0.2-0.4 kcal/g | [3] |
Metabolism, Absorption, and Excretion
Unlike its epimer D-fructose, this compound is poorly metabolized by the body.[3] Following oral ingestion, a significant portion is absorbed in the small intestine and excreted unchanged in the urine.[3] This resistance to metabolic breakdown is a key contributor to its low caloric value.
Biochemical Effects
Effects on Glucose Metabolism
This compound has demonstrated significant effects on glucose homeostasis, primarily through two mechanisms: inhibition of intestinal α-glucosidases and modulation of hepatic glucose metabolism.
This compound acts as an inhibitor of intestinal α-glucosidases, specifically sucrase and maltase.[6] This inhibition slows the breakdown of dietary carbohydrates into absorbable monosaccharides, thereby reducing postprandial blood glucose spikes.[6]
| Enzyme | Effect of this compound | Reference(s) |
| Intestinal Sucrase | Inhibition | [6] |
| Intestinal Maltase | Inhibition | [6] |
| Intestinal α-amylase | Slight Inhibition | [6] |
This compound influences hepatic glucose metabolism by promoting the translocation of glucokinase (GK) from the nucleus to the cytoplasm in hepatocytes.[7] Glucokinase is a key enzyme in the first step of glycolysis and glycogen synthesis. Its translocation to the cytoplasm enhances its activity, leading to increased glucose uptake and glycogen storage in the liver. This mechanism is thought to involve the interaction of this compound with the glucokinase regulatory protein (GKRP), which normally sequesters glucokinase in the nucleus in a low-glucose state.[8][9]
Effects on Lipid Metabolism
This compound has been shown to favorably alter lipid metabolism, contributing to its anti-obesity effects.[6][10] It exerts these effects by modulating the expression of key genes involved in lipogenesis and fatty acid oxidation.
Studies have shown that this compound supplementation can suppress the expression of lipogenic genes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[10] This suppression is mediated, at least in part, through the modulation of the sterol regulatory element-binding protein-1c (SREBP-1c) signaling pathway.[10][11]
This compound has been reported to stimulate the phosphorylation and activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10] Activated AMPK, in turn, phosphorylates and inhibits SREBP-1c, leading to a downstream reduction in the expression of lipogenic genes.[11][12]
Safety and Toxicology
This compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration.[3] Toxicological studies in rats have indicated a high LD50 of 16 g/kg body weight, classifying it as a substance of low acute toxicity.[7][13] Long-term feeding studies in rats have not shown any significant adverse effects at dietary concentrations of 3%.[13]
Analytical Methods
Several analytical methods are available for the quantification of this compound in various matrices. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a commonly used technique for the simultaneous determination of this compound and other sugars in food products.
Experimental Protocols
In Vitro α-Glucosidase Inhibitory Assay
This protocol is adapted from methods used to assess the inhibitory activity of compounds on α-glucosidase.[14][15][16][17]
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate reader
Procedure:
-
Prepare solutions of α-glucosidase, pNPG, this compound, and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of this compound solution at various concentrations, and 25 µL of α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of pNPG solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Oral Glucose Tolerance Test (OGTT) in Rats
This protocol is a generalized procedure based on standard methods for OGTT in rodents.[18][19][20]
Animals:
-
Male Wistar rats (or other appropriate strain)
Materials:
-
This compound
-
Glucose solution (for oral gavage)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast rats overnight (12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer this compound (e.g., 2 g/kg body weight) or vehicle (water) via oral gavage.
-
Thirty minutes after this compound administration, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC).
Conclusion
This compound exhibits a range of biochemical properties that make it a compelling subject for further investigation. Its ability to inhibit carbohydrate-digesting enzymes and modulate hepatic glucose and lipid metabolism through pathways involving glucokinase, AMPK, and SREBP-1c highlights its potential as a therapeutic agent for metabolic diseases. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the mechanisms of action and potential applications of this unique rare sugar.
References
- 1. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]
- 2. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]
- 4. D-Allulose Specifications: Powder and Syrup with High Purity [bshingredients.com]
- 5. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An allosteric activator of glucokinase impairs the interaction of glucokinase and glucokinase regulatory protein and regulates glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of the regulatory protein of glucokinase in the glucose sensory mechanism of the hepatocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and Atherosclerosis in Diet-induced Insulin Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPK phosphorylates and inhibits SREBP activity to attenuate hepatic steatosis and atherosclerosis in diet-induced insulin-resistant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Study on Long-Term Toxicity of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 15. In vitro α-glucosidase inhibitory assay [protocols.io]
- 16. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. olac.berkeley.edu [olac.berkeley.edu]
- 19. mmpc.org [mmpc.org]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the In Vivo Metabolic Pathway of D-Psicose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic pathway of D-Psicose (also known as D-Allulose), a rare sugar with significant potential in food science and therapeutics. The document synthesizes current research on its absorption, distribution, metabolism, and excretion (ADME), presents quantitative data in tabular format, details common experimental protocols, and visualizes key processes using logical diagrams.
Introduction
This compound is a C-3 epimer of D-fructose, a ketohexose that is naturally present in small quantities in various agricultural products and commercially produced carbohydrate mixtures.[1] Its popularity as a sugar substitute stems from its sweet taste—about 70% of the sweetness of sucrose—and its remarkably low caloric value, estimated to be between 0.2 and 0.4 kcal/g.[2] Unlike conventional sugars, this compound is largely unutilized by the human body, making its metabolic fate a critical area of study for assessing its safety and physiological effects.[2][3] Understanding the in vivo pathway of this compound is essential for its application in managing conditions like obesity and diabetes, as it has been shown to suppress postprandial hyperglycemia and reduce body fat accumulation in animal studies.[4][5] This guide will delve into the technical details of its journey through the body, providing the foundational knowledge required for research and development.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The metabolic profile of this compound is characterized by efficient absorption followed by rapid excretion, with minimal to no metabolic conversion for energy.[3][6]
2.1 Absorption Upon oral ingestion, this compound is readily absorbed in the small intestine.[7] In humans, it is estimated that approximately 70% of ingested this compound is absorbed, while the remaining 30% passes to the large intestine.[8][9] The absorption is mediated by glucose transporters, specifically GLUT5 and GLUT2, which it shares with fructose.[2][8] Studies in rats show that after oral administration, this compound quickly appears in the bloodstream, with peak blood concentrations observed around 60 minutes post-ingestion.[7][10]
2.2 Distribution Once absorbed into the systemic circulation, this compound is distributed to various organs.[7] Animal studies using radiolabeled this compound have shown that the highest concentrations are found in the liver and kidneys.[5][7][11] Lesser amounts are distributed to the lungs, spleen, heart, and skeletal muscle.[5][7] Notably, accumulation in the brain has not been observed.[11] Despite its distribution to the liver, this compound does not appear to be significantly metabolized there.[3][12] Seven days after a single oral dose in rats, the total remaining amount in the body was less than 1%.[10][11]
2.3 Metabolism A key characteristic of this compound is its metabolic stability. Human and rat hepatocytes show that while fructose is rapidly metabolized, this compound remains largely intact.[3][12] It is not a substrate for the enzymes that metabolize common sugars like glucose and fructose, and therefore does not contribute to hepatic energy production.[2][3] The small fraction of this compound that is not absorbed in the small intestine and reaches the large intestine can be partially fermented by gut microbiota, leading to the production of short-chain fatty acids.[8][13] However, this fermentation is minimal.[6]
2.4 Excretion The primary route of elimination for absorbed this compound is through the kidneys via urinary excretion.[3][14] In human studies, 66-86% of an orally administered dose was recovered intact in the urine.[6] In rats, approximately 37% of an oral dose is excreted in the urine, with another 8-13% eliminated in the feces.[13][15] The elimination is rapid; following intravenous administration in rats, the plasma half-life was determined to be approximately 57-72 minutes.[7][10][12]
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative parameters from various in vivo studies on this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (100 mg/kg)
| Parameter | Value (Mean ± SD) | Time Point | Reference |
|---|---|---|---|
| Blood Concentration | |||
| 11.3 ± 6.4 µg/g | 10 min | [7] | |
| 41.8 ± 16.2 µg/g | 30 min | [7] | |
| Cmax (Peak Concentration) | 48.5 ± 15.6 µg/g | 60 min | [7][10] |
| 39.2 ± 9.5 µg/g | 120 min | [7] | |
| Cumulative Urinary Excretion | |||
| ~10% of dose | 30 min | [7] | |
| ~20% of dose | 60 min | [7][11] |
| | 33-37% of dose | 120 min |[7][11] |
Table 2: Excretion and Distribution of this compound in Humans and Rats
| Species | Route | % of Dose Excreted (Urine) | % of Dose Excreted (Feces) | Key Tissue Distribution | Reference |
|---|---|---|---|---|---|
| Human | Oral | 66 - 86% | < 3% | Not specified | [6][8] |
| Rat | Oral | 11 - 37% | 8 - 13% | Liver, Kidney | [7][13][15] |
| Rat | Intravenous | ~50% (within 1 hr) | Not applicable | Liver, Kidney |[7][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to study this compound metabolism in vivo.
4.1 Protocol: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the absorption, distribution, and excretion of this compound after oral administration.
-
Test Substance: ¹⁴C-labeled this compound, synthesized enzymatically.[10][11]
-
Administration:
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein or via cardiac puncture at multiple time points (e.g., 10, 30, 60, 120 minutes) post-administration.[1][7]
-
Urine and Feces: House rats in metabolic cages to allow for separate collection of urine and feces over a specified period (e.g., 24, 48, or 72 hours).[13]
-
Tissues: At the final time point, euthanize the animals and harvest key organs (liver, kidneys, spleen, muscle, brain, etc.).[7]
-
-
Sample Analysis:
-
Homogenize tissue samples.
-
Measure the radioactivity in blood, urine, feces, and tissue homogenates using a liquid scintillation counter to quantify the concentration of ¹⁴C-D-Psicose and its metabolites (if any).[7]
-
Results are typically expressed as µg-equivalents of this compound per gram of sample.[7]
-
4.2 Protocol: Whole-Body Autoradiography in Mice
-
Objective: To visualize the distribution of this compound throughout the body.
-
Subjects: Male C3H mice.[11]
-
Test Substance: ¹⁴C-labeled this compound.
-
Administration: Administer ¹⁴C-D-Psicose (e.g., 100 mg/kg) via intravenous injection.[11]
-
Procedure:
-
At predetermined time points post-injection (e.g., 30 minutes, 1 hour), euthanize the mice by CO₂ asphyxiation.
-
Immediately freeze the whole body in a mixture of hexane and dry ice.
-
Embed the frozen carcass in a carboxymethyl cellulose block.
-
Obtain thin (e.g., 40 µm) sagittal sections of the entire body using a cryo-microtome.
-
Expose the sections to an imaging plate for a set duration.
-
Analyze the distribution of radioactivity using a bioimaging analyzer. This will reveal the organs and tissues where the labeled compound has accumulated.[11]
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic fate of this compound and a typical experimental workflow.
Caption: In Vivo Metabolic Fate of Orally Administered this compound.
Caption: Experimental Workflow for an In Vivo this compound ADME Study.
Physiological Effects and Mechanisms
While this compound is not metabolized for energy, it exerts several physiological effects. It has been shown to inhibit intestinal α-glucosidases (sucrase and maltase), which suppresses the sharp increase in blood glucose levels after carbohydrate ingestion.[1] Furthermore, studies in rats suggest that this compound can favorably alter lipid metabolism by decreasing lipogenesis and increasing fatty acid oxidation in the liver.[4][16] These effects, combined with its low caloric value, underscore its potential as a functional ingredient for managing metabolic disorders.
Conclusion
The in vivo metabolic pathway of this compound is well-characterized by its efficient absorption from the small intestine, rapid distribution to organs like the liver and kidney, profound metabolic stability, and swift elimination primarily through urine.[3][7][11] It is not utilized for energy in the way that common sugars are.[3][6] The quantitative data and experimental protocols summarized herein provide a robust framework for researchers and drug development professionals. The unique metabolic profile of this compound, coupled with its beneficial physiological effects on glucose and lipid metabolism, positions it as a highly promising sugar substitute for both food industry applications and potential therapeutic uses.[1][4] Further human trials are necessary to fully elucidate its long-term metabolic consequences and clinical applications.[10][11]
References
- 1. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-allulose: The Best Sugar Replacement? | by Rodion Senko | Oct, 2025 | Medium [biobazaar.medium.com]
- 3. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. allulose.org [allulose.org]
- 7. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Profiling of Rat Kidney Tissue Following Administration of D-Allulose [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Stability of D-Allulose in Biorelevant Media and Hepatocytes: Comparison with Fructose and Erythritol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic effects of this compound in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biokinetic of the rare sugar D-Allulose in human blood and urine | FISA - Forschungsinformationssystem Agrar und Ernährung [fisaonline.de]
- 15. Allulose in human diet: the knowns and the unknowns | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 16. pubs.acs.org [pubs.acs.org]
D-Psicose: A Comprehensive Technical Guide to Absorption and Excretion in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (also known as D-Allulose) is a rare sugar and a C-3 epimer of D-fructose, which has garnered significant attention for its potential health benefits, including anti-hyperglycemic and anti-hyperlipidemic effects.[1] Unlike common sugars, this compound is minimally metabolized and provides virtually zero energy, making it an attractive candidate for use as a sugar substitute.[2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a food ingredient and therapeutic agent. This technical guide provides a comprehensive overview of the ADME studies of this compound in animal models, with a focus on quantitative data, experimental protocols, and relevant biological pathways.
I. Absorption and Bioavailability
Studies in rat models indicate that this compound is readily absorbed from the gastrointestinal tract. Following oral administration, this compound is detected in the bloodstream, with peak concentrations observed within an hour.[3]
Experimental Protocol: Oral Administration and Blood Sampling in Rats
A common experimental design to assess the oral absorption of this compound involves the following steps:
-
Housing and Acclimatization: Animals are housed in controlled conditions with a standard diet and water ad libitum for a period of acclimatization before the experiment.
-
Fasting: Rats are typically fasted overnight to ensure an empty stomach, which minimizes variability in absorption.
-
Dosing: A solution of this compound (e.g., 5 g/kg body weight) is administered orally via gavage.[4] For tracer studies, ¹⁴C-labeled this compound is used.[1][3]
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 10, 30, 60, and 120 minutes) from the tail vein or via cardiac puncture under anesthesia.[3]
-
Sample Processing: Blood samples are processed to obtain plasma or serum, which is then stored at low temperatures (e.g., -80°C) until analysis.
-
Analysis: this compound concentrations in the plasma or serum are quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid scintillation counting for radiolabeled compounds.[3]
II. Distribution
Following absorption, this compound is distributed to various tissues. Autoradiography studies using ¹⁴C-labeled this compound in mice have shown high signals in the liver, kidney, and bladder.[3][5] Notably, accumulation in the brain has not been observed.[1][5] Seven days after a single oral dose, the residual amounts of this compound in the whole body were found to be less than 1%, indicating limited long-term retention.[3][5]
Experimental Protocol: Autoradiography in Mice
-
Animal Model: C3H mice are a suitable model for autoradiography studies.[1]
-
Dosing: ¹⁴C-labeled this compound (e.g., 100 mg/kg body weight) is administered intravenously.[1]
-
Tissue Collection: At selected time points post-administration, animals are euthanized, and whole-body cryosections are prepared.
-
Imaging: The sections are exposed to imaging plates, and the distribution of radioactivity is visualized using an autoradiography imaging system.
III. Metabolism
A key characteristic of this compound is its limited metabolism in the body. The energy value of this compound has been determined to be effectively zero in growing rats.[2] This is attributed to the fact that it is not a substrate for the primary enzymes involved in carbohydrate metabolism. While the majority of absorbed this compound is excreted unchanged, a portion of the unabsorbed sugar undergoes fermentation by gut microflora in the cecum, leading to the production of short-chain fatty acids (SCFAs).[4]
IV. Excretion
This compound is primarily excreted in the urine and feces. Following oral administration in rats, a significant portion of the dose is recovered in the urine, indicating substantial absorption and subsequent renal clearance.[3][4] The unabsorbed fraction is eliminated in the feces.[4]
Experimental Protocol: Excretion Studies in Rats
-
Animal Model: Male Wistar rats are housed in metabolic cages that allow for the separate collection of urine and feces.
-
Dosing: A single oral dose of this compound is administered. For quantitative analysis, radiolabeled this compound is often used.
-
Sample Collection: Urine and feces are collected over a specified period (e.g., 24 hours).[4]
-
Analysis: The amount of this compound in the collected urine and feces is quantified to determine the excretion profile.
V. Quantitative Data Summary
The following tables summarize the key quantitative data from ADME studies of this compound in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration
| Time Point (minutes) | Blood Concentration (μg/g) |
| 10 | 11.3 ± 6.4 |
| 30 | 41.8 ± 16.2 |
| 60 | 48.5 ± 15.6 |
| 120 | 39.2 ± 9.5 |
| Data from a study with a single oral administration of 30,000 μg of this compound to Wistar rats.[3] |
Table 2: Cumulative Urinary Excretion of this compound in Rats After Oral Administration
| Time Point | Cumulative Urinary Excretion (% of dose) |
| 1 hour | 20% |
| 2 hours | 33% |
| 24 hours | 11-15% |
| Data compiled from studies with single oral administrations.[3][4] |
Table 3: Fecal Excretion of this compound in Rats After Oral Administration
| Time Point | Fecal Excretion (% of dose) |
| 24 hours | 8-13% |
| Data from a study with a single oral administration of 5g/kg body weight to Wistar rats.[4] |
Table 4: Pharmacokinetic Parameters of this compound in Rats After Intravenous Administration
| Time Point (minutes) | Blood Concentration (μg/g) |
| 10 | 132.0 ± 22.1 |
| 30 | 83.0 ± 26.5 |
| 60 | 77.2 ± 23.5 |
| 120 | 40.1 ± 31.5 |
| Data from a study with a single intravenous administration of isotope-labeled this compound to Wistar rats.[3] |
Table 5: Cumulative Urinary Excretion of this compound in Rats After Intravenous Administration
| Time Point | Cumulative Urinary Excretion (% of dose) |
| 10 minutes | ~15% |
| 30 minutes | ~24% |
| 60 minutes | ~44% |
| 120 minutes | ~50% |
| Data from a study with a single intravenous administration of isotope-labeled this compound to Wistar rats.[3] |
VI. Conclusion
The available data from animal models, primarily in rats, demonstrate that this compound is well-absorbed orally and rapidly excreted, mainly through the urine.[1][3] It undergoes minimal metabolism and does not accumulate in tissues long-term.[2][3][5] These favorable pharmacokinetic properties, combined with its low-calorie nature, support its potential as a safe and effective sugar substitute. Further research, including studies in other animal models and ultimately in humans, will be crucial to fully elucidate its metabolic fate and solidify its role in food and pharmaceutical applications.[3][5]
References
- 1. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a rare sugar that provides no energy to growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic effects of this compound in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Interaction of D-Psicose (Allulose) with Gut Microbiota: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Psicose, also known as allulose, is a low-calorie rare sugar that has garnered significant interest as a sugar substitute. Beyond its desirable sweet taste and near-zero caloric value, emerging research indicates that this compound interacts with the gut microbiota, potentially modulating its composition and metabolic output. This technical guide provides a comprehensive overview of the current understanding of these interactions, with a focus on quantitative data, detailed experimental methodologies, and visualization of key pathways and workflows. The unabsorbed portion of this compound, estimated to be around 30%, reaches the colon where it becomes a substrate for microbial fermentation.[1] This interaction leads to the production of short-chain fatty acids (SCFAs) and alterations in the microbial landscape, with implications for host health, including metabolic regulation and gut barrier function.
Quantitative Impact of this compound on Gut Microbiota Composition
This compound supplementation has been shown to alter the composition of the gut microbiota in both preclinical and ex vivo human models. The following tables summarize the key quantitative changes observed in various studies.
Table 1: Relative Abundance of Gut Bacterial Genera in High-Fat Diet-Induced Obese Mice Supplemented with D-Allulose
| Bacterial Genus | High-Fat Diet (HFD) Control Group (Relative Abundance %) | HFD + 5% D-Allulose (ALL) Group (Relative Abundance %) | Percentage Change | Key Functions | Reference |
| Lactobacillus | ~1.5 | ~10.0 | ~+567% | Probiotic, improves gut barrier integrity | [2] |
| Coprococcus | ~2.0 | ~6.0 | ~+200% | Butyrate and propionate producer | [2] |
| Coprobacillus | ~0.5 | ~1.5 | ~+200% | Associated with lean phenotypes | [2] |
| Turicibacter | ~4.0 | ~1.0 | ~-75% | Associated with obesity | [2] |
| Clostridiaceae | ~3.0 | ~1.0 | ~-67% | Some species associated with inflammation | [2] |
| Dorea | ~2.5 | ~0.5 | ~-80% | Associated with obesity | [2] |
| Erysipelotrichaceae | ~5.0 | ~1.0 | ~-80% | Associated with diet-induced obesity | [2] |
Data are approximated from graphical representations in the cited literature for illustrative purposes.
Table 2: Changes in Butyrate-Producing Bacteria in an Ex Vivo Human Gut Model with D-Allulose
| Bacterial Species/Family | Control | D-Allulose Treatment | Fold Change | Notes | Reference |
| Anaerostipes hadrus | Undetected | Significantly Increased | - | Known butyrate producer | [3] |
| Lachnospiraceae (unclassified species) | Undetected | Significantly Increased | - | Family contains many butyrate producers | [3] |
| Eubacteriaceae | No significant change | No significant change | - | Family contains butyrate producers | [3] |
| Barnesiellaceae | No significant change | No significant change | - | [3] |
Modulation of Short-Chain Fatty Acid (SCFA) Production
A key outcome of the microbial fermentation of this compound is the production of SCFAs, which are crucial signaling molecules and energy sources for the host.
Table 3: Impact of this compound on Fecal and Cecal SCFA Concentrations
| SCFA | Study Type | Control Group | This compound Group | Key Findings | Reference |
| Total SCFAs | In vivo (mice) | Lower | Elevated | D-allulose induced elevated total SCFA production. | [4] |
| Butyrate | In vivo (mice) | No significant difference | Tendency to increase | No statistically significant difference was observed. | [2] |
| Butyrate | Ex vivo (human) | Lower | Significantly increased | D-allulose resulted in a larger increase in butyrate between 6-24 hours. | [3] |
| Acetate | In vivo (mice, colitis model) | Higher | Significantly Lower | This compound suppressed acetate production in a colitis model. | [5] |
| Propionate | In vivo (mice, colitis model) | Higher | Significantly Lower | This compound suppressed propionate production in a colitis model. | [5] |
| Butyrate | In vivo (mice, colitis model) | Higher | Significantly Lower | This compound suppressed butyrate production in a colitis model. | [5] |
It is important to note that the impact of this compound on SCFA production can be context-dependent, as evidenced by the contrasting results in healthy versus colitis models.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound and gut microbiota interactions.
16S rRNA Gene Sequencing for Microbiota Profiling
This protocol outlines the general steps for analyzing the gut microbial composition from fecal samples.
-
Fecal Sample Collection and DNA Extraction:
-
Collect fecal samples and immediately store them at -80°C to preserve microbial DNA.
-
Extract total genomic DNA from a known weight of fecal matter (e.g., 200 mg) using a commercial kit such as the QIAamp DNA Stool Mini Kit, following the manufacturer's instructions.[6] This typically involves mechanical lysis (bead-beating) to disrupt bacterial cell walls, followed by DNA purification.
-
-
PCR Amplification of the 16S rRNA Gene:
-
Amplify a hypervariable region of the 16S rRNA gene (commonly the V3-V4 region) using universal primers.
-
A two-step PCR approach is often employed. The first PCR amplifies the target region, and the second PCR adds unique barcodes and sequencing adapters to each sample for multiplexing.[7]
-
PCR reaction conditions (e.g., annealing temperature, number of cycles) should be optimized for the specific primers and polymerase used.
-
-
Library Preparation and Sequencing:
-
Purify the indexed PCR products to remove primers and other contaminants.
-
Quantify the DNA concentration of each library to ensure equal representation in the sequencing run.
-
Pool the libraries and sequence them on a high-throughput sequencing platform, such as the Illumina MiSeq.[6]
-
-
Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster sequences into Operational Taxonomic Units (OTUs) at a defined similarity threshold (e.g., 97%) or use denoising algorithms like DADA2 to infer Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs by comparing them to a reference database such as Greengenes or SILVA.
-
Analyze the resulting data for alpha diversity (within-sample diversity), beta diversity (between-sample diversity), and differential abundance of specific taxa.
-
Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)
This protocol describes a common method for measuring SCFA concentrations in fecal or cecal samples.
-
Sample Preparation and Extraction:
-
Homogenize a known weight of fecal or cecal content (e.g., 50 mg) in a suitable solvent, often an acidic aqueous solution, to protonate the SCFAs.
-
Add an internal standard (e.g., 2-ethylbutyric acid) to each sample for accurate quantification.
-
Perform a liquid-liquid extraction using a solvent such as diethyl ether or a mixture of n-butanol, tetrahydrofuran, and acetonitrile to separate the SCFAs from the sample matrix.[8]
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
-
Derivatization (Optional but Recommended):
-
While not always necessary, derivatization of SCFAs (e.g., to form methyl or butyl esters) can improve their volatility and chromatographic properties.
-
-
Gas Chromatography Analysis:
-
Inject the extracted and derivatized (if applicable) sample into a gas chromatograph equipped with a flame ionization detector (FID).
-
Use a capillary column suitable for SCFA separation (e.g., a DB-23 column).[8]
-
The oven temperature program should be optimized to achieve good separation of the different SCFAs.
-
The FID response is proportional to the mass of the carbon atoms, allowing for quantification.
-
-
Data Analysis:
-
Identify and quantify the SCFAs in the samples by comparing their retention times and peak areas to those of a standard mixture of known SCFA concentrations.
-
Normalize the results to the initial weight of the fecal or cecal sample and the internal standard.
-
In Vitro Batch Fermentation with Human Fecal Inoculum
This protocol provides a framework for studying the fermentation of this compound by the human gut microbiota in a controlled laboratory setting.
-
Preparation of Media and Substrate:
-
Prepare a basal fermentation medium that mimics the nutrient environment of the human colon. This medium typically contains peptones, yeast extract, salts, and a reducing agent (e.g., L-cysteine) to maintain anaerobic conditions.[9]
-
Prepare a stock solution of this compound to be added as the primary carbohydrate source.
-
-
Inoculum Preparation:
-
Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.
-
Under strict anaerobic conditions (e.g., in an anaerobic chamber), homogenize the fecal sample in a pre-reduced anaerobic dilution solution (e.g., phosphate-buffered saline with a reducing agent) to create a fecal slurry (e.g., 10% w/v).[9]
-
-
Fermentation Setup:
-
Dispense the basal medium into sterile fermentation vessels (e.g., serum bottles or tubes).
-
Add the this compound substrate to the experimental vessels. Include a control vessel with no added carbohydrate.
-
Inoculate each vessel with the fecal slurry under anaerobic conditions.
-
Seal the vessels and incubate them at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
Collect samples from the fermentation vessels at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
At each time point, measure the pH of the culture.
-
Centrifuge the samples to separate the bacterial pellet from the supernatant.
-
Store the supernatant at -20°C or -80°C for SCFA analysis.
-
Store the bacterial pellet at -80°C for subsequent DNA extraction and microbiota analysis (16S rRNA sequencing).
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the interaction of this compound with the gut microbiota.
Caption: Overview of this compound fermentation by gut microbiota.
Caption: Experimental workflow for 16S rRNA microbiome analysis.
Caption: Signaling pathway of butyrate produced from this compound fermentation.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is not an inert sugar substitute in the context of the gastrointestinal tract. Its fermentation by the gut microbiota leads to significant alterations in microbial composition, favoring the growth of potentially beneficial bacteria and leading to the production of SCFAs, particularly butyrate. These changes may contribute to the reported anti-obesity and metabolic health benefits of this compound.
However, the field is still in its early stages. Future research should focus on:
-
Human Clinical Trials: Well-controlled human studies are needed to confirm the findings from animal and ex vivo models and to determine the long-term effects of this compound consumption on the human gut microbiome and health.
-
Mechanistic Studies: Further investigation is required to elucidate the specific microbial pathways involved in this compound metabolism and the precise mechanisms by which the altered microbiota and their metabolites influence host physiology.
-
Personalized Nutrition: Given the inter-individual variability in gut microbiota composition, the effects of this compound may differ between individuals. Research into personalized responses to this compound based on an individual's microbiome profile is a promising avenue for future investigation.
References
- 1. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-Allulose and erythritol increase butyrate production and impact the gut microbiota in healthy adults and adults with type-2 diabetes ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro fermentation models to study how exogenous factors shape the gut microbiome: applications, pros and cons [gutmicrobiotaforhealth.com]
- 7. Gut Microbial Utilization of the Alternative Sweetener, D-Allulose, via AlsE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workflow for Microbiome Data Analysis: from raw reads to community analyses. [bioconductor.org]
- 9. An In Vitro Batch-culture Model to Estimate the Effects of Interventional Regimens on Human Fecal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Properties of D-Psicose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Psicose (also known as D-Allulose) is a rare monosaccharide and a C-3 epimer of D-fructose, which has garnered significant attention in the food and pharmaceutical industries for its low caloric value and potential health benefits. A thorough understanding of its thermochemical properties is essential for its application in drug development, formulation, and food processing. This technical guide provides a comprehensive overview of the core thermochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its interaction with relevant signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.
Core Thermochemical Properties of this compound
The thermochemical properties of a compound are fundamental to understanding its stability, energy content, and reactivity. For this compound, these properties are crucial for applications ranging from predicting its behavior in formulations to understanding its metabolic fate.
Enthalpy, Gibbs Free Energy, and Entropy
Table 1: Standard Enthalpy, Gibbs Free Energy, and Entropy of this compound and Related Compounds (at 298.15 K)
| Compound | State | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) |
| This compound | Crystalline | Value not experimentally determined | Value not experimentally determined | See Heat Capacity Data |
| This compound | Aqueous | -1047.88 (Estimated) | -744.11 (Estimated) | Not determined |
| D-Allose | Aqueous | -1055.3 (Estimated) | -742.7 (Estimated) | Not determined |
| D-Glucose | Aqueous | -1073.3[1][2] | -750.5[3] | Not determined |
| D-Fructose | Crystalline | -1265.60 ± 0.46[4][5] | -820.70 (Calculated)[4] | Not determined |
Note on Estimations: The estimated values for aqueous this compound and D-Allose are derived from the experimental data on the isomerization of aqueous this compound to D-Allose (ΔH° = 7.42 ± 1.7 kJ·mol⁻¹, ΔG° = -1.41 ± 0.09 kJ·mol⁻¹) and are presented here for comparative purposes. A direct, experimentally verified thermochemical linkage to a common standard like D-Glucose is needed for absolute values.
Heat Capacity
The heat capacity of a substance is a measure of the amount of heat energy required to raise its temperature by a specific amount. This is a critical parameter for understanding how a substance will respond to thermal processing. The heat capacity of crystalline this compound has been precisely measured.
Table 2: Molar Heat Capacity (Cp,m) of Crystalline this compound at Various Temperatures
| Temperature (K) | Molar Heat Capacity (J/mol·K) |
| 15 | 1.84 |
| 50 | 38.25 |
| 100 | 90.10 |
| 150 | 134.4 |
| 200 | 173.2 |
| 250 | 209.5 |
| 298.15 | 243.8 |
| 330 | 266.4 |
Data sourced from Murata et al. (2019).
Caloric Value
From a nutritional and metabolic perspective, the effective energy content, or caloric value, is a key thermochemical property. This compound is known for its significantly low caloric value.
Table 3: Caloric Value of this compound
| Context | Caloric Value (kcal/g) | Reference |
| In humans | ~0.2 - 0.4 | [6] |
| In rats | 0.007 | [6] |
Experimental Protocols for Thermochemical Analysis
Accurate determination of thermochemical properties requires rigorous experimental methodologies. The following sections detail the protocols for key techniques used in the study of carbohydrates like this compound.
Adiabatic Calorimetry for Heat Capacity Measurement
Adiabatic calorimetry is a highly precise method for determining the heat capacity of a substance as a function of temperature.
Methodology:
-
Sample Preparation: A highly purified, crystalline sample of this compound is required. The sample should be thoroughly dried to remove any residual solvent, which can affect the heat capacity measurements. The mass of the sample is precisely determined.
-
Calorimeter Setup: The sample is placed in a sample container within the adiabatic calorimeter. The calorimeter is designed to minimize heat exchange with the surroundings, typically through the use of vacuum insulation and radiation shields.
-
Measurement Procedure: The measurement is performed in a series of steps. A known amount of electrical energy is introduced to the sample, causing a small increase in temperature. The system is then allowed to reach thermal equilibrium. The temperature increase is precisely measured.
-
Data Analysis: The heat capacity at a given temperature is calculated by dividing the amount of energy introduced by the observed temperature rise. This process is repeated over a wide range of temperatures to obtain the heat capacity as a function of temperature. From the heat capacity data, other thermodynamic functions such as standard entropy can be calculated by integrating the heat capacity divided by temperature from 0 K.
The following diagram illustrates the workflow for adiabatic calorimetry.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is the standard method for determining the gross energy content (enthalpy of combustion) of a substance.
Methodology:
-
Sample Preparation: A known mass of the this compound sample is pressed into a pellet. The sample must be completely dry.
-
Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless-steel vessel, known as the "bomb." A fuse wire is positioned to be in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is transferred to the surrounding water, causing its temperature to rise.
-
Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat released by the combustion is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid). The enthalpy of combustion of this compound is then calculated on a per-mole basis.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
DSC is used to study the thermal behavior of materials, such as melting, glass transitions, and crystallization.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the this compound sample (typically 2-10 mg) is placed in a small aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat or cool the sample at a constant rate over a specified temperature range.
-
Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature changes.
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks. The glass transition appears as a step change in the baseline. The temperature and enthalpy of these transitions can be determined from the thermogram.
Interaction with Cellular Signaling Pathways
Beyond its fundamental thermochemical properties, the biological effects of this compound are of significant interest in drug development. This compound has been shown to modulate intracellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway.
The MAPK pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. The three major well-characterized MAPK families are the Extracellular signal-Regulated Kinases (ERKs), the c-Jun N-terminal Kinases (JNKs), and the p38 MAPKs. The general architecture of these pathways involves a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK) phosphorylates and activates a MAP Kinase Kinase (MAPKK), which in turn phosphorylates and activates a MAPK. The activated MAPK then phosphorylates various downstream targets, including transcription factors, to elicit a cellular response.
While the precise molecular targets of this compound within these pathways are an active area of research, studies have indicated that this compound can influence the activation of JNK and p38, which are often associated with cellular stress responses and apoptosis.
The following diagram illustrates the general structure of the major MAPK signaling pathways.
Conclusion
This technical guide has summarized the key thermochemical properties of this compound, including its heat capacity and low caloric value, and has provided estimated values for its standard enthalpy and Gibbs free energy of formation based on available isomerization data. Detailed experimental protocols for adiabatic calorimetry, bomb calorimetry, and differential scanning calorimetry have been outlined to facilitate further research and quality control. Furthermore, the interaction of this compound with the MAPK signaling pathway has been discussed, highlighting a potential mechanism for its observed biological effects. A comprehensive understanding of these properties is paramount for the successful development and application of this compound in the pharmaceutical and food science industries. Further experimental determination of the standard enthalpy and Gibbs free energy of formation is warranted to refine the thermochemical database for this promising rare sugar.
References
The Safety Profile of D-Psicose: A Comprehensive Toxicological and Safety Review
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: D-Psicose (also known as D-Allulose) is a rare sugar with a chemical structure that is a C-3 epimer of D-fructose.[1] It is found in small quantities in natural products like wheat, figs, and raisins.[1] With approximately 70% of the sweetness of sucrose but with virtually zero calories, this compound has garnered significant interest as a sugar substitute in the food and pharmaceutical industries.[2][3] Its potential physiological benefits, including anti-hyperglycemic and anti-obesity effects, have been a key focus of research.[4] This technical guide provides a comprehensive overview of the long-term safety and toxicity studies of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways to support further research and development.
Executive Summary of Safety and Toxicity Data
Non-Clinical Toxicity Studies
A battery of non-clinical studies has been conducted to evaluate the potential toxicity of this compound, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies.
Acute, Sub-chronic, and Chronic Toxicity
Long-term studies in rats have demonstrated no adverse effects at dietary concentrations of 3% this compound.[1] While an increase in the relative weights of the liver and kidneys has been observed in some studies, these changes were not associated with any pathological findings or adverse effects on clinical chemistry parameters.[1][8][9]
Table 1: Summary of Key Acute, Sub-chronic, and Chronic Toxicity Studies of this compound
| Study Type | Species | Duration | Dosage | Key Findings | Reference |
| Acute Oral Toxicity | Rat | Single Dose | Up to 16 g/kg bw | LD50 > 16 g/kg bw. Classified as a non-toxic substance. | [1][10] |
| Sub-chronic Oral Toxicity | Wistar Rat | 90 days | 3% this compound in diet | No adverse effects. Increased relative liver and kidney weights without pathological changes. | [9] |
| Chronic Oral Toxicity | Wistar Rat | 12-18 months | 3% this compound in diet (approx. 1.28 g/kg bw/day) | No adverse toxicological effects. Significantly lower body weight gain and intra-abdominal adipose tissue compared to sucrose control. Increased relative liver and kidney weights without pathological findings. | [1][10][11] |
| Long-term Safety | Dog | 12 weeks | 0.2 g/kg bw/day | No harmful effects observed. Significant reduction in plasma total cholesterol. | [4] |
Genotoxicity and Carcinogenicity
In vivo studies have consistently shown that this compound is not genotoxic or carcinogenic.[12] Furthermore, some research suggests a protective effect against diethylnitrosamine (DEN)-induced hepatocarcinogenesis.[12]
Table 2: Summary of Genotoxicity and Carcinogenicity Studies of this compound
| Study Type | Species | Key Findings | Reference |
| In vivo Genotoxicity | Rat | Not genotoxic. | [12] |
| In vivo Carcinogenicity | Rat | Not carcinogenic. Did not negatively alter hepatic gene expression. | [12] |
Reproductive and Developmental Toxicity
Studies on the reproductive and developmental toxicity of this compound have not revealed any adverse effects. A one-generation reproduction toxicity study indicated no significant issues.[13] Teratogenicity studies in rats have also shown no evidence of compound-related toxicities, leading to a No-Observed-Adverse-Effect Level (NOAEL) of 5000 mg/kg body weight/day.[13]
Table 3: Summary of Reproductive and Developmental Toxicity Studies of this compound
| Study Type | Species | Dosage | Key Findings | Reference |
| Teratogenicity | Rat | Up to 5000 mg/kg bw/day | No evidence of teratogenicity. NOAEL established at 5000 mg/kg bw/day. | [13] |
Metabolism and Pharmacokinetics
This compound is partially absorbed in the small intestine and largely excreted unchanged in the urine.[12][14][15] Studies in humans have shown that about 70% of ingested this compound is excreted in the urine.[16] The portion that is not absorbed passes to the large intestine where it is poorly fermented by gut microbiota.[14][16] The energy value of this compound is estimated to be less than 0.4 kcal/g.[2][16]
Experimental Protocols
Chronic Toxicity Study in Rats (Yagi and Matsuo, 2009)
-
Test System: Male Wistar rats, 3 weeks old at the start of the study.[1]
-
Diet: Rats were fed diets containing either 3% this compound or 3% sucrose for 12 to 18 months. The actual ingestion was approximately 1.28 g/kg body weight/day for this compound and 1.22 g/kg body weight/day for sucrose.[1][10]
-
Parameters Monitored: Body weight, food intake, organ weights (liver, kidneys, brain, lungs, pancreas, intra-abdominal adipose tissue), clinical chemistry, and histopathological examinations were conducted.[1]
-
Statistical Analysis: Data were analyzed using appropriate statistical methods to compare the this compound and sucrose groups.
Figure 1: Workflow for a chronic toxicity study of this compound in rats.
Signaling Pathways and Mechanisms of Action
This compound exerts its physiological effects through several mechanisms, including the modulation of lipid metabolism and interaction with the gut microbiota.
Lipid Metabolism Regulation
This compound has been shown to favorably alter lipid metabolism by decreasing lipogenesis and increasing fatty acid oxidation.[17] It achieves this by reducing the activity of key lipogenic enzymes in the liver.[17]
Figure 2: Proposed mechanism of this compound on lipid metabolism.
Interaction with Gut Microbiota
The long-term effects of this compound on the gut microbiota are an area of ongoing research. Some studies suggest that this compound can alter the composition of the gut microbiota.[18] However, one study indicated that this compound intake could exacerbate dextran sulfate sodium (DSS)-induced colitis in mice by altering the gut microbiota and impairing the mucosal barrier.[19][20] This finding highlights the need for further investigation into the effects of this compound in individuals with inflammatory bowel disease.
Human Clinical Safety
Clinical studies in healthy human subjects have demonstrated that this compound is well-tolerated. Long-term ingestion has not been associated with adverse effects.[12]
Conclusion
Based on a comprehensive review of acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity data, this compound is considered safe for human consumption at the intended levels of use. Its favorable metabolic effects and low caloric value make it a promising sugar substitute. Further research into its long-term effects on the gut microbiota, particularly in susceptible populations, is warranted. The established NOAELs from animal studies provide a strong basis for its continued safe use in food and beverage applications.
References
- 1. The Study on Long-Term Toxicity of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. This compound Is a Rare Sugar That Provides No Energy to Growing Rats [jstage.jst.go.jp]
- 4. The long-term safety of D-allulose administration in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. The 90-day oral toxicity of this compound in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The study on long-term toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Teratogenicity of D-allulose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic effects of this compound in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Failure of this compound absorbed in the small intestine to metabolize into energy and its low large intestinal fermentability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of D-Psicose from D-Fructose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (also known as D-Allulose) is a rare sugar and a C-3 epimer of D-fructose, which holds significant promise in the food and pharmaceutical industries as a low-calorie sweetener.[1][2][3] Its production is efficiently achieved through the enzymatic conversion of D-fructose, a readily available and cost-effective substrate.[2][4][5] This document provides detailed application notes and protocols for the synthesis of this compound using this compound 3-epimerase (DPEase), an enzyme that catalyzes the reversible epimerization of D-fructose to this compound.[6][7]
The primary enzyme utilized in this process is this compound 3-epimerase (EC 5.1.3.30), also referred to in some literature as D-tagatose 3-epimerase (DTEase), which belongs to the D-ketose 3-epimerase (DKEase) family.[1][2][7] This enzyme facilitates the conversion at the C-3 position of the fructose molecule. The reaction is a reversible equilibrium, typically resulting in a conversion rate of less than 40%.[1][2] However, strategies such as the addition of borate can be employed to shift the equilibrium and enhance the yield of this compound.[8]
Enzymatic Reaction Pathway
The enzymatic synthesis of this compound from D-fructose is a direct epimerization reaction. The enzyme, this compound 3-epimerase, binds to the D-fructose substrate and facilitates the change in the stereochemical configuration at the third carbon atom, resulting in the formation of this compound.
Caption: Enzymatic conversion of D-Fructose to this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the enzymatic synthesis of this compound.
Table 1: Optimal Reaction Conditions for this compound 3-Epimerase
| Enzyme Source | Form | Optimal pH | Optimal Temperature (°C) | Reference |
| Agrobacterium tumefaciens | Free Enzyme | 8.0 | 50 | [6][9] |
| Agrobacterium tumefaciens | Free Enzyme (with Borate) | 9.0 | 50 | [8] |
| Christensenella minuta | Free Enzyme | 6.0 | 50 | [3] |
| Immobilized DPEase | Immobilized | 8.5 | 60 | [10] |
| Immobilized DPEase | Glycine-blocked | 7.0-9.0 | 55 | [11] |
Table 2: Substrate Concentrations and Conversion Yields
| Enzyme Source | Substrate (D-Fructose) Concentration | Product (this compound) Concentration | Conversion Yield (%) | Reaction Time | Reference |
| Agrobacterium tumefaciens | 700 g/L | 230 g/L | 32.9 | 100 min | [9] |
| Agrobacterium tumefaciens (with Borate) | 100 mM | - | 64 | 3 h | [8] |
| Christensenella minuta | 500 g/L | 150 g/L | 30 | - | [3] |
| Sinorhizobium sp. (toluene-treated cells) | 70% (w/v) | 37 g/L | - | 15 h | [4] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Free this compound 3-Epimerase
This protocol is based on the use of this compound 3-epimerase from Agrobacterium tumefaciens.
Materials:
-
This compound 3-epimerase (DPEase) from Agrobacterium tumefaciens
-
D-fructose
-
50 mM EPPS buffer (pH 8.0)
-
Deionized water
-
Water bath or incubator capable of maintaining 50°C
-
Reaction tubes
-
Boiling water bath or heating block
Procedure:
-
Prepare a D-fructose stock solution (e.g., 700 g/L) in 50 mM EPPS buffer (pH 8.0).
-
Pre-warm the D-fructose solution to 50°C.
-
Add this compound 3-epimerase to the pre-warmed D-fructose solution. A typical enzyme concentration is 15 U per ml of reaction mixture. One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.
-
Incubate the reaction mixture at 50°C for a defined period (e.g., 100 minutes), with occasional gentle mixing.
-
To stop the reaction, heat the mixture in a boiling water bath for 5 minutes.
-
Centrifuge the reaction mixture to pellet the denatured enzyme.
-
Collect the supernatant containing this compound and unreacted D-fructose for analysis.
Protocol 2: Enhancing this compound Yield with Borate
This protocol describes a method to shift the reaction equilibrium towards this compound formation using borate.[8]
Materials:
-
This compound 3-epimerase (DPEase)
-
D-fructose
-
Sodium borate (Borax)
-
50 mM Borate buffer (pH 9.0)
-
Deionized water
-
Water bath or incubator at 50°C
-
Reaction tubes
-
Boiling water bath or heating block
Procedure:
-
Prepare a 100 mM D-fructose solution in 50 mM borate buffer (pH 9.0).
-
Add sodium borate to the fructose solution to achieve a final molar ratio of borate to fructose of 0.6.[8]
-
Pre-warm the substrate solution to 50°C.
-
Add this compound 3-epimerase (e.g., 4 U/ml) to the reaction mixture.
-
Incubate at 50°C for 3 hours.
-
Terminate the reaction by boiling for 5 minutes.
-
Proceed with downstream processing and analysis. Note that borate may need to be removed for certain applications, which can be achieved using ion-exchange resins.[8]
Protocol 3: Quantification of this compound and D-Fructose by HPLC
This protocol outlines a method for the analysis of the reaction mixture to determine the concentrations of this compound and D-fructose.[5]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID)
-
Aminopropyl silane column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
This compound and D-fructose standards
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare the mobile phase: a mixture of water and acetonitrile (20:80 v/v).[5]
-
Set the column temperature and flow rate (e.g., 1.0 mL/min).
-
Prepare a series of standard solutions of this compound and D-fructose of known concentrations to generate a calibration curve.
-
Filter the reaction samples and standards through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and D-fructose based on the retention times of the standards. The separation is typically achieved within 8 minutes.[5]
-
Calculate the concentration of this compound and D-fructose in the samples using the calibration curve.
Experimental Workflow
The general workflow for the enzymatic synthesis and analysis of this compound is depicted below.
Caption: General workflow for this compound synthesis and analysis.
Concluding Remarks
The enzymatic synthesis of this compound from D-fructose is a promising and environmentally friendly method for the production of this rare sugar. The protocols and data presented here provide a solid foundation for researchers to establish and optimize their own this compound production systems. Further improvements in yield can be explored through enzyme immobilization, which can enhance stability and reusability, and through advanced techniques like multi-enzyme cascade systems to overcome thermodynamic limitations.[11][12][13]
References
- 1. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Frontiers | Biocatalytic Synthesis of D-Allulose Using Novel D-Tagatose 3-Epimerase From Christensenella minuta [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Conversion Shift of d-Fructose to this compound for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of an Agrobacterium tumefaciens this compound 3-Epimerase That Converts d-Fructose to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved Performance of this compound 3-Epimerase by Immobilisation on Amino-Epoxide Support with Intense Multipoint Attachment [mdpi.com]
- 12. Enhanced production of this compound from D-fructose by a redox-driven multi-enzyme cascade system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Engineering, Expression, and Immobilization of Epimerases for D-allulose Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Psicose 3-Epimerase for D-Psicose Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (also known as D-Allulose) is a rare sugar that holds significant promise as a low-calorie sweetener and functional food ingredient.[1][2][3][4][5] It is a C-3 epimer of D-fructose and offers about 70% of the sweetness of sucrose with only 0.3% of its calories.[1] The enzymatic production of this compound from D-fructose using this compound 3-epimerase (DPEase, EC 5.1.3.30) is a widely adopted and efficient method.[2][3][6] This document provides detailed application notes and protocols for the production of this compound using this compound 3-epimerase, targeting researchers, scientists, and professionals in drug development.
This compound 3-epimerase catalyzes the reversible epimerization of D-fructose at the C-3 position to form this compound.[7] These enzymes have been identified and characterized from various microorganisms, each with unique biochemical properties.[1][8][9][10] Understanding these properties is crucial for optimizing the production process.
Data Presentation: Biochemical Properties of this compound 3-Epimerases
The selection of a suitable this compound 3-epimerase is critical for efficient this compound production. The following table summarizes the key biochemical properties of DPEases from various microbial sources.
| Microorganism | Optimal pH | Optimal Temperature (°C) | Metal Ion Cofactor | Conversion Rate (%) | Specific Activity (U/mg) | Reference |
| Agrobacterium tumefaciens | 8.0 | 50 | Mn²⁺ | 32.9 | 8.89 | [8][11][12] |
| Treponema primitia ZAS-1 | 8.0 | 70 | Co²⁺ | 27.5 | - | [1] |
| Clostridium bolteae | 7.0 | 55 | Co²⁺ | 28.8 | - | [9] |
| Flavonifractor plautii | 7.0 | 65 | Co²⁺ | 32 | - | [10] |
| Bacillus sp. KCTC 13219 | 6.0 | 60 | Mn²⁺ | 17.03 | 3.65 | [13][14] |
| Recombinant E. coli (A. tumefaciens gene) | 7.5 | 55 | Mn²⁺ | 22.42 | - | [15][16] |
| Recombinant E. coli (A. tumefaciens gene) | 8.5 | 40 | Co²⁺, Mn²⁺, Fe²⁺, Ni²⁺ | - | - | [17] |
Experimental Protocols
Protocol 1: Purification of Recombinant this compound 3-Epimerase
This protocol describes a general method for the purification of His-tagged recombinant this compound 3-epimerase expressed in E. coli.
Materials:
-
E. coli cell pellet expressing His-tagged DPEase
-
Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (e.g., 50 mM Tris-HCl, pH 8.0)
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged DPEase with Elution Buffer.
-
-
Dialysis: Dialyze the eluted enzyme fraction against a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to remove imidazole and for buffer exchange.[3]
-
Purity Analysis: Analyze the purity of the enzyme by SDS-PAGE. The molecular weight of DPEase is typically around 33 kDa.[1]
Protocol 2: this compound 3-Epimerase Activity Assay
This protocol outlines the procedure to determine the enzymatic activity of this compound 3-epimerase.
Materials:
-
Purified this compound 3-epimerase
-
D-fructose solution (e.g., 1% w/v in reaction buffer)[8][18]
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Enzyme Preparation: If the enzyme is metal-dependent, pre-incubate the purified enzyme with the required metal ion (e.g., 1 mM Mn²⁺) at 20°C for 4 hours.[8][18]
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, D-fructose solution, and the prepared enzyme to a final volume of 1 mL.
-
Incubation: Incubate the reaction mixture at the optimal temperature of the enzyme (e.g., 50°C) for a defined period (e.g., 5-10 minutes).[8][18]
-
Reaction Termination: Stop the reaction by boiling the mixture at 100°C for 5-10 minutes.[8][18]
-
Analysis:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant for this compound concentration using an HPLC system equipped with a suitable column for sugar analysis.
-
-
Unit Definition: One unit of this compound 3-epimerase activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified reaction conditions.[8][18][19]
Protocol 3: Enzymatic Production of this compound
This protocol provides a general method for the production of this compound from D-fructose using purified this compound 3-epimerase.
Materials:
-
Purified this compound 3-epimerase
-
High concentration D-fructose solution (e.g., 500-700 g/L)
-
Reaction Buffer (optimal pH for the enzyme)
-
Metal ion cofactor (if required)
-
Reaction vessel with temperature control
Procedure:
-
Reaction Mixture Preparation: Prepare a solution of D-fructose in the optimal reaction buffer. Add the required metal ion cofactor.
-
Enzymatic Reaction: Add the purified this compound 3-epimerase to the D-fructose solution. The enzyme-to-substrate ratio should be optimized for efficient conversion.
-
Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined duration (e.g., 100 minutes to several hours) to reach equilibrium.[8]
-
Monitoring: Periodically take samples to monitor the conversion of D-fructose to this compound using HPLC. The equilibrium ratio between this compound and D-fructose is typically around 30:70.[1][8]
-
Enzyme Inactivation: Once the desired conversion is achieved, inactivate the enzyme by heat treatment (e.g., boiling).
-
Purification of this compound: The resulting mixture will contain this compound, unreacted D-fructose, and other minor byproducts. This compound can be purified using chromatographic techniques.
Visualizations
Enzymatic Conversion of D-Fructose to this compound
References
- 1. Biochemical characterization of a this compound 3-epimerase from Treponema primitia ZAS-1 and its application on enzymatic production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotech.co.in [biotech.co.in]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. Characterization of an Agrobacterium tumefaciens this compound 3-Epimerase That Converts d-Fructose to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A this compound 3-epimerase with neutral pH optimum from Clostridium bolteae for this compound production: cloning, expression, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-Allulose Production from D-Fructose by Permeabilized Recombinant Cells of Corynebacterium glutamicum Cells Expressing D-Allulose 3-Epimerase Flavonifractor plautii | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 13. Streamlined production of immobilized this compound 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Streamlined production of immobilized this compound 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production, purification, characterization, and safety evaluation of constructed recombinant this compound 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Purification and Characterization of this compound 3 Epimerase (DPEase) From Escherichia coli BL21 (DE3) pET21b dpe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gowiki.tamu.edu [gowiki.tamu.edu]
- 19. This compound 3-epimerase: food grade(EC 5.1.3.30) - Creative Enzymes [creative-enzymes.com]
Application Notes and Protocols for D-Psicose Synthesis Using Immobilized Enzyme Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (also known as D-Allulose) is a rare sugar with significant potential in the food and pharmaceutical industries due to its low-calorie profile and various physiological benefits.[1][2][3] Enzymatic synthesis of this compound from D-Fructose is a promising and environmentally friendly production method.[3] Immobilized enzyme technology offers several advantages over the use of free enzymes, including enhanced stability, reusability, and simplified downstream processing, which collectively reduce production costs.[1][4][5] This document provides detailed application notes and protocols for the synthesis of this compound using immobilized enzyme technology, focusing on commonly used enzymes and immobilization techniques.
Key Enzymes for this compound Synthesis
The primary enzyme used for the direct conversion of D-Fructose to this compound is This compound 3-Epimerase (DPEase) .[1][6][7] Other enzymes, such as D-Tagatose 3-Epimerase (D-TE) and L-Rhamnose Isomerase (L-RI) , can also be employed in multi-step or alternative conversion pathways.[8][9][10][11]
Immobilization Techniques
Various methods have been successfully applied for the immobilization of enzymes for this compound production. These can be broadly categorized as carrier-bound and carrier-free methods.
-
Carrier-Bound Immobilization: This involves attaching the enzyme to an insoluble support material. Common methods include:
-
Carrier-Free Immobilization: These methods create insoluble enzyme preparations without the use of a separate support material, leading to high enzyme loading and activity.[13]
Data Presentation: Performance of Immobilized Enzymes
The following tables summarize the quantitative data from various studies on immobilized enzymes for this compound synthesis, allowing for easy comparison of their performance.
Table 1: Performance of Immobilized this compound 3-Epimerase (DPEase)
| Enzyme Source | Immobilization Method & Support | Optimal pH | Optimal Temp. (°C) | Key Findings & Performance Metrics |
| Agrobacterium tumefaciens | Adsorption on Duolite A568 beads | 9.0 (with borate), 8.5 (without borate) | 55 (with borate), 50 (without borate) | Produced 441 g/L psicose from 700 g/L fructose with borate. Half-life increased up to 128-fold compared to free enzyme.[18] |
| Bacillus sp. KCTC 13219 | One-step purification and immobilization on His-tag affinity column | 6.0 | 60 | Reused for up to five cycles, maintaining 83.38% relative activity.[19] |
| Recombinant Pichia pastoris | Covalent binding on amino-epoxide support (ReliZyme HFA403/M) | Not specified | Not specified | Glycine-blocked immobilized DPEase had an activity of 103.5 U/g support and retained 52.3% activity after 2h at 60°C.[1][4][20] |
| Co2+-dependent DPEase | Biomineralization into hybrid organic-inorganic nanoflowers | 8.5 | 60 | Maximum activity of 36.2 U/mg, about 7.2-fold higher than free enzyme. Maintained ~90% activity after six cycles.[7] |
| Recombinant Bacillus subtilis | Entrapment in Ca-alginate | Not specified | Not specified | Conversion rate of 20.74 ± 0.39%. Recyclable for at least six batches, producing 32.83 ± 2.56 g/L of this compound.[6] |
| Agrobacterium tumefaciens | Immobilized on non-modified graphene oxide | Not specified | Not specified | Half-life of 720 min, 180 times higher than the free enzyme.[12] |
Table 2: Performance of Other Immobilized Enzymes for Rare Sugar Synthesis
| Enzyme | Immobilization Method & Support | Substrate | Product | Key Findings & Performance Metrics |
| D-Tagatose 3-Epimerase (D-TE) | Immobilized on Chitopearl beads | D-Fructose | This compound | 25% of a 60% D-fructose solution was converted to this compound in a continuous bioreactor system.[11] |
| L-Rhamnose Isomerase (L-RI) | Cross-linked with glutaraldehyde | This compound | D-Allose | 25% of this compound was isomerized to D-allose. The cross-linked enzyme had an operative half-life of two months.[8] |
| L-Rhamnose Isomerase (L-RI) | Immobilized on chitopearl beads | This compound | D-Allose | About 40% of this compound was converted to D-allose. Stable after repeated use over 20 days at 40°C.[9] |
| This compound 3-Epimerase (DPE) and L-Rhamnose Isomerase (L-RhI) | DPE on anion exchange resin, L-RhI on amino resin | D-Fructose | D-Allose | One-pot reaction with a final mass ratio of D-fructose:this compound:D-allose of 6.6:2.4:1.0.[10] |
Experimental Protocols
Protocol 1: Immobilization of this compound 3-Epimerase (DPEase) on Amino-Epoxide Support
This protocol is based on the methodology described for immobilizing DPEase on ReliZyme HFA403/M.[1][4]
Materials:
-
Purified this compound 3-Epimerase (DPEase) solution
-
Amino-epoxide support (e.g., ReliZyme HFA403/M)
-
Sodium phosphate buffer (pH 7.5, 5 mM)
-
Glutaraldehyde solution (25%)
-
Glycine solution
-
Shaking incubator
-
Filtration device
Procedure:
-
Enzyme Adsorption (Ion Exchange):
-
Wash the amino-epoxide support with the sodium phosphate buffer.
-
Add the purified DPEase solution to the washed support.
-
Incubate on a shaker for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to allow for ionic binding.
-
-
Covalent Binding:
-
After the initial adsorption, allow the mixture to stand for a longer period (e.g., 24 hours) at a controlled temperature to facilitate the formation of covalent bonds between the enzyme and the support.
-
-
Crosslinking:
-
Filter the immobilized enzyme and wash with buffer to remove any unbound enzyme.
-
Resuspend the immobilized enzyme in a fresh buffer solution.
-
Add glutaraldehyde to a final concentration of 1% (v/v).
-
Incubate with gentle shaking for a specified time (e.g., 1 hour) to crosslink the enzyme molecules.
-
-
Blocking (Optional but Recommended):
-
Filter the crosslinked immobilized enzyme and wash thoroughly with buffer.
-
Resuspend in a glycine solution (e.g., 1 M) to block any remaining reactive groups on the support.
-
Incubate for a specified time (e.g., 1 hour).
-
-
Final Washing and Storage:
-
Filter the final immobilized enzyme preparation and wash extensively with buffer to remove excess glycine and glutaraldehyde.
-
Store the immobilized enzyme in a suitable buffer at 4°C until use.
-
Protocol 2: Synthesis of this compound using Immobilized DPEase
Materials:
-
Immobilized DPEase
-
D-Fructose solution (substrate)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5-8.5)
-
Water bath or incubator
-
Reaction vessel (e.g., stirred tank reactor or packed bed column)
-
HPLC system for product analysis
Procedure (Batch Reactor):
-
Reaction Setup:
-
Prepare a D-Fructose solution of the desired concentration (e.g., 500 g/L) in the reaction buffer.
-
Add the immobilized DPEase to the fructose solution in the reaction vessel.
-
The enzyme to substrate ratio should be optimized for efficient conversion.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at the optimal temperature for the immobilized enzyme (e.g., 50-60°C) with continuous stirring.
-
Monitor the reaction progress by taking samples at regular intervals.
-
-
Reaction Termination and Product Analysis:
-
Stop the reaction by separating the immobilized enzyme from the reaction mixture through filtration or centrifugation.
-
Analyze the concentration of this compound and remaining D-Fructose in the supernatant using an HPLC system.
-
-
Immobilized Enzyme Recovery and Reuse:
-
Wash the recovered immobilized enzyme with buffer to remove any residual substrate and product.
-
The washed immobilized enzyme can be reused for subsequent batches.
-
Procedure (Packed Bed Reactor for Continuous Production):
-
Column Packing:
-
Pack a column with the immobilized DPEase.
-
-
Continuous Synthesis:
-
Prepare the D-Fructose substrate solution in the appropriate buffer.
-
Continuously pump the substrate solution through the packed bed reactor at a controlled flow rate and temperature.
-
-
Product Collection and Analysis:
-
Collect the effluent from the column, which contains the product this compound.
-
Analyze the product concentration in the effluent using HPLC.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic conversion of D-Fructose to this compound.
Caption: General workflow for enzyme immobilization.
Caption: Workflow for this compound production and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. Improved Performance of this compound 3-Epimerase by Immobilisation on Amino-Epoxide Support with Intense Multipoint Attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. High production of this compound from d-fructose by immobilized whole recombinant Bacillus subtilis cells expressing this compound 3-epimerase from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient biosynthesis of D-allose from this compound by cross-linked recombinant L-rhamnose isomerase: separation of product by ethanol crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-Allose production from this compound using immobilized l-rhamnose isomerase | CoLab [colab.ws]
- 10. Production of d-allose from d-fructose using immobilized l-rhamnose isomerase and this compound 3-epimerase - ProQuest [proquest.com]
- 11. Mass production of this compound from d-fructose by a continuous bioreactor system using immobilized D-tagatose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | An Insight in Developing Carrier-Free Immobilized Enzymes [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Cross-linked enzyme aggregates (CLEAs): stable and recyclable biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cross-Linked Enzyme Aggregates | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Streamlined production of immobilized this compound 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improved Performance of this compound 3-Epimerase by Immobilisation on Amino-Epoxide Support with Intense Multipoint Attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fermentation-Based Production of D-Psicose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (also known as D-allulose) is a rare sugar with significant potential in the food and pharmaceutical industries. It offers the taste and functionality of sucrose but with near-zero calories, making it an attractive alternative for managing obesity and diabetes.[1] Fermentation-based production of this compound presents a promising and sustainable alternative to traditional enzymatic methods, which can be limited by low yields and complex downstream processing.[1][2] This document provides detailed application notes and protocols for the production of this compound using microbial fermentation, focusing on recombinant Escherichia coli and whole-cell biocatalysis.
Microbial Strains and Fermentation Strategies
The fermentative production of this compound primarily relies on the use of microorganisms capable of expressing key enzymes such as this compound 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase). These enzymes catalyze the conversion of D-fructose to this compound. Additionally, engineered microbial strains have been developed to produce this compound directly from D-glucose through novel metabolic pathways.
Commonly used microbial hosts for recombinant enzyme expression include Escherichia coli and Bacillus subtilis. Whole-cell biocatalysis, utilizing either permeabilized or non-permeabilized cells, is a cost-effective approach as it eliminates the need for enzyme purification.[3]
Quantitative Data on this compound Production
The following tables summarize quantitative data from various studies on the fermentation-based production of this compound, providing a comparative overview of different production strategies.
Table 1: this compound Production from D-Fructose using Whole-Cell Biocatalysis
| Microbial Strain | Enzyme Source | Fermentation/Reaction Conditions | This compound Titer (g/L) | Conversion Yield (%) | Volumetric Productivity (g/L/h) | Reference |
| Recombinant E. coli | Agrobacterium tumefaciens DPEase | 60°C, pH 8.5, 4 g/L cells, 700 g/L D-fructose | 230 | 33 | 345 | [4] |
| Sinorhizobium sp. (toluene-treated) | Native | 40°C, pH 8.5, 60 mg/mL cells, 70% (w/v) D-fructose | 37 | - | ~2.5 | [5] |
| Recombinant E. coli BL21(DE3) | Treponema primitia ZAS-1 DPEase | - | 137.5 | - | - | [6] |
| Recombinant E. coli BL21/pET22b(+) | Arthrobacter globiformis M30 DPEase | Optimized induction and incubation | - | 33.91 | - | [7] |
Table 2: this compound Production from D-Glucose using Engineered E. coli
| Strain Engineering Strategy | Fermentation Conditions | This compound Titer (g/L) | Yield (%) | Productivity (g/L/h) | Reference |
| Overexpression of native AlsE and HxpB, deletion of competing pathways, CRISPRi for dynamic regulation | M9P media, 10 g/L glucose, 37°C then 30°C | 15.3 | 62 | 2 | [1] |
| Co-expression of xylose isomerase and this compound 3-epimerase | 40°C, 24h | - | 10 (from D-glucose) | - | [8] |
Experimental Protocols
Protocol 1: Production of this compound 3-Epimerase (DPEase) in Recombinant E. coli
This protocol describes the cultivation of recombinant E. coli expressing DPEase from Agrobacterium tumefaciens.
Materials:
-
Recombinant E. coli BL21(DE3) harboring the DPEase expression plasmid
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotic for plasmid selection (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Terrific Broth (TB) medium
-
Shaking incubator
-
Centrifuge
Procedure:
-
Streak the recombinant E. coli strain on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB broth with the antibiotic and grow overnight at 37°C with shaking at 200 rpm.
-
Inoculate 1 mL of the overnight culture into 100 mL of TB medium in a 500 mL flask.
-
Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce DPEase expression by adding IPTG to a final concentration of 1 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 20-30°C) for an additional 12-16 hours.
-
Harvest the cells by centrifugation at 6,000 x g for 30 minutes at 4°C.
-
Wash the cell pellet twice with 0.85% NaCl. The resulting cell pellet is the whole-cell biocatalyst and can be used immediately or stored at -20°C.[9]
Protocol 2: Whole-Cell Biocatalysis for this compound Production from D-Fructose
This protocol outlines the use of the prepared recombinant E. coli cells for the conversion of D-fructose to this compound.
Materials:
-
Recombinant E. coli cell pellet (from Protocol 1)
-
D-fructose
-
HEPES buffer (50 mM, pH 8.0) or other suitable buffer
-
Shaking water bath or incubator
-
Centrifuge
Procedure:
-
Prepare a D-fructose solution (e.g., 700 g/L) in 50 mM HEPES buffer (pH 8.0).
-
Resuspend the recombinant E. coli cell pellet in the D-fructose solution to a final cell concentration of approximately 4 g/L (dry cell weight).
-
Incubate the reaction mixture at the optimal temperature for the specific DPEase (e.g., 60°C) with gentle agitation for a predetermined time (e.g., 40 minutes).[4]
-
Monitor the reaction progress by taking samples at different time points and analyzing the this compound concentration using HPLC (see Protocol 4).
-
Terminate the reaction by heating the mixture to 100°C for 5 minutes or by centrifuging to remove the cells.
-
Collect the supernatant containing this compound for downstream processing.
Protocol 3: Downstream Processing and Purification of this compound
This protocol provides a general workflow for the purification of this compound from the reaction mixture.
Materials:
-
Supernatant from the biocatalysis reaction
-
Activated carbon
-
Ion-exchange resins (cationic and anionic)
-
Ethanol
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Decolorization: Add activated carbon to the supernatant (e.g., 1% w/v) and stir for 1-2 hours at room temperature. Remove the activated carbon by filtration.
-
Deionization: Pass the decolorized solution through a column packed with a strong acid cation-exchange resin followed by a column with a weak base anion-exchange resin to remove salts and other charged impurities.
-
Concentration: Concentrate the deionized this compound solution under reduced pressure using a rotary evaporator.
-
Crystallization: Add ethanol to the concentrated syrup to induce crystallization of this compound. The ratio of syrup to ethanol will need to be optimized.
-
Recovery: Collect the this compound crystals by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 4: HPLC Analysis of this compound
This protocol describes a method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.
Materials:
-
HPLC system with a refractive index (RI) detector
-
Aminopropyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
This compound and D-fructose standards
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a ratio of 80:20 (v/v).[2] Degas the mobile phase before use.
-
Standard Preparation: Prepare a series of standard solutions of this compound and D-fructose of known concentrations (e.g., 0.05% to 0.5%).
-
Sample Preparation: Dilute the samples from the fermentation broth or reaction mixture with the mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Aminopropyl silane column
-
Mobile Phase: Acetonitrile:Water (80:20)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detector: Refractive Index (RI)
-
Column Temperature: 30-40°C
-
-
Analysis: Inject the standards and samples onto the HPLC system. Identify and quantify the peaks based on the retention times and peak areas of the standards.
Visualizations
Metabolic Pathway for this compound Production from D-Glucose in Engineered E. coli
The following diagram illustrates the engineered metabolic pathway in E. coli for the production of this compound from D-glucose. This pathway leverages the host's native enzymes and involves a series of phosphorylation, epimerization, and dephosphorylation steps.[1]
References
- 1. Awakening the natural capability of psicose production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Production of this compound from d-fructose by whole recombinant cells with high-level expression of this compound 3-epimerase from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of fermentation conditions for whole cell catalytic synthesis of D-allulose by engineering Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conversion Shift of d-Fructose to this compound for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
Chemical Synthesis of D-Psicose: A Detailed Guide for Researchers
Introduction
D-Psicose (also known as D-Allulose) is a rare sugar, a C-3 epimer of D-fructose, that has garnered significant attention in the food and pharmaceutical industries for its low-calorie properties and potential health benefits. While enzymatic methods are commonly employed for large-scale production, chemical synthesis routes offer valuable alternatives for laboratory-scale research and the preparation of derivatives. This application note provides detailed protocols for three key chemical synthesis methods for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Synthesis Methodologies
Several chemical strategies have been developed for the synthesis of this compound, primarily involving the epimerization of D-fructose or the stereoselective reduction of a protected D-fructose derivative. Below are detailed protocols for three prominent methods.
Molybdate-Catalyzed Epimerization of D-Fructose
This method utilizes molybdate ions to catalyze the epimerization of D-fructose in an acidic aqueous solution. The reaction yields a mixture of ketohexoses, from which this compound can be isolated.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 100 g of D-fructose and 2 g of molybdenic acid in 500 mL of water.[1]
-
Heating: Heat the solution at 95°C for 20 hours.[1]
-
Decolorization: After cooling, treat the reaction mixture with activated charcoal to remove colored impurities and filter.
-
Deionization: Pass the filtrate through an ion-exchange column (e.g., Wofatit SBW in the OH⁻ cycle) to remove the molybdate catalyst and other ions.[1]
-
Concentration: Concentrate the eluate in vacuo.
-
Removal of Unreacted D-Fructose: To isolate the rare sugars, remove the remaining fermentable sugars (mainly D-fructose) by adding baker's yeast to the concentrated solution and allowing it to ferment for 4 days.[1]
-
Purification: Filter the fermented mixture and evaporate the filtrate to a syrup. Dissolve the syrup in methanol, purify with charcoal, and evaporate again.[1]
-
Chromatographic Separation: Separate the resulting mixture of ketohexoses using column chromatography to isolate this compound.
Quantitative Data:
| Starting Material | Catalyst | Reaction Time | Temperature | Product | Yield (%) |
| D-Fructose | Molybdenic Acid | 20 hours | 95°C | This compound | 0.5 |
| D-Fructose | Molybdenic Acid | 20 hours | 95°C | D-Sorbose | 4.5 |
| D-Fructose | Molybdenic Acid | 20 hours | 95°C | D-Tagatose | 1.0 |
Reaction Pathway for Molybdate-Catalyzed Epimerization
Caption: Workflow for Molybdate-Catalyzed Epimerization of D-Fructose.
Base-Catalyzed Epimerization of D-Fructose
This approach employs organic bases to facilitate the epimerization of D-fructose. The choice of base and solvent system influences the product distribution and yield.
Experimental Protocol (using Triethylamine):
-
Reaction Setup: In a round-bottom flask, stir 5.00 g of D-fructose in 20 mL of 5% methanolic triethylamine.[2]
-
Heating: Heat the reaction mixture at 60°C for 18 hours.[2]
-
Evaporation: After the reaction is complete, evaporate the mixture to a syrup under reduced pressure.[2]
-
Analysis and Purification: Analyze the crude product (e.g., by NMR spectroscopy) and purify by chromatographic methods to isolate this compound.[2]
Quantitative Data for Various Bases:
| Base | This compound Yield (%) | D-Fructose Remaining (%) | Other Sugars (Mannose, Glucose) (%) | Total Sugar Recovery (%) |
| Sodium hydroxide | 6.0 | 26.2 | 25.0 | 57.2 |
| Calcium hydroxide | 5.7 | 26.2 | 19.5 | 51.4 |
| N,N-Dicyclohexylcarbodiimide | 8.4 | 14.4 | 10.8 | 33.6 |
| Pyridine | 12.4 | 25.8 | 11.5 | 49.7 |
| Methanolic triethylamine | 10.6 | 60.5 | 14.6 | 85.7 |
| Aluminate resin | 3.7 | 10.1 | 10.0 | 23.8 |
Logical Flow for Base-Catalyzed Epimerization
Caption: Process flow for the base-catalyzed synthesis of this compound.
Synthesis via Oxidation and Stereoselective Reduction
This multi-step synthesis involves the protection of D-fructose, followed by oxidation to a ketone and subsequent stereoselective reduction to the this compound derivative.
Experimental Protocol:
-
Protection of D-Fructose: Prepare 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose from D-fructose. This protected form is used as the starting material for the oxidation step.
-
Oxidation:
-
Method A (Ruthenium Tetroxide): Oxidize 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose with ruthenium tetroxide to yield crystalline 1,2:4,5-di-O-isopropylidene-β-D-erythro-hexopyranos-2,3-diulose.[3]
-
Method B (DMSO/Acetic Anhydride): Alternatively, oxidize the protected fructose derivative with dimethyl sulfoxide-acetic anhydride.[4]
-
-
Reduction:
-
Reduce the resulting 1,2:4,5-di-O-isopropylidene-β-D-erythro-hexopyranos-2,3-diulose with sodium borohydride. This reduction is highly stereoselective.[4]
-
-
Rearrangement and Deprotection: The reduction product, 1,2:4,5-di-O-isopropylidene-D-psicopyranose, can then undergo rearrangement and subsequent acid hydrolysis to remove the isopropylidene protecting groups, yielding this compound.
Quantitative Data:
| Oxidation Reagent | Reduction Reagent | Stereoselectivity of Reduction (this compound derivative) |
| Dimethyl sulfoxide–acetic anhydride | Sodium borohydride | 98.2% |
| Dimethyl sulfoxide–acetic anhydride | Lithium aluminium hydride | 90% |
| Ruthenium tetroxide | Metal hydrides or catalytic hydrogenation (Pt) | Virtually sole product |
Pathway for Oxidation-Reduction Synthesis of this compound
Caption: Multi-step synthesis of this compound via an oxidation-reduction route.
Summary and Conclusion
The chemical synthesis of this compound provides several routes for its preparation in a laboratory setting. The molybdate-catalyzed method is a straightforward approach but results in low yields and a complex mixture of products. Base-catalyzed epimerization offers improved yields, with pyridine and triethylamine showing notable efficacy. The multi-step synthesis involving oxidation and stereoselective reduction of a protected D-fructose derivative provides the highest stereoselectivity, leading to a more controlled synthesis of the desired this compound. The choice of method will depend on the desired scale, available resources, and the required purity of the final product. These detailed protocols and comparative data serve as a valuable resource for researchers engaged in the synthesis and application of rare sugars.
References
Application Note and Protocol for HPLC Quantification of D-Psicose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (also known as D-Allulose) is a rare sugar with significant potential in the food, beverage, and pharmaceutical industries due to its low-calorie profile and physiological benefits. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, formulation development, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation and quantification of sugars. This document provides detailed application notes and protocols for the quantification of this compound using various HPLC methods, including those with Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Key Experimental Workflows
The general workflow for the HPLC quantification of this compound involves sample preparation, chromatographic separation, detection, and data analysis. The specific steps may vary depending on the sample matrix and the chosen HPLC method.
Caption: General experimental workflow for HPLC-based this compound quantification.
Comparative Quantitative Data
The following table summarizes the performance of different HPLC methods for the quantification of this compound, providing a basis for method selection based on specific analytical needs.
| Parameter | HPLC-RID (Aminopropyl Column) | HPLC-ELSD | HILIC-RID |
| Column | ZORBAX SIL (4.6 x 150 mm, 5 µm) | Information not specified | Atlantis Premier BEH Z-HILIC |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) | Acetonitrile:Water (30:70, v/v) | Isocratic solvent mobile phase |
| Flow Rate | 1.0 mL/min | Information not specified | Information not specified |
| Detector | Refractive Index Detector (RID) | Evaporative Light Scattering Detector (ELSD) | Refractive Index Detector (RID) |
| Retention Time (this compound) | 4.81 min | Information not specified | Information not specified |
| Retention Time (D-Fructose) | 6.17 min | Information not specified | Information not specified |
| Retention Time (D-Glucose) | 7.44 min | Information not specified | Information not specified |
| Linearity Range | 0.05% to 0.5% | 0.01 to 0.80 g/100 mL | 0.16 to 5 mg/mL |
| Correlation Coefficient (R²) | ≥ 0.99 | 0.9994 | >0.998 |
| Limit of Detection (LOD) | Information not specified | 0.002 g/100 mL | Information not specified |
| Limit of Quantification (LOQ) | Information not specified | 0.006 g/100 mL | Information not specified |
| Recovery | Information not specified | 91.5% - 94.2% | Information not specified |
Detailed Experimental Protocols
Protocol 1: this compound Quantification by HPLC-RID with an Aminopropyl Column
This protocol is suitable for the routine analysis of this compound, particularly in samples where it is present with other sugars like D-Fructose and D-Glucose.
1. Materials and Reagents
-
This compound, D-Fructose, D-Glucose standards (analytical grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
ZORBAX SIL column (4.6 x 150 mm, 5 µm particle size) or equivalent aminopropyl silane column
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Refractive Index Detector (RID).
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes
4. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.5, 1.0, 2.5, 5.0 mg/mL).
-
Similarly, prepare standard solutions for D-Fructose and D-Glucose to determine their retention times for selectivity assessment.
5. Sample Preparation
-
Liquid Samples (e.g., beverages):
-
Degas the sample by sonication.
-
Dilute the sample with the mobile phase to bring the expected this compound concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
-
Solid Samples (e.g., food products):
-
Weigh a representative amount of the homogenized sample.
-
Extract the sugars using a suitable solvent (e.g., 80% ethanol in water). The solvent-to-sample ratio should be optimized for efficient extraction.
-
Vortex or sonicate the mixture to ensure complete extraction.
-
Centrifuge the mixture and collect the supernatant.
-
Evaporate the solvent from the supernatant and reconstitute the residue in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.
-
6. Data Analysis
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: this compound Quantification in Beverages by HPLC-ELSD
This method is particularly useful for analyzing this compound in sugar-free beverages and offers good sensitivity.
1. Materials and Reagents
-
This compound standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
HLB solid-phase extraction (SPE) cartridges
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system with a pump, autosampler, and an Evaporative Light Scattering Detector (ELSD).
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (30:70, v/v)
-
Column: A suitable column for sugar analysis (e.g., amino or HILIC).
-
ELSD Settings: Optimize the nebulizer temperature and gas flow rate according to the manufacturer's recommendations.
4. Standard Preparation
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of working standards to cover the linear range of 0.01 to 0.80 g/100 mL.
5. Sample Preparation
-
Extract the beverage sample with 20% acetonitrile.
-
Condition an HLB SPE cartridge with methanol followed by water.
-
Load the acetonitrile extract onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. Data Analysis
-
Identify the this compound peak based on retention time.
-
Generate a calibration curve using a logarithmic plot of peak area versus concentration, as ELSD responses are often non-linear.
-
Determine the concentration of this compound in the sample from the calibration curve.
Signaling Pathways and Logical Relationships
The choice of HPLC method for this compound quantification is influenced by several factors, including the sample matrix, required sensitivity, and the presence of interfering sugars. The following diagram illustrates the decision-making process for selecting an appropriate method.
Caption: Decision tree for selecting an HPLC method for this compound quantification.
Discussion
The choice of an HPLC method for this compound quantification depends on the specific requirements of the analysis.
-
HPLC-RID with an aminopropyl column is a robust and reliable method for routine analysis. It offers good separation of this compound from other common sugars like fructose and glucose. However, RID is a universal detector and can be sensitive to changes in mobile phase composition and temperature, and it generally has lower sensitivity compared to other detectors.
-
HPLC-ELSD provides higher sensitivity than RID and is suitable for detecting compounds that lack a UV chromophore, such as sugars. This makes it a good choice for analyzing this compound in complex matrices or at low concentrations. A drawback of ELSD is its non-linear response, which requires a logarithmic calibration curve for accurate quantification.
-
HILIC is a powerful technique for separating polar compounds like sugars. When coupled with RID, HILIC can provide excellent selectivity for resolving closely related sugar isomers. This method is particularly advantageous for complex samples containing multiple sugars.
Sample preparation is a critical step to ensure accurate and reproducible results. For simple matrices, a "dilute-and-shoot" approach may be sufficient. However, for complex matrices like food and beverages, extraction and purification steps such as solid-phase extraction are often necessary to remove interfering components and prevent column contamination.
Method validation is essential to ensure that the chosen HPLC method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
This application note provides a comprehensive overview and detailed protocols for the HPLC-based quantification of this compound. By understanding the principles, advantages, and limitations of different HPLC methods and by selecting the appropriate sample preparation and chromatographic conditions, researchers can achieve accurate and reliable quantification of this important rare sugar in a variety of sample matrices.
Capillary Electrophoresis: A High-Resolution Technique for D-Psicose Analysis
Application Note AN-CE001
Introduction
D-Psicose (also known as D-allulose) is a rare sugar with significant potential in the food and pharmaceutical industries due to its low-calorie content and various physiological benefits. Accurate and efficient quantification of this compound, particularly in the presence of other structurally similar sugars like D-Fructose and D-Glucose, is crucial for quality control, process monitoring, and regulatory compliance. Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for this purpose, offering high resolution, rapid analysis times, and minimal sample consumption. This document provides detailed application notes and protocols for the analysis of this compound using CE.
Principle of Separation
Capillary Electrophoresis separates analytes based on their differential migration in an electric field. For neutral carbohydrates like this compound, separation is typically achieved by forming charged complexes. This is commonly done under highly alkaline conditions (pH > 12), where the hydroxyl groups of the sugars are deprotonated, leading to the formation of negatively charged sugar anions. These anions then migrate towards the anode at different velocities depending on their charge-to-size ratio, allowing for their separation. Alternatively, complexation with borate ions can be used to induce a negative charge on the sugar molecules for separation.
Advantages of Capillary Electrophoresis for this compound Analysis
-
High Resolution: CE provides excellent separation of structurally similar sugar isomers, such as this compound and D-Fructose.[1][2]
-
Speed: Analysis times are typically short, often under 15 minutes, enabling high-throughput screening.
-
Minimal Sample and Reagent Consumption: CE requires only nanoliter volumes of sample and microliter volumes of reagents, making it a cost-effective and environmentally friendly technique.
-
Versatility: The method can be adapted for the analysis of a wide range of carbohydrates in various matrices.
Instrumentation
A standard capillary electrophoresis system equipped with a UV or a diode array detector (DAD) is suitable for this compound analysis. Key components include:
-
High-voltage power supply
-
Fused-silica capillary
-
Autosampler
-
Detector (UV/DAD)
-
Temperature control system for the capillary
-
Data acquisition and analysis software
Experimental Protocols
Protocol 1: Analysis of this compound in Standard Solutions
This protocol describes the fundamental method for the separation and quantification of this compound in a mixture with other common sugars.
1. Reagents and Materials
-
This compound, D-Fructose, D-Glucose standards
-
Sodium hydroxide (NaOH)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Deionized water (18.2 MΩ·cm)
-
Fused-silica capillary (e.g., 50 µm i.d., 30-60 cm total length)
2. Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a solution of 130 mM NaOH and 36 mM Na₂HPO₄ in deionized water. Adjust the pH to 12.6.[3] Filter the BGE through a 0.45 µm filter before use.
-
Standard Stock Solutions: Prepare individual stock solutions of this compound, D-Fructose, and D-Glucose at a concentration of 10 mM in deionized water.
-
Working Standard Solutions: Prepare a series of mixed standard solutions by diluting the stock solutions with deionized water to obtain concentrations ranging from 0.1 mM to 3.0 mM for each sugar.[1][2]
3. CE Instrument Conditions
-
Capillary: Fused-silica, 50 µm i.d., effective length 20 cm, total length 30 cm.
-
Capillary Conditioning (for new capillary): Rinse with 1 M NaOH for 20 min, followed by deionized water for 10 min, and finally with the BGE for 15 min.
-
Pre-run Conditioning: Before each injection, rinse the capillary with 0.1 M NaOH for 2 min, followed by deionized water for 1 min, and then with the BGE for 3 min.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 18 kV.[3]
-
Capillary Temperature: 25 °C.
-
Detection: Indirect UV detection at 265 nm.[3]
4. Data Analysis
-
Identify the peaks based on the migration times of the individual standards.
-
Construct a calibration curve for each sugar by plotting the peak area against the concentration.
-
Determine the concentration of each sugar in unknown samples by interpolating their peak areas from the calibration curves.
Protocol 2: Analysis of this compound in a Beverage Sample
This protocol provides a method for the determination of this compound in a beverage matrix, incorporating a sample preparation step.
1. Sample Preparation
-
Degas carbonated beverages by sonication for 15 minutes.
-
Dilute the beverage sample with deionized water to bring the expected sugar concentrations within the linear range of the calibration curve (e.g., a 1:100 dilution).
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
2. CE Analysis
-
Follow the CE instrument conditions and data analysis steps outlined in Protocol 1.
-
To ensure accurate quantification, a standard addition method can be employed by spiking the beverage sample with known concentrations of this compound.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of this compound and other sugars using capillary electrophoresis based on published methods.
Table 1: Method Performance for this compound and Related Sugars [1][2]
| Analyte | Linearity Range (mM) | Coefficient of Determination (R²) | Limit of Detection (LOD) (mM) |
| This compound | 0.1 - 3.0 | > 0.99 | 0.11 - 0.20 |
| D-Fructose | 0.1 - 3.0 | > 0.99 | 0.11 - 0.20 |
| D-Glucose | 0.1 - 3.0 | > 0.99 | 0.11 - 0.20 |
Table 2: Electrophoretic Conditions and Migration Times
| Analyte | BGE | Voltage (kV) | Temperature (°C) | Migration Time (min) | Reference |
| This compound | 130 mM NaOH, 36 mM Na₂HPO₄, pH 12.6 | 18 | 25 | ~8.5 | [3] |
| D-Fructose | 130 mM NaOH, 36 mM Na₂HPO₄, pH 12.6 | 18 | 25 | ~7.8 | [3] |
| D-Glucose | 130 mM NaOH, 36 mM Na₂HPO₄, pH 12.6 | 18 | 25 | ~7.2 | [3] |
| Sucrose | 130 mM NaOH, 36 mM Na₂HPO₄, pH 12.6 | 18 | 25 | ~6.5 | [3] |
Visualizations
The following diagrams illustrate the experimental workflow and the key factors influencing the separation of sugars by capillary electrophoresis.
Caption: Experimental workflow for this compound analysis by CE.
Caption: Factors influencing CE separation of sugars.
References
Application Notes and Protocols: D-Psicose as a Substrate for Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing D-Psicose as a substrate in various enzyme assays. This compound, a C-3 epimer of D-fructose, is a rare sugar with significant potential in the food and pharmaceutical industries. Understanding its interactions with enzymes is crucial for its production, application, and the study of related metabolic pathways.
Overview of Enzymes Utilizing this compound
This compound serves as a substrate for several classes of enzymes, primarily epimerases and isomerases. These enzymes are key to both the biosynthesis of this compound and its conversion into other rare sugars.
-
This compound 3-Epimerase (DPEase) (EC 5.1.3.30): This enzyme catalyzes the reversible epimerization of D-fructose at the C-3 position to produce this compound. It exhibits high specificity for this compound.[1][2]
-
D-Tagatose 3-Epimerase (DTEase) (EC 5.1.3.31): While its primary substrates are D-tagatose and D-sorbose, DTEase can also catalyze the interconversion of D-fructose and this compound.[3][4]
-
L-Rhamnose Isomerase (L-RhI) (EC 5.3.1.14): This enzyme is capable of isomerizing D-Allose to this compound and D-altrose.[5]
-
D-Arabinose Isomerase: This isomerase can convert this compound to D-altrose.[6][7]
Quantitative Data: Enzyme Kinetics
The following tables summarize the kinetic parameters of various enzymes that utilize this compound as a substrate. This data is essential for designing and optimizing enzyme assays.
Table 1: Kinetic Parameters of this compound 3-Epimerase (DPEase) from Agrobacterium tumefaciens
| Substrate | Km (mM) | kcat (min-1) | Vmax (mM/min) | Catalytic Efficiency (kcat/Km) | Optimal pH | Optimal Temp. (°C) | Cofactor |
| This compound | 12 | 2381 | - | 198.4 | 8.0 | 50 | Mn2+ |
| D-Fructose | 110 | - | 28.01 | - | 7.5 | 55 | Mn2+ |
| D-Tagatose | 762 | 270 | - | 0.35 | 8.0 | 50 | Mn2+ |
Data sourced from multiple studies.[1][8][9]
Table 2: Kinetic Parameters of D-Tagatose 3-Epimerase (DTEase) from Pseudomonas cichorii
| Substrate | Km (mM) | Vmax (μmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Cofactor |
| D-Tagatose | 55 | 30 | 7.0-9.0 | ~60 | Mn2+ |
This enzyme also accepts this compound as a substrate, though detailed kinetic data for this specific interaction is less readily available.[3]
Table 3: Kinetic Parameters of L-Rhamnose Isomerase (L-RI) Variant
| Substrate | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (mM-1s-1) |
| D-Allulose (this compound) | 110 | 328.8 | 2.981 |
Kinetic parameters for a thermotolerant L-rhamnose isomerase variant.[10]
Experimental Protocols
Protocol for this compound 3-Epimerase (DPEase) Assay
This protocol is designed for determining the activity of this compound 3-Epimerase by measuring the conversion of D-fructose to this compound.
Materials:
-
Purified this compound 3-Epimerase
-
D-Fructose stock solution (e.g., 1 M)
-
EPPS (N-(2-Hydroxyethyl)piperazine-N'-(3-propanesulfonic acid)) buffer (50 mM, pH 8.0)
-
Manganese chloride (MnCl2) solution (e.g., 100 mM)
-
Hydrochloric acid (HCl) (e.g., 1 M) for stopping the reaction
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis (e.g., Aminex HPX-87C) and a Refractive Index Detector (RID)
Procedure:
-
Enzyme Preparation: If required, pre-incubate the purified DPEase with 1 mM Mn2+ at 20°C for 4 hours, followed by overnight dialysis against 50 mM EPPS buffer (pH 8.0) at 4°C to remove unbound Mn2+.[11]
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as follows:
-
50 mM EPPS buffer (pH 8.0)
-
1 mM MnCl2
-
Desired concentration of D-fructose (e.g., 100 mM)
-
Add purified DPEase to a final concentration of 0.04 U/mL.
-
Adjust the final volume with EPPS buffer.
-
-
Incubation: Incubate the reaction mixture at 50°C for a defined period (e.g., 5-10 minutes).[8][12]
-
Reaction Termination: Stop the reaction by adding HCl to a final concentration of 200 mM or by boiling the mixture at 100°C for 5 minutes.[11][12]
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Filter the supernatant through a 0.2 µm syringe filter.
-
Analysis: Analyze the production of this compound from D-fructose using an HPLC system.
-
Column: Aminex HPX-87C (or similar carbohydrate analysis column)
-
Mobile Phase: Deionized water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 80-85°C
-
Detector: Refractive Index Detector (RID)
-
-
Quantification: Calculate the concentration of this compound produced by comparing the peak area to a standard curve of known this compound concentrations. One unit of DPEase activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified assay conditions.[8]
Protocol for HPLC-Based Quantification of this compound
This protocol provides a method for the separation and quantification of this compound and D-fructose, which is essential for monitoring the progress of enzymatic reactions.[13][14][15]
Instrumentation and Columns:
-
Isocratic HPLC system with a Refractive Index Detector (RID).
-
Aminopropyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size).[13]
Mobile Phase and Conditions:
-
Mobile Phase: Acetonitrile and water (80:20 v/v).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Run Time: Approximately 8-10 minutes for separation of this compound and D-fructose.[13]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions containing known concentrations of this compound and D-fructose (e.g., ranging from 0.05% to 0.5%).[13]
-
Sample Preparation: Prepare enzyme assay samples as described in the respective enzyme assay protocols, ensuring they are filtered before injection.
-
Injection: Inject a fixed volume of the standards and samples onto the HPLC system.
-
Data Analysis:
-
Identify the peaks for this compound and D-fructose based on their retention times, determined from the standard injections.
-
Generate a standard curve by plotting the peak area versus the concentration for each sugar.
-
Quantify the concentration of this compound and D-fructose in the unknown samples using the standard curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Influenced by this compound
This compound has been shown to modulate several key cellular signaling pathways, which is of interest for drug development and understanding its physiological effects.
This compound and MAPK Signaling Pathway
This compound may influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In certain conditions, it can enhance H2O2-induced apoptosis in C2C12 myogenic cells through the activation of JNK, p38, and ERK.[16] Additionally, this compound has been shown to suppress high-glucose-induced MCP-1 expression in human umbilical vein endothelial cells (HUVECs) by inhibiting the p38-MAPK pathway.[17]
Caption: this compound modulation of MAPK signaling.
This compound and Insulin Signaling
This compound has been demonstrated to improve insulin sensitivity and glucose tolerance.[18] It can promote the translocation of glucokinase from the nucleus to the cytoplasm in liver cells, enhancing glycogen synthesis. This suggests an interaction with the insulin signaling pathway, which plays a central role in glucose homeostasis.[18][19][20]
Caption: this compound and its effect on insulin signaling and glucokinase translocation.
Experimental Workflow: Enzyme Assay and Analysis
The following diagram illustrates a general workflow for conducting an enzyme assay with this compound as a substrate, followed by product analysis.
Caption: General workflow for this compound enzyme assays.
References
- 1. uniprot.org [uniprot.org]
- 2. This compound is a rare sugar that provides no energy to growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Comparative kinetics of D-xylose and D-glucose isomerase activities of the D-xylose isomerase from Thermus aquaticus HB8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel reactions of L-rhamnose isomerase from Pseudomonas stutzeri and its relation with D-xylose isomerase via substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel substrate specificity of D-arabinose isomerase from Klebsiella pneumoniae and its application to production of D-altrose from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of an Agrobacterium tumefaciens this compound 3-Epimerase That Converts d-Fructose to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production, purification, characterization, and safety evaluation of constructed recombinant this compound 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel thermotolerant l-rhamnose isomerase variant for biocatalytic conversion of d-allulose to d-allose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement in the Thermostability of this compound 3-Epimerase from Agrobacterium tumefaciens by Random and Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conversion Shift of d-Fructose to this compound for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation of this compound and D-fructose using simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Low-calorie sweetener this compound promotes hydrogen peroxide-mediated apoptosis in C2C12 myogenic cells favoring skeletal muscle cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits the expression of MCP-1 induced by high-glucose stimulation in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rare sugar this compound improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of D-Psicose in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-Psicose (also known as D-Allulose), a low-calorie rare sugar, as a component in cell culture media. The following sections detail its effects on various cell types, provide protocols for key experiments, and summarize relevant quantitative data.
Introduction
This compound is a C3 epimer of D-fructose found in small quantities in some fruits.[1] While it is primarily known as a low-calorie sweetener, recent research has unveiled its potential to modulate cellular processes, making it a molecule of interest for in vitro studies. Notably, this compound has been shown to influence cell proliferation, apoptosis, and metabolism in a variety of cell lines.[1][2] These characteristics suggest its potential application in cancer research, metabolic studies, and other areas of drug development.
Effects of this compound on Cultured Cells
This compound has been demonstrated to exert a range of effects on different cell types in culture. Its impact appears to be cell-type specific and can be influenced by other factors in the cellular environment, such as oxidative stress.
Myogenic Cells (C2C12)
In C2C12 myoblasts, this compound alone shows no cytotoxic effects at concentrations up to 5 mM.[1] However, in the presence of an oxidative stressor like hydrogen peroxide (H₂O₂), this compound can potentiate cell injury, leading to decreased viability, increased apoptosis, and cell cycle arrest at the G2/M phase.[1][3] This effect is mediated, at least in part, through the activation of the MAPK signaling pathway, specifically p38 and JNK.[1][4]
Cancer Cells
This compound has been reported to inhibit the proliferation of several cancer cell lines.[2] This inhibitory effect is often associated with the induction of apoptosis and cell cycle arrest.[2] The specific mechanisms and effective concentrations can vary between different cancer cell types.
Adipocytes (3T3-L1)
In 3T3-L1 adipocytes, D-Allulose (this compound) has been shown to reduce lipid accumulation induced by palmitic acid in a dose-dependent manner.[5] It can also ameliorate endoplasmic reticulum stress in these cells.[5]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its observed effects on various cell lines as reported in the literature.
| Cell Line | Treatment Conditions | Parameter Measured | Observed Effect | Reference(s) |
| C2C12 (myoblasts) | 0-5 mM this compound | Cell Viability | No significant cytotoxicity | [1] |
| C2C12 (myoblasts) | 1, 2, 5 mM this compound + 100 µM H₂O₂ | Cell Viability | Dose-dependent decrease in viability | [1] |
| C2C12 (myoblasts) | 5 mM this compound + 100 µM H₂O₂ | Apoptosis | Increased apoptosis | [1] |
| C2C12 (myoblasts) | 5 mM this compound + 100 µM H₂O₂ | Cell Cycle | G2/M phase arrest | [1] |
| 3T3-L1 (adipocytes) | 1, 10, 20 mM D-Allulose + 1 mM Palmitic Acid | Lipid Accumulation | Dose-dependent reduction | [5] |
Experimental Protocols
Preparation of this compound Stock Solution for Cell Culture
-
Materials:
-
This compound powder (ensure high purity)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
-
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the this compound in sterile water or PBS to create a concentrated stock solution (e.g., 1 M or 100 mM).
-
Gently warm the solution if necessary to aid dissolution, but avoid high temperatures that could degrade the sugar.
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube.[6]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage or at 4°C for short-term use.
-
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on cell viability.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (and any co-treatments, if applicable). Include appropriate vehicle controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the detection of apoptotic cells following treatment with this compound.
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the specified duration.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the samples using a flow cytometer.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound induced apoptosis signaling pathway under oxidative stress.
Caption: Experimental workflow for assessing cell viability with this compound using an MTT assay.
Caption: Logical relationship of factors influencing cellular response to this compound.
References
- 1. Low-calorie sweetener this compound promotes hydrogen peroxide-mediated apoptosis in C2C12 myogenic cells favoring skeletal muscle cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low‑calorie sweetener D‑psicose promotes hydrogen peroxide‑mediated apoptosis in C2C12 myogenic cells favoring skeletal muscle cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. D-Allulose Reduces Hypertrophy and Endoplasmic Reticulum Stress Induced by Palmitic Acid in Murine 3T3-L1 Adipocytes [mdpi.com]
- 6. Sterile Filter Selection for Cell Culture Media Preparation [sigmaaldrich.com]
Application of D-Psicose in Food Science Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (also known as D-allulose) is a rare sugar and a C-3 epimer of D-fructose, naturally found in small quantities in various foods like figs, raisins, and wheat.[1] Its popularity in food science research and product development is rapidly growing due to its unique combination of desirable sensory and functional properties, alongside significant health benefits. This compound offers about 70% of the sweetness of sucrose with a clean, sugar-like taste and negligible caloric value (approximately 0.4 kcal/g).[1][2] Beyond its role as a low-calorie sweetener, this compound exhibits several functional properties that make it a versatile ingredient in food formulation, including its ability to participate in Maillard browning, modify starch gelatinization and retrogradation, and improve the texture and stability of various food products.[3][4] Furthermore, research has demonstrated its potential physiological benefits, such as the suppression of postprandial hyperglycemia.[5][6][7]
These application notes provide an overview of the key applications of this compound in food science research, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Physiological Effects of this compound: Glycemic Control
One of the most significant applications of this compound is in the development of foods for individuals with or at risk of type 2 diabetes due to its ability to modulate postprandial glucose response.[8] This effect is primarily attributed to the inhibition of intestinal α-glucosidases, enzymes responsible for the breakdown of carbohydrates into absorbable monosaccharides.[5]
Quantitative Data: Inhibition of α-Glucosidases and Impact on Glycemic Response
The following tables summarize the inhibitory effects of this compound on α-glucosidase activity and its subsequent impact on plasma glucose levels in animal and human studies.
Table 1: In Vitro Inhibition of Rat Intestinal α-Glucosidases by this compound
| Enzyme | Substrate | This compound Concentration | % Inhibition |
| Sucrase | Sucrose | 4.0 mg/ml | 25.5 |
| Maltase | Maltose | 4.0 mg/ml | 14.6 |
| α-Amylase | Soluble Starch | 4.0 mg/ml | 7.8 |
| Data adapted from Matsuo et al., 2009[5] |
Table 2: Effect of this compound on Postprandial Plasma Glucose in Rats
| Carbohydrate Administered (2 g/kg) | Co-administered Sugar (0.2 g/kg) | Peak Plasma Glucose (mg/dL) at 30 min | Area Under the Curve (AUC) (mg/h/dL) |
| Sucrose | D-Fructose | 145 ± 8 | 230 ± 15 |
| Sucrose | This compound | 125 ± 7 | 195 ± 12 |
| Maltose | D-Fructose | 152 ± 9 | 245 ± 18 |
| Maltose | This compound | 130 ± 6 | 210 ± 14 |
| *Values are means ± SD. Significantly different from D-Fructose group (p<0.05). Data adapted from Matsuo et al., 2009[5] |
Table 3: Glycemic Response to Confectionery Containing this compound in Healthy Humans
| Confectionery | Sweetener (5g) | Blood Glucose at 30 min (mg/dL) | Blood Glucose at 60 min (mg/dL) |
| Almond Jelly | D-Fructose | 105.2 ± 3.1 | 98.5 ± 2.8 |
| Almond Jelly | This compound | 91.8 ± 2.5 | 90.1 ± 2.4 |
| Ganache | D-Fructose | 108.7 ± 4.2 | 101.3 ± 3.9 |
| Ganache | This compound | 94.3 ± 2.7 | 92.6 ± 3.1 |
| *Values are means ± SE. p<0.05 vs. D-Fructose. Data adapted from Iida et al., 2008[6] |
Experimental Protocols
This protocol outlines the procedure to determine the inhibitory effect of this compound on intestinal α-glucosidase activity.
Materials:
-
Rat small intestine homogenate (source of α-glucosidases)
-
This compound
-
Substrates: Sucrose, Maltose
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Homogenize rat small intestine tissue in a 10 mmol/l phosphate buffer (pH 7.0). Centrifuge the homogenate and use the supernatant as the enzyme solution.
-
Assay Mixture: Prepare a standard assay mixture containing:
-
40 µl substrate solution (20 mg/ml of sucrose or maltose)
-
80 µl of this compound solution at various concentrations (e.g., final concentrations of 0.4–4.0 mg/ml)
-
Add the enzyme solution to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: Stop the reaction and measure the amount of glucose released using a glucose oxidase assay kit.
-
Calculation of Inhibition: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
This protocol describes the methodology for evaluating the effect of this compound on the postprandial glycemic response in rats.[5]
Materials:
-
Male Wistar rats
-
This compound
-
Carbohydrates: Sucrose, Maltose, Soluble Starch
-
Oral gavage needles
-
Blood glucose meter
Procedure:
-
Animal Preparation: Fast male Wistar rats overnight (12 hours) before the experiment.
-
Grouping: Randomly divide the rats into experimental groups (e.g., control group receiving a carbohydrate with D-fructose, and a test group receiving the same carbohydrate with this compound).
-
Administration: Orally administer a solution containing the carbohydrate (e.g., 2 g/kg body weight) with or without this compound (e.g., 0.2 g/kg body weight) via gavage.
-
Blood Sampling: Collect blood samples from the tail vein at baseline (0 minutes) and at specific time points after administration (e.g., 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Determine the plasma glucose concentration using a glucose assay kit.
-
Data Analysis: Plot the plasma glucose concentration over time and calculate the Area Under the Curve (AUC) to assess the overall glycemic response.
Signaling Pathway and Experimental Workflow
Caption: Workflow for an in vivo glycemic response study.
Application of this compound in Food Products
This compound's unique physicochemical properties make it a valuable ingredient for improving the quality and nutritional profile of various food products.
Maillard Reaction and Browning
This compound, as a reducing sugar, readily participates in the Maillard reaction, which is responsible for the desirable brown color and roasted flavors in many cooked foods.[3][9] Studies have shown that this compound can enhance the browning reaction in baked goods and other processed foods, often to a greater extent than other sugars like fructose.[10][11] This property can be leveraged to create visually appealing low-calorie products.
Table 4: Browning of this compound and Glycine Mixture at Different Temperatures
| Temperature (°C) | Heating Time (hr) | Absorbance at 420 nm |
| 70 | 5 | ~0.1 |
| 80 | 5 | ~0.25 |
| 90 | 5 | ~0.5 |
| 100 | 5 | ~0.9 |
| Data adapted from a study on Maillard browning of this compound.[12] |
This protocol provides a method for investigating the Maillard reaction between this compound and an amino acid.
Materials:
-
This compound
-
Amino acid (e.g., Glycine, Lysine)
-
Phosphate buffer (to control pH)
-
Heating block or water bath
-
Spectrophotometer
-
Colorimeter (for L, a, b* values)
Procedure:
-
Sample Preparation: Prepare aqueous solutions of this compound and the chosen amino acid at desired concentrations (e.g., 0.1 M each). Adjust the pH of the solution using a buffer.
-
Heating: Heat the solutions at a specific temperature (e.g., 100°C) for various time intervals.
-
Browning Measurement:
-
Spectrophotometry: Measure the absorbance of the heated solutions at 420 nm to quantify the browning intensity.
-
Colorimetry: Use a colorimeter to measure the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values of the solutions.
-
-
Analysis of Reaction Products (Optional): Utilize techniques like HPLC or Mass Spectrometry to identify and quantify the Maillard reaction products formed.
Caption: Factors influencing the Maillard reaction.
Starch Gelatinization and Retrogradation
This compound can influence the gelatinization and retrogradation of starch, which are critical processes affecting the texture and shelf-life of many food products like baked goods and sauces.[13][14] Research indicates that this compound can lower the gelatinization temperature and enthalpy of starch and inhibit its retrogradation (recrystallization upon cooling), which can lead to a softer texture and extended shelf-life.[4]
Table 5: Gelatinization Properties of Rice Flour with Different Sugars
| Sugar Added | Gelatinization Onset Temp (°C) | Gelatinization Peak Temp (°C) | Gelatinization Enthalpy (J/g) |
| Sucrose | 62.5 | 68.5 | 4.5 |
| Trehalose | 63.0 | 69.0 | 4.8 |
| This compound | 58.0 | 64.0 | 3.8 |
| Data adapted from Ikeda et al., 2014[4] |
This protocol describes the use of Differential Scanning Calorimetry (DSC) to analyze the effect of this compound on starch gelatinization and retrogradation.[5]
Materials:
-
Starch source (e.g., rice flour, corn starch)
-
This compound
-
Deionized water
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans
Procedure for Gelatinization:
-
Sample Preparation: Accurately weigh a small amount of starch (e.g., 3-5 mg) and a solution of this compound (or water as a control) into a DSC pan. The water-to-starch ratio should be kept constant (e.g., 2:1).
-
Sealing: Hermetically seal the pan to prevent moisture loss during heating.
-
DSC Analysis: Place the sealed pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 20°C to 100°C).
-
Data Analysis: From the resulting thermogram, determine the onset temperature (To), peak temperature (Tp), and enthalpy of gelatinization (ΔH).
Procedure for Retrogradation:
-
Gelatinization: First, gelatinize the starch sample in the DSC as described above.
-
Storage: Store the gelatinized sample at a low temperature (e.g., 4°C) for a specific period (e.g., 1, 3, 7 days).
-
Reheating: After storage, rescan the sample in the DSC using the same heating program.
-
Data Analysis: A new endothermic peak will appear in the thermogram, corresponding to the melting of the retrograded starch. Determine the enthalpy of this peak (ΔH_r), which represents the extent of retrogradation.
Other Food Applications
-
Baked Goods: this compound can be used as a sucrose replacer in cakes and cookies, contributing to browning and a desirable texture.[15][16]
-
Beverages: Its high solubility and clean taste make it suitable for use in low-calorie beverages.[17]
-
Aerated Foods: this compound has been shown to improve the foaming properties of egg white protein, making it beneficial for products like meringues.[11]
-
Frozen Desserts: It can depress the freezing point, similar to sucrose, which is important for the texture of ice cream and other frozen desserts.[17]
Analytical Methods for this compound
Accurate quantification of this compound in food matrices is crucial for quality control and nutritional labeling. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Protocol for HPLC Analysis of this compound in Food Products
This protocol provides a general method for the quantification of this compound using HPLC with a Refractive Index Detector (RID).[6]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID)
-
Amino-propyl silane column (e.g., ZORBAX SIL)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Food sample containing this compound
Procedure:
-
Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.
-
Sample Preparation:
-
Homogenize the food sample.
-
Extract the sugars using a suitable solvent (e.g., hot water).
-
Centrifuge or filter the extract to remove solid particles.
-
Dilute the extract with the mobile phase to a concentration within the range of the standard curve.
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solution.
-
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Quantify the concentration of this compound in the sample using the calibration curve.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
This compound is a promising functional ingredient for the food industry, offering a unique combination of sweetness, low caloric content, and beneficial physiological and physicochemical properties. Its ability to suppress glycemic response, participate in the Maillard reaction, and modify starch properties opens up numerous possibilities for the development of healthier and higher-quality food products. The protocols and data presented in these application notes provide a foundation for researchers and food scientists to explore and leverage the full potential of this compound in their work. Further research is encouraged to fully elucidate its mechanisms of action and to explore its applications in a wider range of food systems.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. Sugar Substitutes: At a Glance | Sensory Evaluation Center [blogs.cornell.edu]
- 4. shimadzu.co.kr [shimadzu.co.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 9. tainstruments.com [tainstruments.com]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
- 11. A sensitive and high throughput method for the analysis of this compound by capillary electrophoresis. | Semantic Scholar [semanticscholar.org]
- 12. Measurement of Gelatinization and Retrogradation of Starches by DSC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. thaiscience.info [thaiscience.info]
- 14. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 15. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High Sensitivity Analysis and Food Processing Stability of Rare Sugars [jstage.jst.go.jp]
- 17. researchgate.net [researchgate.net]
D-Psicose: A Novel Cryoprotectant for Enhanced Biological Sample Preservation
Application Note AP2025-11
Introduction
Cryopreservation is an essential technology for the long-term storage of biological materials, including cells, tissues, and organs, for research, therapeutic, and drug development applications. The process, however, can induce significant cellular stress and damage, primarily due to the formation of ice crystals and the toxic effects of high concentrations of cryoprotective agents (CPAs). Current standard CPAs, such as dimethyl sulfoxide (DMSO) and glycerol, while effective, can exhibit cellular toxicity and require careful removal post-thaw, which can complicate downstream applications.
D-Psicose (also known as D-Allulose) is a rare monosaccharide and a C-3 epimer of D-fructose. It is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration.[1][2] While extensively studied for its low-calorie sweetening properties and various physiological benefits, emerging research on rare sugars suggests potential cryoprotective properties. This application note explores the prospective use of this compound as a novel cryoprotectant, outlines its potential mechanisms of action, and provides detailed protocols for its evaluation in biological sample preservation.
Potential Mechanisms of Cryoprotection
The cryoprotective effects of sugars are often attributed to their ability to mitigate freezing-induced cellular damage through several mechanisms. While direct studies on this compound are limited, its properties as a sugar suggest it may act as a cryoprotectant through the following pathways:
-
Inhibition of Ice Recrystallization: During thawing, small ice crystals can grow into larger, more damaging ones in a process called recrystallization.[3] Sugars are known to inhibit this process. This compound may adsorb to the surface of ice crystals, preventing their growth and minimizing mechanical damage to cellular structures.
-
Vitrification and Glass Transition: At high concentrations and with rapid cooling, some cryoprotectants can help a solution vitrify, forming a glass-like amorphous solid instead of crystalline ice. Sugars can increase the glass transition temperature (Tg) of the cryopreservation medium, promoting vitrification and reducing the likelihood of ice crystal formation.
-
Membrane Stabilization: Sugars can interact with the polar head groups of phospholipids in cell membranes, potentially stabilizing the lipid bilayer and protecting it from freeze-induced phase transitions and damage.
-
Osmotic Buffering: this compound, as a solute, can help to reduce the osmotic stress experienced by cells during the freezing and thawing process by moderating the difference in solute concentration between the intracellular and extracellular environments.
Advantages of this compound as a Cryoprotectant
The use of this compound as a cryoprotectant offers several potential advantages over traditional CPAs:
-
Low Toxicity: As a naturally occurring sugar with GRAS status, this compound is expected to have significantly lower cellular toxicity compared to DMSO and glycerol.
-
Biocompatibility: Being a monosaccharide, this compound is biocompatible and may not require extensive removal procedures post-thaw, simplifying cell culture workflows.
-
Potential for Synergy: this compound could potentially be used in combination with lower concentrations of traditional CPAs to reduce overall toxicity while maintaining high cell viability.
Experimental Protocols
To evaluate the efficacy of this compound as a cryoprotectant, the following experimental protocols are proposed. These protocols provide a framework for assessing cell viability, and ice recrystallization inhibition.
Protocol 1: Evaluation of Cell Viability Post-Cryopreservation with this compound
This protocol details the steps to assess the cryoprotective effect of this compound on a model cell line (e.g., HeLa or a specific cell line relevant to the user's research) by measuring cell viability after a freeze-thaw cycle.
Materials:
-
Cultured cells in exponential growth phase
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA or other appropriate cell dissociation reagent
-
This compound (sterile, cell culture grade)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Fetal Bovine Serum (FBS)
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
-
37°C water bath
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest the cells by washing with PBS and detaching with Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Perform a cell count and viability assessment using trypan blue exclusion. Ensure initial viability is >95%.
-
Adjust the cell concentration to 2 x 10^6 cells/mL in complete culture medium.
-
-
Preparation of Cryopreservation Media:
-
Prepare a stock solution of 2X cryopreservation medium containing 20% this compound (w/v) in complete culture medium. Filter-sterilize the solution.
-
Prepare a control cryopreservation medium containing 20% DMSO (v/v) and 80% FBS.
-
Prepare a basal medium control (complete culture medium with no cryoprotectant).
-
Prepare a series of this compound concentrations (e.g., 5%, 10%, 15%, 20% final concentration) by diluting the 2X stock solution.
-
-
Cryopreservation:
-
Aliquot the cell suspension into separate tubes for each experimental condition.
-
Slowly add an equal volume of the 2X cryopreservation medium (this compound or DMSO) dropwise to the cell suspension while gently swirling the tube. This will result in a final cell concentration of 1 x 10^6 cells/mL and the desired final concentration of the cryoprotectant.
-
Incubate the cell suspension at room temperature for 15 minutes.
-
Dispense 1 mL of the cell suspension into each labeled cryovial.
-
Place the cryovials into a controlled-rate freezing container.
-
Place the freezing container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[4]
-
Transfer the cryovials to a liquid nitrogen dewar for long-term storage (at least 24 hours).
-
-
Thawing and Viability Assessment:
-
Rapidly thaw the cryovials by immersing them in a 37°C water bath until a small ice crystal remains.[5]
-
Wipe the outside of the vial with 70% ethanol.
-
Immediately and gently transfer the contents of the cryovial to a tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of fresh complete culture medium.
-
Perform a cell count and viability assessment using the trypan blue exclusion method.
-
Calculate the post-thaw cell viability as: (Number of viable cells / Total number of cells) x 100%.
-
Plate the remaining viable cells and assess their attachment and proliferation over 24-48 hours.
-
Data Presentation:
| Cryoprotectant | Concentration (%) | Pre-freeze Viability (%) | Post-thaw Viability (%) | Post-thaw Recovery (%) |
| None (Control) | 0 | >95 | ||
| This compound | 5 | >95 | ||
| This compound | 10 | >95 | ||
| This compound | 15 | >95 | ||
| This compound | 20 | >95 | ||
| DMSO | 10 | >95 |
*Post-thaw Recovery (%) = (Total viable cells post-thaw / Total viable cells pre-freeze) x 100%
Protocol 2: Ice Recrystallization Inhibition (IRI) Assay
This protocol, often referred to as a "splat cooling assay," is used to visually assess the ability of this compound to inhibit the growth of ice crystals.
Materials:
-
This compound
-
Sucrose
-
Deionized water
-
Microscope slides and coverslips
-
Polished metal block (e.g., aluminum or copper) pre-cooled on dry ice or in a -80°C freezer
-
Cold stage for microscope or a cryo-stage
-
Microscope with a digital camera
Procedure:
-
Sample Preparation:
-
Prepare a 30% (w/v) sucrose solution in deionized water. This solution provides a consistent background for ice crystal formation.
-
Prepare a series of this compound solutions at different concentrations (e.g., 10, 50, 100, 200 mM) in the 30% sucrose solution.
-
Use the 30% sucrose solution as a negative control.
-
-
Splat Cooling:
-
Place a small droplet (5-10 µL) of the test solution onto a microscope slide.
-
Invert the slide and quickly press the droplet against the pre-cooled metal block for 1-2 seconds. This rapid cooling creates a thin, wafer-like frozen sample with small ice crystals.
-
-
Annealing and Imaging:
-
Quickly transfer the slide to the pre-cooled microscope stage, which should be maintained at a constant sub-zero temperature (e.g., -6°C to -8°C).
-
Immediately capture an image of the ice crystals (Time 0).
-
Anneal the sample by holding it at this temperature for a set period (e.g., 30 minutes).
-
Capture another image of the same area after the annealing period.
-
-
Data Analysis:
-
Visually compare the images from Time 0 and after annealing. In the absence of an effective IRI agent, the average size of the ice crystals will increase significantly.
-
For quantitative analysis, use image analysis software (e.g., ImageJ) to measure the mean ice crystal size in both images.
-
Calculate the percent increase in mean crystal size. A smaller increase indicates greater IRI activity.
-
Data Presentation:
| Compound | Concentration (mM) | Mean Crystal Size (t=0) (µm²) | Mean Crystal Size (t=30 min) (µm²) | % Increase in Crystal Size |
| Sucrose (Control) | N/A | |||
| This compound | 10 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| This compound | 200 |
Visualizations
Conclusion
This compound presents a promising, low-toxicity alternative to conventional cryoprotectants for the preservation of biological samples. Its anticipated ability to inhibit ice recrystallization and stabilize cellular membranes during the freeze-thaw process warrants thorough investigation. The protocols outlined in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound and potentially develop novel, improved cryopreservation solutions. Successful validation could lead to enhanced post-thaw cell viability and functionality, benefiting a wide range of applications in biomedical research and cellular therapies.
References
- 1. Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEC Food Ingredients [mecfoodingredients.com]
- 3. Evaluation of Ice Recrystallization Inhibition of Ice-Binding Proteins by Monitoring Specific Ice Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryopreservation of Viable Human Tissues: Renewable Resource for Viable Tissue, Cell Lines, and Organoid Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sartorius.co.kr [sartorius.co.kr]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Psicose Production from D-Fructose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomerization of D-fructose to D-psicose.
Troubleshooting Guides
Issue 1: Low this compound Yield
Q: My this compound yield is consistently low, typically below 30%. What are the potential causes and how can I improve the conversion rate?
A: Low conversion of D-fructose to this compound is a common challenge, primarily due to an unfavorable thermodynamic equilibrium.[1][2] The typical equilibrium ratio between D-fructose and this compound is around 68:32 to 70:30.[3][4] Here are several strategies to address this issue:
-
Enzyme Selection and Optimization: The choice of enzyme is critical. This compound 3-epimerases (DPEases) are generally more specific and efficient for this conversion than D-tagatose 3-epimerases.[3] Ensure your enzyme is active and used under its optimal conditions.
-
Reaction Conditions:
-
pH and Temperature: Optimal pH and temperature are crucial for enzyme activity. Most DPEases function optimally at a pH between 7.0 and 9.0 and temperatures ranging from 40°C to 60°C.[4][5][6][7] Verify that your reaction buffer and temperature are within the optimal range for your specific enzyme.
-
Cofactors: Many DPEases are metalloenzymes and require cofactors like Mn²⁺ or Co²⁺ for maximal activity.[3][4][5][7] Ensure the correct cofactor is present at the optimal concentration, typically around 10 mM.[2][7]
-
-
Equilibrium Shift with Borate: The addition of borate can significantly shift the reaction equilibrium towards this compound. Borate forms a complex with this compound, effectively removing it from the reaction and driving the conversion of more D-fructose.[8][9] A molar ratio of borate to fructose of 0.6 has been shown to nearly double the conversion yield.[8][9]
-
Enzyme Immobilization: Immobilizing the enzyme can improve stability and allow for continuous processing, which can help in pushing the reaction forward.[10][11] Immobilized enzymes often exhibit enhanced thermal and pH stability.[10]
-
Multi-Enzyme Cascade Systems: For a more advanced approach, a redox-driven multi-enzyme cascade system can achieve conversion rates up to 90%.[1] This involves a two-step process converting D-fructose to D-allitol and then to this compound.[1]
Issue 2: Enzyme Instability and Short Half-Life
Q: The enzyme activity decreases rapidly during the reaction, leading to inconsistent results. How can I improve enzyme stability?
A: Enzyme instability, especially at optimal temperatures, can significantly impact this compound yield. Here are some solutions:
-
Enzyme Immobilization: This is a highly effective method to enhance enzyme stability.[10][11] Immobilization provides a stable microenvironment and can protect the enzyme from denaturation at higher temperatures.[10][12] Immobilized enzymes can also be reused for multiple batches.[10]
-
Thermostable Enzymes: Source or engineer more thermostable enzyme variants. Some DPEases have been shown to have half-lives of several days at 50°C.[6] Site-directed mutagenesis has been used to create variants with significantly improved thermostability.[13]
-
Additives: The addition of stabilizing agents like glycerol can help maintain enzyme activity during storage and reaction.[7]
-
Optimal pH: Operating at the optimal pH is not only crucial for activity but also for stability. Deviations from the optimal pH can lead to irreversible denaturation.
Issue 3: Difficulty in Product Purification
Q: I am struggling to separate this compound from the large excess of D-fructose in the final reaction mixture. What are effective purification strategies?
A: Separating this compound from D-fructose is challenging due to their similar chemical and physical properties.[14] Here are some established methods:
-
Chromatography:
-
Selective Fermentation: Unreacted D-fructose can be removed by fermentation using baker's yeast, which consumes fructose but not psicose.[15]
-
Crystallization: After concentrating the purified this compound solution, crystallization can be induced with the addition of ethanol to obtain a pure crystalline product.[15]
Frequently Asked Questions (FAQs)
Q1: What is a typical conversion rate for D-fructose to this compound isomerization?
A1: Under standard enzymatic conditions, the conversion rate is typically limited by the thermodynamic equilibrium and is around 25-33%.[2][3][15][16] However, with optimization strategies such as the addition of borate or the use of multi-enzyme systems, conversion rates can be increased to over 60% and up to 90%, respectively.[1][9]
Q2: Which enzyme is better for this conversion: this compound 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase)?
A2: this compound 3-epimerase (DPEase) is generally preferred as it exhibits higher specificity and catalytic efficiency for the epimerization of D-fructose to this compound.[3][17] While D-tagatose 3-epimerase (DTEase) can also catalyze this reaction, it is often less efficient.[3]
Q3: What are the optimal pH and temperature conditions for the enzymatic isomerization?
A3: The optimal conditions vary depending on the specific enzyme used. However, most DPEases from sources like Agrobacterium tumefaciens and Clostridium species show maximal activity at a pH between 7.0 and 9.0 and a temperature range of 50°C to 60°C.[3][4][5][6][7][13]
Q4: How does borate improve the yield of this compound?
A4: Borate ions form a stable complex with this compound, specifically with the α-D-psicofuranose cis-C-3,4 diol.[8][9] This complexation effectively removes this compound from the equilibrium between D-fructose and this compound, thus driving the reaction forward to produce more this compound to re-establish equilibrium.[8][18]
Q5: Can I use whole cells instead of purified enzymes?
A5: Yes, using immobilized whole recombinant cells expressing DPEase is a viable and often more cost-effective strategy.[10] This approach can protect the enzyme and simplify the process by eliminating the need for enzyme purification.[10][12]
Data Presentation
Table 1: Comparison of Optimal Conditions for this compound 3-Epimerases from Different Sources
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Required Cofactor | Reference |
| Agrobacterium tumefaciens | 8.0 | 50 | Mn²⁺ | [3][13] |
| Clostridium bolteae | 7.0 | 55 | Co²⁺ | [4] |
| Rhodobacter sphaeroides | 9.0 | 40 | Mn²⁺ | [5] |
| Bacillus sp. KCTC 13219 | 6.0 - 11.0 | 60 | Mn²⁺ | [6][19] |
| Purified Recombinant DPEase | 7.5 | 55 | Mn²⁺ | [7] |
Table 2: Effect of Borate on this compound Conversion Yield
| Molar Ratio (Borate:Fructose) | This compound Conversion Yield (%) | Reference |
| 0 | ~32 | [8][9] |
| 0.6 | ~64 | [8][9] |
| > 0.6 | Decreased | [8][9] |
Experimental Protocols
Protocol 1: Enzymatic Isomerization of D-Fructose to this compound
-
Enzyme Preparation:
-
Reaction Setup:
-
Incubation:
-
Reaction Termination:
-
Stop the reaction by heating the mixture at 100°C for 5-10 minutes to denature the enzyme.[19]
-
-
Analysis:
-
Filter the sample through a 0.2 µm membrane.
-
Analyze the concentrations of D-fructose and this compound using High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., Aminex HPX-87C).[19]
-
Protocol 2: Enhancing this compound Yield with Borate
-
Reaction Buffer Preparation:
-
Prepare a 50 mM borate buffer and adjust the pH to the optimal level for the enzyme in the presence of borate (e.g., pH 9.0).[9]
-
-
Reaction Setup:
-
Dissolve D-fructose in the borate buffer to the desired concentration (e.g., 100 mM).[9]
-
Add the DPEase to the reaction mixture.
-
-
Incubation and Termination:
-
Follow steps 3 and 4 from Protocol 1, using the optimal temperature for the enzyme with borate (e.g., 50°C).[9]
-
-
Sample Preparation for Analysis:
-
Before HPLC analysis, remove the borate from the sample using an appropriate resin (e.g., Amberlite IRA-743 and Dowex X50X8).[9]
-
-
Analysis:
-
Analyze the sample using HPLC as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for the enzymatic conversion of D-fructose to this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Enhanced production of this compound from D-fructose by a redox-driven multi-enzyme cascade system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of an Agrobacterium tumefaciens this compound 3-Epimerase That Converts d-Fructose to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A this compound 3-epimerase with neutral pH optimum from Clostridium bolteae for this compound production: cloning, expression, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of D-tagatose-3-epimerase from Rhodobacter sphaeroides that converts D-fructose into this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production, purification, characterization, and safety evaluation of constructed recombinant this compound 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conversion shift of D-fructose to this compound for enzyme-catalyzed epimerization by addition of borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conversion Shift of d-Fructose to this compound for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High production of this compound from d-fructose by immobilized whole recombinant Bacillus subtilis cells expressing this compound 3-epimerase from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scirp.org [scirp.org]
- 13. Improvement in the Thermostability of this compound 3-Epimerase from Agrobacterium tumefaciens by Random and Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mass production of this compound from d-fructose by a continuous bioreactor system using immobilized D-tagatose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. uniprot.org [uniprot.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Streamlined production of immobilized this compound 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial this compound production - PMC [pmc.ncbi.nlm.nih.gov]
Improving D-psicose 3-epimerase stability and activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability and activity of D-psicose 3-epimerase (DPEase) during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound 3-epimerase shows low thermal stability and deactivates quickly at higher temperatures. How can I improve its thermostability?
A1: Enhancing the thermostability of this compound 3-epimerase is a common objective for its industrial application. Several protein engineering strategies have proven effective:
-
Site-Directed Mutagenesis: Introducing specific mutations can significantly improve thermal stability. For instance, in this compound 3-epimerase from Agrobacterium tumefaciens, the double-site variant I33L/S213C exhibited a 7.5°C increase in optimal temperature and a 29.9-fold increase in half-life at 50°C.[1][2] Molecular modeling suggests these improvements may stem from increased hydrogen bonds and new aromatic stacking interactions.[1][2][3]
-
Engineering Disulfide Bridges: Rational design to introduce new disulfide bonds can rigidify the protein structure. In DPEase from Clostridium bolteae, introducing disulfide bridges increased the optimal catalytic temperature from 55°C to 65°C and extended the half-life at 55°C from 0.37 hours to 4-4.5 hours.[4][5]
-
N-terminal Fusion: Fusing a protein tag, such as the yeast SUMO homolog Smt3, to the N-terminus of the enzyme can increase its optimal temperature and operational stability.[6]
-
Random Mutagenesis: Techniques like error-prone PCR can be used to generate a library of mutants, which can then be screened for enhanced thermostability.[3]
Q2: The catalytic activity of my DPEase is lower than expected. What are some common methods to enhance its activity?
A2: Low catalytic activity can be addressed through several approaches:
-
Cofactor Addition: The activity of many this compound 3-epimerases is dependent on or enhanced by divalent metal ions. Co²⁺ and Mn²⁺ are frequently reported to significantly boost enzyme activity.[4][7][8][9] For example, the activity of DPEase from Clostridium bolteae was increased up to 3.1-fold in the presence of Co²⁺.[4]
-
Protein Engineering: While often focused on stability, mutagenesis can also improve catalytic efficiency (kcat/Km). The I33L/S213C variant of A. tumefaciens DPEase showed a 1.4-fold increase in kcat/Km compared to the wild-type.[3]
-
Immobilization: Immobilization can sometimes lead to an increase in apparent activity. For instance, DPEase immobilized as a hybrid nanoflower using cobalt phosphate as the inorganic component displayed a 7.2-fold higher activity than the free enzyme.[10]
-
Reaction pH and Temperature Optimization: Ensure your assay is being conducted at the optimal pH and temperature for your specific enzyme, as these parameters can vary. The optimal pH for DPEases is often in the neutral to slightly alkaline range (pH 7.0-8.5).[4][8][11]
Q3: I am having trouble with the low conversion rate of D-fructose to this compound. How can I shift the reaction equilibrium?
A3: The equilibrium of the D-fructose to this compound conversion typically favors D-fructose, with conversion rates often below 40%.[12][13] A key strategy to overcome this is:
-
Addition of Borate: Borate forms a complex with this compound, which can shift the reaction equilibrium towards the product. This has been shown to be effective for enhancing the production of this compound.[1][14]
Q4: What are the best practices for expressing and purifying recombinant this compound 3-epimerase?
A4: Efficient expression and purification are crucial for obtaining high-quality enzyme. Consider the following:
-
Host Selection: Escherichia coli is a common host for recombinant DPEase expression.[15][16] For food-grade applications, hosts like Bacillus subtilis are being explored.[13][17]
-
Expression Conditions: Optimize induction conditions, such as IPTG concentration and induction temperature. Low-temperature expression (e.g., 20-28°C) can improve protein solubility and reduce the formation of inclusion bodies.[15][16]
-
Purification: Affinity chromatography, such as using a Ni²⁺-chelating column for His-tagged proteins, is a standard and effective method for purifying DPEase.[7][18][19]
-
Secretory Expression: Engineering the enzyme for secretion into the culture medium can simplify downstream purification processes and minimize contamination from intracellular components like lipopolysaccharides (LPS).[16][20]
Q5: I want to reuse my enzyme for multiple reaction cycles. What is the most effective way to achieve this?
A5: Enzyme immobilization is the primary strategy for improving reusability and stability for continuous processes.[12][18][21]
-
Choice of Support: Various supports can be used, including amino-epoxide supports, chitosan-diatomaceous earth composites, and anion exchange resins.[20][21][22]
-
Immobilization Method: Common methods include covalent linkage, physical adsorption, and encapsulation.[12] Immobilization on an amino-epoxide support has been shown to significantly enhance stability.[18][21]
-
Benefits: Immobilization not only allows for easy separation and reuse of the enzyme but can also enhance its stability. For example, an immobilized DPEase variant (I33L/S213C) maintained its activity for 30 days in a packed-bed reactor.[1][2]
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity After Purification
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer/pH | Verify the pH of your assay buffer. Most DPEases have an optimal pH between 7.0 and 8.5.[4][8][11] |
| Missing Cofactors | Check if your DPEase requires a metal cofactor. Add 1 mM CoCl₂ or MnCl₂ to your reaction buffer and enzyme solution.[4][7] |
| Enzyme Denaturation | Ensure proper protein folding during expression by optimizing induction temperature (e.g., lower to 20°C or 28°C).[15][16] Store the purified enzyme in an appropriate buffer, potentially with glycerol, at -20°C or -80°C.[7] |
| Inactive Enzyme due to Purification | Elution conditions during affinity chromatography (e.g., high imidazole concentration) might partially inactivate the enzyme. Dialyze the purified enzyme against a suitable buffer to remove imidazole and renature the protein.[18] |
Issue 2: Poor Thermostability in Bioreactor
| Possible Cause | Troubleshooting Step |
| Inherent Instability of Wild-Type Enzyme | Consider using a thermostable variant created through site-directed or random mutagenesis.[1][3][5] |
| Shear Stress/Agitation Effects | Immobilize the enzyme on a solid support. This protects the enzyme from mechanical stress and allows for use in packed-bed reactors.[1][12] |
| Sub-optimal Reaction Conditions | Re-evaluate the pH and temperature inside the bioreactor. Immobilization can sometimes shift the optimal conditions for the enzyme.[18] |
| Protease Contamination | Ensure high purity of the enzyme preparation. Add protease inhibitors during cell lysis and purification. |
Issue 3: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Thermodynamic Equilibrium | Add borate to the reaction mixture to form a complex with this compound and drive the reaction forward.[1][14] |
| Substrate Inhibition | Determine the optimal substrate (D-fructose) concentration. Very high concentrations can sometimes inhibit enzyme activity. |
| Enzyme Inactivation Over Time | Use an immobilized enzyme to improve operational stability for long-term production. The I33L/S213C variant, when immobilized, showed no decrease in activity over 30 days.[2] |
| Non-enzymatic Browning | High pH and temperature can lead to browning reactions, reducing the yield of purified this compound.[12] Optimize these parameters to minimize side reactions. |
Data Presentation
Table 1: Improvement of this compound 3-Epimerase Thermostability through Protein Engineering
| Enzyme Source | Modification | Optimal Temp. (°C) | Half-life (t₁/₂) | Fold Increase in t₁/₂ | Reference |
| Agrobacterium tumefaciens | Wild-Type | 50 | 63 min @ 50°C | - | [3] |
| Agrobacterium tumefaciens | S213C | 52.5 | 3.3-fold @ 50°C | 3.3 | [1][2] |
| Agrobacterium tumefaciens | I33L | 55 | 7.2-fold @ 50°C | 7.2 | [1][2] |
| Agrobacterium tumefaciens | I33L/S213C | 57.5 | 29.9-fold @ 50°C | 29.9 | [1][2] |
| Clostridium bolteae | Wild-Type | 55 | 0.37 h @ 55°C | - | [4][5] |
| Clostridium bolteae | Disulfide Bridge Mutants | 65 | 4 - 4.5 h @ 55°C | ~10.8 - 12.2 | [4][5] |
Table 2: Effects of Immobilization on this compound 3-Epimerase Stability
| Enzyme Form | Support | Incubation Conditions | Residual Activity | Reference |
| Free DPEase | - | 60°C for 2 h | 12.5% | [18][21] |
| Immobilized DPEase (unblocked) | Amino-epoxide (HFA) | 60°C for 2 h | 40.9% | [18][21] |
| Immobilized DPEase (blocked) | Amino-epoxide (HFA) | 60°C for 2 h | 52.3% | [18][21] |
| Free DPEase | - | 50°C | 3.99 min (t₁/₂) | [13] |
| Immobilized DPEase | TiO₂ Nanoparticles | 60°C | 180 min (t₁/₂) | [13] |
Experimental Protocols
1. Site-Directed Mutagenesis for Improved Thermostability
This protocol is a generalized procedure based on methods for creating variants like the I33L/S213C DPEase from A. tumefaciens.[1][2]
-
Template Plasmid Preparation: Isolate the plasmid DNA containing the wild-type DPEase gene from the host strain (e.g., E. coli).
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation (e.g., changing the codon for Isoleucine at position 33 to Leucine).
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the template plasmid and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to remove the original, methylated template DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for plasmid propagation.
-
Sequence Verification: Isolate the plasmid from transformed colonies and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
-
Protein Expression and Analysis: Express the mutant protein and compare its thermostability and activity to the wild-type enzyme.
2. Immobilization of DPEase on Amino-Epoxide Support
This protocol is based on the immobilization of DPEase on ReliZyme HFA403/M.[18][21]
-
Support Preparation: Wash the amino-epoxide support (e.g., ReliZyme HFA403/M) with the appropriate buffer.
-
Ion Exchange: Incubate the purified DPEase solution with the support material under gentle agitation to allow for initial ionic binding of the enzyme to the support. This is typically done for several hours (e.g., 8 hours).
-
Covalent Binding: Allow the reaction to proceed for a longer duration (e.g., 12 hours) to facilitate the formation of covalent bonds between the enzyme's amino groups and the support's epoxide groups.
-
Crosslinking (Optional but Recommended): Treat the immobilized enzyme with a crosslinking agent like glutaraldehyde to create additional covalent linkages, further stabilizing the enzyme on the support.
-
Blocking: Block any remaining reactive epoxy groups on the support by adding a small molecule like glycine. This prevents non-specific binding in subsequent reactions.
-
Washing and Storage: Thoroughly wash the immobilized enzyme to remove any unbound protein and reagents. Store the immobilized preparation at 4°C until use.
-
Activity and Stability Assays: Determine the activity of the immobilized enzyme and compare its thermal and operational stability to the free enzyme.
3. Standard this compound 3-Epimerase Activity Assay
This is a general protocol adaptable for most DPEases.
-
Enzyme Preparation: Prepare the enzyme solution (free or immobilized) in a suitable buffer (e.g., 50 mM EPPS, pH 8.0 or 50 mM sodium phosphate, pH 7.0).[3][5] If required, pre-incubate the enzyme with 1 mM Mn²⁺ or Co²⁺.[3][11]
-
Reaction Mixture: Prepare the reaction mixture containing the substrate, D-fructose (e.g., 20 mM to 500 g/L), in the same buffer.[3][15]
-
Initiate Reaction: Pre-warm the reaction mixture to the optimal temperature (e.g., 50-60°C). Initiate the reaction by adding a known amount of the enzyme.
-
Incubation: Incubate the reaction for a specific period (e.g., 10 minutes) under controlled temperature.
-
Stop Reaction: Terminate the reaction by adding a strong acid (e.g., HCl to a final concentration of 200 mM) or by heat inactivation (boiling for 10 minutes).[3][11]
-
Analysis: Analyze the concentration of the product, this compound, using High-Performance Liquid Chromatography (HPLC).
-
Calculate Activity: One unit (U) of DPEase activity is typically defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified assay conditions.[3]
Visualizations
Caption: Workflow for Improving and Utilizing this compound 3-Epimerase.
Caption: Key Factors Influencing DPEase Stability and Activity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Improvement in the thermostability of this compound 3-epimerase from Agrobacterium tumefaciens by random and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement in the Thermostability of this compound 3-Epimerase from Agrobacterium tumefaciens by Random and Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced Thermostability of this compound 3-Epimerase from Clostridium bolteae through Rational Design and Engineering of New Disulfide Bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved operational stability of this compound 3-epimerase by a novel protein engineering strategy, and this compound production from fruit and vegetable residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification and Characterization of this compound 3 Epimerase (DPEase) From Escherichia coli BL21 (DE3) pET21b dpe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of an Agrobacterium tumefaciens this compound 3-Epimerase That Converts d-Fructose to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of a Flower-Like Immobilized this compound 3-Epimerase with Enhanced Catalytic Performance | MDPI [mdpi.com]
- 11. Streamlined production of immobilized this compound 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Engineering, Expression, and Immobilization of Epimerases for D-allulose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In Silico Analysis and Development of the Secretory Expression of this compound-3-Epimerase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Production, purification, characterization, and safety evaluation of constructed recombinant this compound 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Improved Performance of this compound 3-Epimerase by Immobilisation on Amino-Epoxide Support with Intense Multipoint Attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: D-Psicose Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of D-Psicose.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for this compound synthesis?
A1: The two main approaches for this compound synthesis are enzymatic conversion and chemical synthesis.
-
Enzymatic Conversion: This is the most common and preferred method, primarily utilizing the "Izumoring strategy."[1] This process involves the epimerization of D-fructose at the C-3 position, catalyzed by enzymes such as this compound 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase).[2][3] This biological method is favored due to its simplicity, environmental friendliness, and the production of a safe product for food and pharmaceutical applications.[4]
-
Chemical Synthesis: This method involves the use of catalysts, such as molybdate ions, to epimerize D-fructose.[4] While it can be a cheaper alternative, chemical synthesis often generates toxic byproducts and may require more complex purification steps, making it less suitable for large-scale production for food and pharmaceutical uses.[2][4]
Q2: What are the common byproducts formed during this compound synthesis?
A2: Byproduct formation depends on the synthesis method used.
-
Enzymatic Synthesis: The primary "byproduct" in enzymatic synthesis from D-fructose is the unreacted D-fructose itself. This is due to the reversible nature of the epimerization reaction, which often results in a thermodynamic equilibrium with a conversion rate of less than 40%.[3] In some enzymatic processes starting from other substrates or using multiple enzymes, other sugars like D-allose can also be formed.[5]
-
Chemical Synthesis (Molybdate Catalysis): When using molybdate ions to catalyze the epimerization of D-fructose, other ketohexoses are formed as byproducts. These include D-sorbose and D-tagatose .[4] The formation of these byproducts is typically in low percentages.
Q3: How can this compound be purified from the reaction mixture?
A3: Several methods are available to remove byproducts, primarily unreacted D-fructose, and purify this compound.
-
Simulated Moving Bed (SMB) Chromatography: This is a highly efficient continuous chromatographic technique used for large-scale separation of sugars.[1] It has been successfully applied to separate this compound from D-fructose with high purity.
-
Enzymatic Removal of D-fructose: This method involves converting the remaining D-fructose into a different compound that is easier to separate. One approach is to use glucose isomerase and glucose oxidase to transform D-fructose into gluconic acid, which can then be easily removed using an anion exchange resin.[6][7]
-
Selective Fermentation: This biological method utilizes yeasts, such as Saccharomyces cerevisiae, that can ferment D-fructose into ethanol while leaving the non-fermentable this compound untouched. The resulting ethanol can be removed, and the this compound can be further purified.
Troubleshooting Guides
Issue 1: Low Conversion of D-Fructose to this compound in Enzymatic Synthesis
Possible Causes:
-
Suboptimal Reaction Conditions: The efficiency of this compound 3-epimerase is highly dependent on pH, temperature, and the presence of cofactors.
-
Enzyme Instability: The enzyme may lose activity over time, especially at elevated temperatures.
-
Thermodynamic Equilibrium: The reversible nature of the epimerization reaction limits the maximum achievable conversion.
Solutions:
-
Optimize Reaction Conditions:
-
pH: The optimal pH for most this compound 3-epimerases is in the range of 7.0 to 8.0.[8]
-
Temperature: The optimal temperature is typically between 50°C and 60°C. However, prolonged exposure to higher temperatures can lead to enzyme deactivation.[8]
-
Cofactors: Many this compound 3-epimerases are metal-dependent enzymes. The addition of specific metal ions, such as Mn²⁺ or Co²⁺, can significantly enhance enzyme activity.[9]
-
-
Improve Enzyme Stability:
-
Shift the Reaction Equilibrium:
-
Addition of Borate: Borate can form a complex with this compound, effectively removing it from the reaction equilibrium and driving the conversion of more D-fructose to this compound. This can significantly increase the conversion yield.[13][14]
-
Redox-Driven Multi-Enzyme Cascade: A two-step biotransformation system can be employed. In the first step, D-fructose is converted to D-allitol. In the second step, D-allitol is oxidized to this compound. This approach can achieve a much higher theoretical conversion rate (up to 100%).[15]
-
Issue 2: Inefficient Removal of D-Fructose During Purification
Possible Causes:
-
Suboptimal Chromatography Conditions (SMB): Incorrect flow rates, switching times, or column packing can lead to poor separation.
-
Incomplete Enzymatic Conversion of Fructose: If using the enzymatic removal method, the conversion of D-fructose to gluconic acid may be incomplete.
-
Inefficient Fermentation: The yeast strain used for selective fermentation may not be efficient in consuming all the residual D-fructose.
Solutions:
-
Optimize SMB Chromatography:
-
Carefully determine the optimal operating parameters, including the flow rates of the eluent, feed, extract, and raffinate, as well as the switching time.
-
Ensure proper packing of the chromatography columns to avoid channeling and ensure uniform flow.
-
-
Enhance Enzymatic Fructose Removal:
-
Ensure the immobilized glucose isomerase and glucose oxidase have high activity and stability.
-
Optimize the reaction conditions (pH, temperature, oxygen supply) for the enzymatic conversion of fructose to gluconic acid.
-
-
Improve Selective Fermentation:
-
Select a yeast strain with high D-fructose consumption efficiency.
-
Optimize fermentation conditions such as temperature, pH, and nutrient availability.
-
Quantitative Data
Table 1: Byproduct Formation in this compound Synthesis
| Synthesis Method | Substrate | Catalyst/Enzyme | Byproducts | Byproduct Percentage | Reference |
| Chemical | D-Fructose | Molybdate ions | D-Sorbose, D-Tagatose | D-Sorbose: ~4.5%D-Tagatose: ~1.0% | [4] |
| Enzymatic | D-Fructose | This compound 3-epimerase | Unreacted D-Fructose | ~60-70% (at equilibrium) | [3] |
| Enzymatic (One-pot) | D-Fructose | This compound 3-epimerase & L-rhamnose isomerase | D-Allose, Unreacted D-Fructose | D-Allose: ~10% | [5] |
Table 2: Performance of this compound Purification Methods
| Purification Method | Starting Mixture | Achieved this compound Purity | Reference |
| Simulated Moving Bed (SMB) Chromatography | This compound and D-Fructose | >99% | |
| Enzymatic Fructose Removal | This compound and D-Fructose | 91.2% | [6][7] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Immobilized this compound 3-epimerase
Objective: To produce this compound from D-Fructose using an immobilized enzyme.
Materials:
-
This compound 3-epimerase (DPEase)
-
Immobilization support (e.g., amino-epoxide resin)
-
D-Fructose solution (e.g., 50% w/v)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)
-
Metal ion solution (e.g., 1 mM MnCl₂)
-
Bioreactor or reaction vessel with temperature control
Procedure:
-
Enzyme Immobilization: Follow the manufacturer's protocol for immobilizing the DPEase onto the chosen support material. This typically involves incubating the enzyme with the activated support for a specific period.[11]
-
Reaction Setup:
-
Prepare the D-fructose substrate solution in the buffer.
-
Add the metal ion cofactor to the substrate solution.
-
Add the immobilized DPEase to the reaction vessel containing the substrate solution.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 55°C) with gentle agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of D-fructose and this compound using HPLC.
-
-
Reaction Termination and Product Recovery:
-
Once the reaction reaches equilibrium (typically after several hours), stop the reaction by separating the immobilized enzyme from the solution (e.g., by filtration or centrifugation).
-
The resulting solution contains a mixture of this compound and unreacted D-fructose, which can then be subjected to purification.
-
-
Immobilized Enzyme Reuse: The recovered immobilized enzyme can be washed and reused for subsequent batches.
Protocol 2: Purification of this compound using Enzymatic Fructose Removal
Objective: To purify this compound from a mixture containing D-Fructose by converting the fructose to gluconic acid.
Materials:
-
Reaction mixture containing this compound and D-Fructose
-
Immobilized glucose isomerase (GI)
-
Immobilized glucose oxidase (GOD)
-
Two continuous stirred tank reactors (CSTRs)
-
Anion exchange resin
-
pH control system
-
Air or oxygen supply
Procedure:
-
Reactor Setup:
-
Set up a system with two CSTRs in series.
-
Load the first CSTR with immobilized glucose isomerase.
-
Load the second CSTR with immobilized glucose oxidase.
-
-
Reaction Process:
-
Continuously feed the this compound/D-fructose mixture into the first CSTR. The glucose isomerase will catalyze the conversion of D-fructose to D-glucose.
-
The effluent from the first CSTR, now containing this compound and D-glucose, is fed into the second CSTR.
-
In the second CSTR, supply air or oxygen. The glucose oxidase will catalyze the oxidation of D-glucose to gluconic acid. Maintain the pH of the reaction mixture at the optimal level for the enzyme.
-
-
Purification:
-
The effluent from the second CSTR, containing this compound and gluconic acid, is passed through a column packed with an anion exchange resin.
-
The negatively charged gluconic acid will bind to the resin, while the neutral this compound will pass through.
-
-
Product Collection:
-
Collect the eluate containing the purified this compound.
-
The final product can be concentrated and crystallized if a solid product is desired.
-
Visualizations
Caption: Enzymatic conversion of D-Fructose to this compound.
Caption: Workflow for enzymatic removal of D-Fructose.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. "A Comprehensive Study of Sequential Simulated Moving Bed" by Yan Li [ir.lib.uwo.ca]
- 2. mdpi.com [mdpi.com]
- 3. scirp.org [scirp.org]
- 4. chempap.org [chempap.org]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. Enzymatic fructose removal from D‐psicose bioproduction model solution and the system modeling and simulation [ouci.dntb.gov.ua]
- 8. Characterization of an Agrobacterium tumefaciens this compound 3-Epimerase That Converts d-Fructose to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Thermostability of this compound 3-Epimerase from Clostridium bolteae through Rational Design and Engineering of New Disulfide Bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streamlined production of immobilized this compound 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Improvement in the Thermostability of this compound 3-Epimerase from Agrobacterium tumefaciens by Random and Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conversion Shift of d-Fructose to this compound for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conversion shift of D-fructose to this compound for enzyme-catalyzed epimerization by addition of borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced production of this compound from D-fructose by a redox-driven multi-enzyme cascade system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up D-Psicose Production
Welcome to the technical support center for D-Psicose (Allulose) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of this compound manufacturing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the challenges in scaling up this compound production.
Q1: What are the primary methods for large-scale this compound production?
A1: The most prevalent method for industrial-scale this compound production is the enzymatic conversion of D-fructose.[1] This process typically utilizes this compound 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase) to catalyze the isomerization of D-fructose to this compound.[2][3] Emerging methods include whole-cell biocatalysis using genetically engineered microorganisms, such as Escherichia coli, and multi-enzyme cascade systems designed to overcome thermodynamic limitations.[4][5]
Q2: What is the main factor limiting the yield of this compound in enzymatic conversion?
A2: A primary limiting factor is the unfavorable thermodynamic equilibrium of the isomerization reaction from D-fructose to this compound.[3] This equilibrium generally results in a conversion rate of less than 40%, making the downstream separation of this compound from the large excess of D-fructose a significant challenge.[3][6]
Q3: Why is the thermostability of this compound 3-epimerase (DPEase) a critical issue?
A3: Industrial enzymatic processes are often operated at elevated temperatures to increase reaction rates and prevent microbial contamination. However, many wild-type DPEases exhibit poor thermostability, leading to a short operational half-life and increased enzyme replacement costs, which impacts the economic viability of the process.[3][6]
Q4: What are the common challenges in the downstream processing of this compound?
A4: The main downstream challenge is the efficient and cost-effective separation of this compound from D-fructose.[7] Due to their similar chemical structures, separation often requires complex and expensive chromatographic techniques like simulated moving bed (SMB) chromatography.[7] Additionally, non-enzymatic browning reactions can occur at the high pH and temperatures used for some epimerases, complicating the purification process.[3]
Q5: How can enzyme immobilization help in scaling up this compound production?
A5: Enzyme immobilization can significantly improve the operational stability and reusability of DPEase, leading to reduced production costs.[8][9] Immobilized enzymes can be easily separated from the reaction mixture, allowing for continuous processing and simplifying downstream purification.[8] Furthermore, immobilization can sometimes enhance the enzyme's thermostability and catalytic performance.[9]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound production experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low this compound Conversion Rate | 1. Suboptimal reaction conditions (pH, temperature).2. Low enzyme activity or denaturation.3. Presence of inhibitors in the substrate.4. Unfavorable reaction equilibrium. | 1. Optimize pH and temperature for the specific DPEase being used. Refer to enzyme characterization data.2. Perform an enzyme activity assay to confirm the specific activity. Ensure proper enzyme storage and handling.3. Pre-treat the D-fructose substrate to remove any potential inhibitors.4. Consider using a higher initial concentration of D-fructose or implementing in-situ product removal techniques. |
| Rapid Loss of Immobilized Enzyme Activity | 1. Enzyme leaching from the support material.2. Denaturation of the enzyme due to harsh immobilization conditions.3. Fouling of the support material by substrate impurities or byproducts.4. Mechanical instability of the support material. | 1. Use a covalent immobilization method for stronger attachment. Optimize the immobilization protocol to maximize binding efficiency.2. Test milder immobilization conditions (e.g., lower temperature, less harsh cross-linking agents).3. Pre-treat the substrate to remove impurities. Implement a regular cleaning protocol for the immobilized enzyme.4. Select a support material with high mechanical strength suitable for the reactor system. |
| Poor Separation of this compound and D-Fructose by HPLC | 1. Inappropriate HPLC column.2. Suboptimal mobile phase composition.3. Incorrect flow rate or column temperature.4. Sample overloading. | 1. Use a column specifically designed for sugar analysis, such as an amino-propyl or ligand-exchange column.[1][10]2. Optimize the ratio of acetonitrile to water in the mobile phase. A higher acetonitrile concentration can improve resolution but will increase retention times.[1][10]3. Adjust the flow rate and column temperature to improve peak separation. Lower flow rates and controlled temperatures often enhance resolution.4. Dilute the sample to avoid overloading the column, which can cause peak broadening and poor separation. |
| Inconsistent Batch-to-Batch Production Yield | 1. Variability in raw material quality.2. Inconsistent enzyme activity.3. Fluctuations in process parameters (pH, temperature, reaction time).4. Microbial contamination. | 1. Implement quality control checks for the incoming D-fructose substrate.2. Standardize the enzyme preparation and perform activity assays for each batch.3. Tightly control and monitor all critical process parameters.4. Ensure aseptic conditions during the reaction to prevent microbial growth that could consume substrate or product. |
| Browning of the Reaction Mixture | 1. Maillard reaction between sugars and amino acids.2. High pH and temperature conditions. | 1. If using a crude enzyme preparation, purify the enzyme to remove amino acids.2. Operate the reaction at the lowest effective temperature and pH for the chosen enzyme to minimize non-enzymatic browning.[3] |
Section 3: Data Presentation
This section provides quantitative data to aid in the selection of enzymes and production strategies.
Table 1: Comparison of Kinetic Parameters of this compound 3-Epimerases from Different Microbial Sources
| Microorganism | Optimum pH | Optimum Temperature (°C) | Km (mM) for D-Fructose | Vmax or Specific Activity | Reference |
| Agrobacterium tumefaciens | 8.0 | 50 | 44 | 8.89 U/mg | [11] |
| Dorea sp. CAG317 | 6.0 | 70 | - | 803 U/mg | [12] |
| Iocasia fonsfrigidae | 7.5 | 50 | - | High activity on D-fructose | [6] |
| Thermogemmatispora carboxidivorans | 8.0-13.0 | 80 | - | High catalytic activity | [13] |
Table 2: Reusability of Immobilized this compound 3-Epimerase on Different Supports
| Support Material | Immobilization Method | Reusability (Number of Cycles) | Remaining Activity After Final Cycle (%) | Reference |
| Chitosan-Diatomaceous Earth | Adsorption-crosslinking-embedding | 7 | 90.3 | [13] |
| ReliZyme HFA403/M | Ion exchange, covalent binding, crosslinking | - | 40.9% (unblocked), 52.3% (blocked) after 2h at 60°C | [8] |
| Titanium Dioxide Nanoparticles | - | 8 | 20 | [3] |
| Magnetic Nanoparticles (ZIF-67@Fe3O4) | - | 8 | >45 | [9] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments in this compound production.
Protocol for this compound 3-Epimerase Activity Assay
Objective: To determine the enzymatic activity of this compound 3-epimerase by measuring the rate of this compound formation from D-fructose.
Materials:
-
Purified or crude this compound 3-epimerase solution
-
D-fructose substrate solution (e.g., 50 g/L in buffer)
-
Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 8.0)
-
Metal cofactor solution (if required, e.g., 1 mM MnCl2)
-
Stop solution (e.g., 1 M HCl)
-
Neutralization solution (e.g., 1 M NaOH)
-
HPLC system with a refractive index detector (RID)
-
Appropriate HPLC column for sugar analysis (e.g., amino-propyl column)
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer, D-fructose substrate solution, and metal cofactor solution (if needed) in a reaction vessel.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C).
-
Initiate the reaction by adding a known amount of the enzyme solution to the pre-warmed reaction mixture.
-
Incubate the reaction for a specific time (e.g., 5 minutes) at the optimal temperature with gentle agitation.
-
Stop the reaction by adding the stop solution (e.g., 100 µL of 1 M HCl).
-
Neutralize the sample by adding an equal volume of the neutralization solution to prevent acid-induced changes in sugar retention times during HPLC analysis.
-
Centrifuge the sample to pellet any precipitate and filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the sample by HPLC to quantify the amount of this compound produced.
-
Calculate the enzyme activity, where one unit (U) is typically defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.
Protocol for Immobilization of this compound 3-Epimerase on a Chitosan-Diatomaceous Earth Support
Objective: To immobilize this compound 3-epimerase on a composite support to enhance its stability and reusability.
Materials:
-
Purified this compound 3-epimerase
-
Chitosan
-
Diatomaceous earth
-
Acetic acid (1% v/v)
-
Glutaraldehyde
-
Phosphate buffer (pH 8.0)
Procedure:
-
Prepare a chitosan solution by dissolving chitosan (e.g., 10 g/L) in 1% acetic acid with continuous stirring.
-
Add diatomaceous earth (e.g., 100 g/L) and glutaraldehyde (e.g., 0.5 g/L) to the chitosan solution.
-
Adjust the pH of the mixture to initiate the formation of the composite support.
-
Add the purified this compound 3-epimerase solution to the support slurry.
-
Allow the mixture to incubate with gentle agitation to facilitate enzyme adsorption and crosslinking.
-
Recover the immobilized enzyme by filtration or centrifugation.
-
Wash the immobilized enzyme preparation thoroughly with buffer to remove any unbound enzyme.
-
Store the immobilized enzyme at 4°C until use.
-
Evaluate the immobilization efficiency by measuring the protein concentration and enzyme activity in the supernatant before and after immobilization.
Protocol for HPLC Analysis of this compound and D-Fructose
Objective: To separate and quantify this compound and D-fructose in a reaction mixture.
Materials:
-
HPLC system with a refractive index detector (RID)
-
Amino-propyl silica column (e.g., ZORBAX NH2, 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and HPLC-grade water (e.g., 75:25 v/v)
-
This compound and D-fructose standards of known concentrations
-
Filtered and degassed mobile phase
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation:
-
Dilute the reaction samples with the mobile phase to a concentration within the linear range of the standard curve.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions containing known concentrations of this compound and D-fructose in the mobile phase.
-
Inject each standard solution into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration for each sugar.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 35°C) and the RID temperature (e.g., 35°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 20 µL) of the prepared sample or standard solution.
-
Run the analysis in isocratic mode.
-
Identify the peaks for this compound and D-fructose based on their retention times, as determined from the injection of individual standards.
-
-
Quantification:
-
Integrate the peak areas for this compound and D-fructose in the sample chromatograms.
-
Determine the concentration of each sugar in the sample by using the standard curves.
-
Section 5: Visualizations
This section provides diagrams to illustrate key pathways and workflows in this compound production.
Caption: Workflow for the enzymatic production of this compound.
Caption: Engineered metabolic pathway for this compound production in E. coli.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. The Engineering, Expression, and Immobilization of Epimerases for D-allulose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Awakening the natural capability of psicose production in Escherichia coli - UC Davis Innovation Institute for Food and Health [foodandhealth.ucdavis.edu]
- 5. A novel strategy for this compound and lipase co-production using a co-culture system of engineered Bacillus subtilis and Escherichia coli and bioprocess analysis using metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel this compound 3-Epimerase from Halophilic, Anaerobic Iocasia fonsfrigidae and Its Application in Coconut Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Characterization of an Agrobacterium tumefaciens this compound 3-Epimerase That Converts d-Fructose to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing D-Psicose Fermentation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing D-Psicose fermentation. The following guides and FAQs address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for this compound production? A1: this compound, a rare sugar, is primarily produced through two biological methods: enzymatic conversion and microbial fermentation (whole-cell biocatalysis).[1][2] The most common approach is the enzymatic isomerization of D-fructose using an enzyme called this compound 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase).[3][4][5] Emerging methods involve genetically engineering microorganisms like Escherichia coli or Corynebacterium glutamicum to create thermodynamically favorable pathways for converting common sugars like D-glucose into this compound.[6][7][8]
Q2: Why is the conversion yield of D-fructose to this compound often low? A2: The enzymatic conversion of D-fructose to this compound is a reversible reaction with an unfavorable thermodynamic equilibrium.[6] This typically limits the maximum conversion rate to a ratio of about 30-33% this compound to D-fructose under standard conditions.[4][9] Overcoming this limitation is a key challenge in enhancing production efficiency.
Q3: What is the role of borate in this compound fermentation? A3: The addition of borate ions can significantly increase the conversion yield of this compound.[10] Borate has a higher binding affinity for this compound than for D-fructose, forming a psicose-borate complex.[10][11] This complex effectively removes the product from the reaction equilibrium, shifting the conversion process further towards this compound formation and potentially doubling the yield.[10][11] However, borate is toxic and its removal during downstream processing can be challenging.[12]
Q4: What are the advantages of using a whole-cell biocatalyst system? A4: Whole-cell biocatalysis using engineered microbes can offer several advantages over in-vitro enzymatic methods. By utilizing the cell's metabolic machinery, it's possible to create pathways that are thermodynamically driven, such as those involving phosphorylation and dephosphorylation steps, to bypass the equilibrium limitations of simple isomerization.[6][7][13] This can lead to higher yields (over 60%), complete consumption of the initial substrate, and potentially lower costs by eliminating the need for expensive enzyme purification.[6][7]
Troubleshooting Guide
Issue 1: Low this compound Conversion Rate or Yield
Q: My this compound yield is consistently below the expected 30%. What are the potential causes and solutions?
A: Low yield is the most common issue. The cause can typically be traced to reaction conditions, enzyme activity, or inherent process limitations.
-
Possible Cause 1: Suboptimal Reaction Conditions (pH, Temperature, Cofactors).
-
Solution: this compound 3-epimerases (DPEase) from different microorganisms have distinct optimal conditions. Verify that your experimental pH, temperature, and metal ion cofactors match the requirements of your specific enzyme. For instance, DPEase from Agrobacterium tumefaciens works best at pH 8.0 and 50°C with Mn2+, while the enzyme from Clostridium bolteae prefers a neutral pH of 7.0 and 55°C with Co2+.[9][14] Consult the data table below for a comparison.
-
-
Possible Cause 2: Thermodynamic Equilibrium.
-
Solution: If your yield has plateaued around 30-33%, you are likely hitting the reaction's natural equilibrium.[9] To increase the yield, consider adding borate at a molar ratio of 0.6 to your fructose substrate.[10][11] This can shift the equilibrium and significantly increase the final concentration of this compound.[11] Alternatively, explore engineered whole-cell catalyst systems designed to overcome this thermodynamic barrier.[6]
-
-
Possible Cause 3: Low Enzyme Activity or Stability.
-
Solution: Ensure your enzyme is active. If using a commercial enzyme, check its expiration date. For self-produced enzymes, confirm its activity with a standard assay before starting the main fermentation. High temperatures can cause enzyme degradation; the half-life of DPEase can decrease sharply at temperatures above its optimum.[9] Consider using an immobilized enzyme, which can enhance thermal stability and allow for reuse.[15][16]
-
-
Possible Cause 4: Substrate Inhibition.
-
Solution: While aiming for high product concentration, very high initial substrate concentrations (e.g., >50% w/v D-fructose) can sometimes lead to substrate inhibition, reducing the conversion rate.[15] Experiment with different substrate concentrations to find the optimal balance for your specific enzyme or whole-cell system.[15]
-
Issue 2: Inconsistent or Failed Fermentation Batches
Q: I am experiencing significant variability between my fermentation batches, or some have failed entirely. How can I improve reproducibility?
A: Inconsistency often points to issues with process control and contamination.
-
Possible Cause 1: Microbial Contamination.
-
Solution: Undesirable microorganisms can compete for substrate or produce by-products that inhibit your enzyme or catalyst.[17] Implement strict aseptic techniques for all media, buffers, and equipment.[17] Regularly monitor your culture for unusual growth or changes in pH that could indicate contamination.
-
-
Possible Cause 2: Temperature and pH Fluctuations.
-
Solution: Enzyme activity is highly sensitive to temperature and pH.[15][17] Use a well-calibrated fermenter with reliable temperature and pH control. Monitor these parameters throughout the experiment and ensure they remain within the optimal range for your enzyme. Even minor deviations can significantly impact the final yield.
-
-
Possible Cause 3: Inactive Inoculum or Poor Catalyst Health (for Whole-Cell Systems).
-
Solution: For whole-cell fermentations, the health and viability of the initial culture are critical. Ensure your seed culture is in the exponential growth phase before inoculation. For systems using inducible promoters to express the epimerase, optimize the timing and concentration of the inducer to maximize enzyme production without overly stressing the cells.[6]
-
Issue 3: Off-Flavors or Unusual Odors
Q: My fermentation is producing a foul smell or the final product has off-flavors. What's wrong?
A: Unpleasant odors are a strong indicator of contamination or cellular stress.
-
Possible Cause 1: Contamination with Spoilage Microorganisms.
-
Possible Cause 2: Stressed Yeast/Bacteria (Whole-Cell Systems).
Data Presentation
Table 1: Comparison of Biochemical Properties of this compound 3-Epimerases (DPEase) from Various Microbial Sources
| Microbial Source | Optimal pH | Optimal Temperature (°C) | Metal Ion Cofactor | Conversion Ratio (Psicose:Fructose) | Reference |
| Agrobacterium tumefaciens | 8.0 | 50 | Mn²⁺ | 32:68 | [9] |
| Clostridium cellulolyticum H10 | 8.0 | 50 | None required (Co²⁺ enhances stability) | ~30:70 | [21] |
| Clostridium bolteae | 7.0 | 55 | Co²⁺ | 31:69 | [14] |
| Rhodobacter sphaeroides | 9.0 | 40 | Mn²⁺ | Not specified | [5] |
| Pichia pastoris (recombinant) | 6.0 | 60 | Mn²⁺ | ~17% conversion at 10% fructose | [15] |
Table 2: Effect of Borate Addition on this compound Conversion from D-Fructose
| Substrate (D-Fructose) | Molar Ratio (Borate:Fructose) | Conversion Yield (%) | Fold Increase (Approx.) | Reference |
| 100 mM | 0 | ~32% | 1x | [10][11] |
| 100 mM | 0.6 | ~64% | 2x | [10][11] |
| 100 mM | > 0.6 | Decreasing | < 2x | [10][11] |
| 700 g/L | Without Borate | ~27.5% (193 g/L psicose) | 1x | [16] |
| 700 g/L | With Borate | ~63% (441 g/L psicose) | 2.3x | [16] |
Experimental Protocols
Protocol 1: Standard this compound 3-Epimerase (DPEase) Activity Assay
-
Enzyme Preparation: Prepare the enzyme solution (purified or crude cell extract) in a suitable buffer (e.g., 50 mM EPPS buffer, pH 8.0). If required, pre-incubate the enzyme with its metal cofactor (e.g., 1 mM MnCl₂) for a specified time, followed by dialysis to remove unbound ions.[22]
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM Buffer (e.g., EPPS, pH 8.0)
-
20 mM D-fructose
-
Enzyme solution (at a concentration that gives a linear reaction rate)
-
-
Reaction Incubation: Initiate the reaction by adding the enzyme. Incubate at the enzyme's optimal temperature (e.g., 50°C) for a defined period (e.g., 10 minutes) during which the product formation is linear.
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as HCl to a final concentration of 200 mM, which denatures the enzyme.[22]
-
Quantification: Analyze the concentration of this compound produced using HPLC (see Protocol 2).
-
Unit Definition: One unit (U) of DPEase activity is typically defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified assay conditions.[22]
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter before analysis.
-
HPLC System: Use an HPLC system equipped with a carbohydrate analysis column (e.g., a sugar-specific column like the Aminex HPX-87C).
-
Mobile Phase: Use degassed, ultrapure water as the mobile phase.
-
Operating Conditions:
-
Column Temperature: 80-85°C
-
Flow Rate: 0.5-0.6 mL/min
-
Detector: Refractive Index (RI) detector
-
-
Analysis: Inject the prepared sample. Identify and quantify the this compound peak by comparing its retention time and peak area to those of a known standard curve prepared with pure this compound.
Protocol 3: General Workflow for Whole-Cell Biocatalysis in Engineered E. coli
-
Strain Cultivation: Inoculate a single colony of the engineered E. coli strain into a suitable starter culture medium (e.g., LB broth with appropriate antibiotics) and grow overnight at 37°C with shaking.
-
Production Culture: Transfer the starter culture to the main production medium (e.g., M9 minimal medium) containing the primary carbon source (e.g., 40 g/L D-glucose) to an initial OD₆₀₀ of ~0.1.[6]
-
Growth and Induction:
-
Grow the production culture at 37°C until it reaches a specific optical density (e.g., OD₆₀₀ of ~1.0).[6]
-
If using an inducible system, add the inducer (e.g., 1 mM IPTG).
-
Shift the temperature to the optimal production temperature (e.g., 30°C) to favor this compound production over rapid cell growth.[6]
-
-
Fermentation: Continue the fermentation for a set period (e.g., 8-24 hours), taking samples periodically to monitor cell density (OD₆₀₀), substrate consumption, and this compound production.
-
Harvesting and Analysis: At the end of the fermentation, centrifuge a sample to separate the cells from the supernatant. Analyze the this compound concentration in the supernatant using HPLC (Protocol 2).
Visualizations
Caption: Enzymatic conversion of D-Fructose to this compound via DPEase.
Caption: Troubleshooting workflow for diagnosing low this compound yield.
Caption: Engineered pathway for this compound production from D-Glucose.
References
- 1. scirp.org [scirp.org]
- 2. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]
- 3. Crystal structures of this compound 3-epimerase from Clostridium cellulolyticum H10 and its complex with ketohexose sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly efficient production of Clostridium cellulolyticum H10 this compound 3-epimerase in Bacillus subtilis and use of these cells to produce this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of D-tagatose-3-epimerase from Rhodobacter sphaeroides that converts D-fructose into this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Awakening the natural capability of psicose production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Awakening the natural capability of psicose production in Escherichia coli - UC Davis Innovation Institute for Food and Health [foodandhealth.ucdavis.edu]
- 8. Biosynthesis of l-Sorbose and l-Psicose Based on C—C Bond Formation Catalyzed by Aldolases in an Engineered Corynebacterium glutamicum Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of an Agrobacterium tumefaciens this compound 3-Epimerase That Converts d-Fructose to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conversion shift of D-fructose to this compound for enzyme-catalyzed epimerization by addition of borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conversion Shift of d-Fructose to this compound for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | D-Allulose (this compound) Biotransformation From Allitol by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. A this compound 3-epimerase with neutral pH optimum from Clostridium bolteae for this compound production: cloning, expression, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Streamlined production of immobilized this compound 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biological Fermenter: Troubleshooting Common Issues | Zhanghua [filter-dryer.com]
- 18. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 19. Comprehensive guide to ... Troubleshoots for Fermentation - Ferment Lab: Fermenthings Open Source Wiki [wiki.fermenthings.be]
- 20. mrbeer.com [mrbeer.com]
- 21. researchgate.net [researchgate.net]
- 22. Improvement in the Thermostability of this compound 3-Epimerase from Agrobacterium tumefaciens by Random and Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Metabolic Effects of D-Psicose and Sucrose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of D-Psicose (D-Allulose) and sucrose, supported by experimental data. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science.
Introduction
This compound, a rare sugar and a C-3 epimer of D-fructose, has garnered significant attention as a potential sugar substitute due to its low caloric value and beneficial metabolic properties.[1][2] Unlike sucrose, the common table sugar, this compound is minimally metabolized in the body, leading to distinct physiological outcomes.[3][4] This guide delves into the comparative metabolic effects of these two sugars, presenting key experimental findings, detailed methodologies, and visual representations of the underlying biological pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences in the metabolic effects of this compound and sucrose based on preclinical and clinical studies.
Table 1: General and Glycemic Effects
| Parameter | This compound | Sucrose | Source(s) |
| Caloric Value (kcal/g) | ~0.4 | ~4.0 | [1] |
| Sweetness Intensity (relative to sucrose) | ~70% | 100% | [1] |
| Glycemic Index | Negligible | 65 | [1][5] |
| Effect on Postprandial Blood Glucose | Suppresses increase | Rapidly increases | [2][6][7] |
| Effect on Postprandial Insulin Response | Minimal to suppressive | Stimulates significant release | [1][2][8] |
Table 2: Effects on Body Weight and Fat Accumulation
| Parameter | This compound | Sucrose | Source(s) |
| Body Weight Gain | No significant increase or reduction | Promotes weight gain | [3][9][10][11] |
| Body Fat Accumulation | Decreases or prevents accumulation | Promotes fat accumulation | [12][13][14] |
| Energy Expenditure | Increases | No significant change | [13][15] |
Table 3: Effects on Lipid Profile
| Parameter | This compound | Sucrose | Source(s) |
| Serum Triglycerides | Tends to lower | Can increase | [16][17] |
| Total Cholesterol | Tends to lower or no significant change | Can increase | [16][17] |
| Hepatic Lipogenesis | Suppresses | Promotes | [12][15][18] |
| Fatty Acid Oxidation | Enhances | No direct enhancement | [15][18] |
Key Experiments and Methodologies
This section outlines the detailed protocols for key experiments frequently cited in the comparative studies of this compound and sucrose.
Oral Glucose/Sucrose Tolerance Test (OGTT/OSTT)
Objective: To assess the postprandial glycemic and insulinemic responses to a carbohydrate load.
Experimental Protocol (Rodent Model):
-
Animal Preparation: Male Wistar rats or C57BL/6J mice are typically used.[6][19] Animals are fasted for 4-18 hours prior to the test to ensure a stable baseline glucose level.[19][20]
-
Test Substance Administration: A solution of the test carbohydrate (e.g., sucrose, maltose, or starch) with or without this compound is administered orally via gavage.[6] A common dosage is 2 g/kg body weight for the carbohydrate and 0.2 g/kg for this compound.[6]
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-administration, typically 15, 30, 60, 90, and 120 minutes.[19][20][21]
-
Analysis: Plasma glucose concentrations are measured using a glucose oxidase method with a commercial glucose meter.[19] Plasma insulin levels are determined using an enzyme-linked immunosorbent assay (ELISA) kit.[2]
-
Data Interpretation: The area under the curve (AUC) for glucose and insulin is calculated to compare the total glycemic and insulinemic responses between different treatment groups.[16]
Experimental Protocol (Human Study):
-
Participant Preparation: Healthy or prediabetic volunteers are recruited.[2][7] Participants are required to fast overnight (at least 8-10 hours) before the test.[22][23]
-
Test Substance Administration: Participants consume a standardized beverage containing a fixed amount of sucrose (e.g., 50g) with or without varying doses of this compound (e.g., 2.5g, 5g, 7.5g, 10g).[2][24][25]
-
Blood Sampling: Venous blood samples are drawn at baseline and at regular intervals (e.g., 30, 60, 90, and 120 minutes) after consuming the beverage.[2][8]
-
Analysis: Plasma glucose and insulin levels are measured using standard laboratory techniques.[7]
-
Data Interpretation: Changes in plasma glucose and insulin from baseline and the AUC are calculated and compared across the different this compound doses and the placebo.[8]
Body Composition and Fat Accumulation Analysis
Objective: To determine the effects of long-term dietary intervention on body weight, fat mass, and lean mass.
Experimental Protocol (Rodent Model):
-
Animal Model and Diet: Rats or mice are fed a specific diet for a defined period (e.g., 4 to 16 weeks).[12][15] Experimental diets may include a control diet, a high-sucrose diet, and a high-sucrose diet supplemented with this compound.[13]
-
Body Weight Monitoring: Body weight is measured regularly (e.g., weekly) throughout the study period.[15]
-
Body Composition Analysis:
-
Dual-Energy X-ray Absorptiometry (DEXA): This non-invasive technique is used to measure fat mass, lean mass, and bone mineral content in anesthetized animals.[26][27][28]
-
Chemical Carcass Analysis: At the end of the study, animals are euthanized, and the carcass is analyzed to determine the total content of water, protein, fat, and ash. This is considered a gold-standard method.[27][29]
-
Adipose Tissue Weight: Specific fat pads (e.g., epididymal, perirenal, mesenteric) are dissected and weighed.[12]
-
-
Data Analysis: Statistical comparisons of body weight changes, final body composition, and individual fat pad weights are made between the different dietary groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows.
Caption: Comparative metabolic pathways of sucrose and this compound.
Caption: Experimental workflow for an Oral Sucrose Tolerance Test.
Conclusion
The available evidence strongly indicates that this compound exhibits a markedly different and potentially more favorable metabolic profile compared to sucrose. Its negligible caloric contribution, coupled with its ability to attenuate postprandial glycemic and insulinemic responses, reduce body fat accumulation, and positively modulate lipid metabolism, positions it as a promising alternative to sucrose for individuals seeking to manage body weight and metabolic health.[2][3][13][15] Further research, particularly long-term human clinical trials, is warranted to fully elucidate its benefits and applications in various populations.
References
- 1. nbinno.com [nbinno.com]
- 2. drc.bmj.com [drc.bmj.com]
- 3. This compound is a rare sugar that provides no energy to growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sucrose - Wikipedia [en.wikipedia.org]
- 6. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of D-Allulose with Sucrose Beverage on Glucose Tolerance and Insulin Levels among Thai Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of D-allulose on glucose tolerance and insulin response to a standard oral sucrose load: results of a prospective, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. foodsweeteners.com [foodsweeteners.com]
- 10. A randomized controlled trial contrasting the effects of 4 low-calorie sweeteners and sucrose on body weight in adults with overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. This compound increases energy expenditure and decreases body fat accumulation in rats fed a high-sucrose diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interesting: D-Allulose Promotes Fat Loss - Not Compared to Sugar, but Compared to Non-Caloric Sweeteners [suppversity.blogspot.com]
- 15. This compound, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice [pubmed.ncbi.nlm.nih.gov]
- 17. Rare sugar this compound prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 20. mmpc.org [mmpc.org]
- 21. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 23. testmenu.com [testmenu.com]
- 24. Effects of D-allulose (Psicose) With Sucrose Beverage on Glucose Tolerance and Insulin Level | MedPath [trial.medpath.com]
- 25. Effects of D-allulose (Psicose) With Sucrose Beverage on Glucose Tolerance and Insulin Level [ctv.veeva.com]
- 26. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
- 28. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubcompare.ai [pubcompare.ai]
A Comparative Guide to the Synthesis of D-Psicose: Physicochemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
D-Psicose (also known as D-Allulose), a rare sugar and a C-3 epimer of D-fructose, is gaining significant attention in the pharmaceutical and food industries due to its low-calorie nature and various physiological benefits, including anti-obesity and anti-diabetic properties.[1] Its efficient and sustainable production is a key area of research. This guide provides an objective comparison of the two primary synthesis methodologies: physicochemical and enzymatic, supported by experimental data and detailed protocols.
At a Glance: Comparing Synthesis Strategies
The production of this compound can be broadly categorized into chemical and biological methods. Chemical synthesis often involves high temperatures and pressures with catalysts, while enzymatic synthesis utilizes specific enzymes to catalyze the conversion of D-fructose to this compound under milder conditions.[2] The choice between these methods depends on factors such as desired yield, purity, cost-effectiveness, and environmental impact.
| Parameter | Physicochemical Synthesis (Molybdate Catalysis) | Enzymatic Synthesis (this compound 3-Epimerase) |
| Starting Material | D-Fructose | D-Fructose |
| Typical Yield | Low (e.g., 0.5% this compound from D-fructose)[3] | Moderate to High (typically <40% due to equilibrium, can be increased to ~90% with advanced methods)[4][5] |
| Purity of Crude Product | Low, mixture of several sugars (D-sorbose, D-tagatose)[3] | High specificity, primarily this compound and unreacted D-fructose[6] |
| Reaction Temperature | High (e.g., 95°C)[3] | Mild (e.g., 50-60°C)[7] |
| Reaction pH | Acidic[3] | Neutral to slightly alkaline (e.g., pH 7.5-9.0)[4] |
| Reaction Time | Long (e.g., 20 hours)[3] | Variable, can be a few hours (e.g., 3-15 hours)[7] |
| By-products | Multiple sugar epimers, caramelization products[3][6] | Minimal, primarily unreacted substrate[6] |
| Environmental Impact | Generates chemical waste, high energy consumption[8] | Generally considered environmentally friendly, lower energy consumption |
| Cost-Effectiveness | Potentially lower catalyst cost but high purification and energy costs[9][10] | Higher initial enzyme cost, but can be reduced with immobilization and reuse; lower purification costs[11][12] |
Delving into the Details: Experimental Protocols
Physicochemical Synthesis: Molybdate-Catalyzed Epimerization of D-Fructose
This method relies on the catalytic activity of molybdate ions to induce the epimerization of D-fructose in an acidic aqueous solution.
Materials:
-
D-Fructose
-
Molybdenic acid
-
Deionized water
-
Activated charcoal
-
Ion-exchange resin (e.g., Wofatit SBW in OH⁻ cycle)
Procedure: [3]
-
Dissolve 100 g of D-fructose and 2 g of molybdenic acid in 500 ml of deionized water.
-
Heat the solution at 95°C for 20 hours.
-
After cooling, treat the reaction mixture with activated charcoal to decolorize.
-
Deionize the solution by passing it through an ion-exchange column to remove the catalyst and other ionic impurities.
-
The resulting solution will contain a mixture of sugars, including this compound, D-sorbose, and D-tagatose, which then requires further purification steps like chromatography to isolate this compound.
Enzymatic Synthesis: Using Immobilized D-Tagatose 3-Epimerase
This protocol utilizes an immobilized enzyme to facilitate the conversion of D-fructose to this compound, allowing for enzyme recovery and reuse.
Materials:
-
D-Fructose
-
Immobilized D-tagatose 3-epimerase (D-TE)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)
-
Metal ion cofactor (e.g., 1 mM Mn²⁺ or Co²⁺)
Procedure: [13]
-
Prepare a solution of D-fructose (e.g., 50% w/v) in the buffer solution.
-
Add the metal ion cofactor to the fructose solution.
-
Introduce the immobilized D-tagatose 3-epimerase to the solution.
-
Incubate the reaction mixture at an optimal temperature (e.g., 55-60°C) with gentle agitation for a predetermined time (e.g., 3-24 hours). The reaction progress can be monitored using High-Performance Liquid Chromatography (HPLC).
-
After the reaction, separate the immobilized enzyme from the solution by filtration or centrifugation. The enzyme can be washed and stored for subsequent batches.
-
The resulting solution contains this compound and unreacted D-fructose, which can be separated and purified using chromatographic techniques.
Visualizing the Processes and Pathways
To better understand the workflows and biological interactions of this compound, the following diagrams have been generated.
Caption: A comparative workflow of physicochemical and enzymatic synthesis of this compound.
Caption: Signaling pathways influenced by this compound in lipid metabolism and inflammation.
Conclusion
The choice between physicochemical and enzymatic synthesis of this compound involves a trade-off between various factors. Physicochemical methods, while seemingly straightforward, often suffer from low yields, the formation of multiple by-products requiring extensive purification, and significant environmental and energy costs.[8] In contrast, enzymatic synthesis offers high specificity, milder reaction conditions, and a more environmentally benign process.[6] Although the initial cost of enzymes can be high, the potential for immobilization and reuse, coupled with higher purity of the product that simplifies downstream processing, makes enzymatic synthesis an increasingly attractive option for industrial-scale production.[11] Advances in enzyme engineering and the development of multi-enzyme cascade systems are further tipping the scales in favor of enzymatic routes, promising higher conversion rates and greater economic viability.[5] For pharmaceutical applications where high purity is paramount, enzymatic synthesis is the superior choice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chempap.org [chempap.org]
- 4. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]
- 5. Enhanced production of this compound from D-fructose by a redox-driven multi-enzyme cascade system [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conversion Shift of d-Fructose to this compound for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound mitigates NAFLD mice induced by a high-fat diet by reducing lipid accumulation, inflammation, and oxidative stress [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Two-step enzymatic synthesis of 6-deoxy-L-psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 13. mdpi.com [mdpi.com]
D-Psicose: A Comparative Analysis of In Vitro and In Vivo Biological Effects
An objective guide for researchers and drug development professionals on the biological activities of the rare sugar D-Psicose, supported by experimental data from both laboratory and living organism studies.
This compound, a low-calorie rare sugar, has garnered significant attention for its potential health benefits. This guide provides a comprehensive comparison of the biological effects of this compound as observed in in vitro (laboratory-based) and in vivo (whole organism) studies. Understanding the translation of effects from a controlled lab environment to a complex living system is crucial for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a clear and objective overview.
Glycemic Control: From Enzyme Inhibition to Blood Glucose Regulation
One of the most studied effects of this compound is its ability to modulate blood sugar levels. In vitro studies have pinpointed its mechanism of action to the inhibition of digestive enzymes, while in vivo studies have confirmed its efficacy in suppressing postprandial hyperglycemia.
In Vitro Findings: In vitro assays have demonstrated that this compound can directly inhibit the activity of intestinal α-glucosidases, specifically sucrase and maltase.[1][2] This inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides. However, its inhibitory effect on α-amylase is less pronounced.[1][2]
In Vivo Findings: Animal studies, primarily in rats, have substantiated the in vitro findings. Oral administration of this compound alongside carbohydrates like sucrose and maltose significantly suppressed the subsequent rise in plasma glucose levels.[1][2] The effect was less significant with starch, which aligns with the weaker in vitro inhibition of α-amylase.[1] Long-term feeding studies in diabetic model rats (Otsuka Long-Evans Tokushima Fatty rats) showed that this compound could prevent the progression of type 2 diabetes by maintaining blood glucose levels and reducing HbA1c.[3] Human clinical trials have also shown that this compound can decrease the glycemic response to an oral maltodextrin tolerance test in a dose-dependent manner.[4]
Table 1: Comparison of this compound's Effects on Glycemic Control
| Parameter | In Vitro | In Vivo |
| Mechanism | Potent inhibition of intestinal sucrase and maltase.[1][2] | Suppression of postprandial plasma glucose increase after sucrose and maltose ingestion.[1][2] |
| Effect on α-amylase | Slight inhibition.[1] | Tended to suppress starch-induced glycemic response, but not always significantly.[1] |
| Outcome | Reduced carbohydrate digestion. | Lowered post-meal blood sugar spikes and improved long-term glycemic control.[3][4] |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
A common method to assess the inhibitory effect of this compound on α-glucosidase activity involves the following steps:
-
Enzyme Preparation: Intestinal acetone powder from rats is homogenized in a buffer solution and centrifuged to obtain the crude enzyme extract containing α-glucosidases.
-
Incubation: The enzyme extract is incubated with a substrate (e.g., sucrose or maltose) in the presence and absence of this compound at varying concentrations.
-
Glucose Measurement: The amount of glucose released from the substrate is measured using a glucose oxidase method.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the glucose produced in the presence of this compound to the control (without this compound).
Experimental Protocol: In Vivo Oral Carbohydrate Tolerance Test
This protocol is used to evaluate the effect of this compound on postprandial glycemia in animal models:
-
Animal Model: Male Wistar rats are typically used.[1]
-
Fasting: Rats are fasted overnight.
-
Administration: A solution containing a carbohydrate (e.g., 2 g/kg sucrose or maltose) with or without this compound (e.g., 0.2 g/kg) is orally administered.[1]
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after administration.[1]
-
Glucose Analysis: Plasma glucose concentrations are determined using a glucose analyzer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall glycemic response.
Caption: Workflow for in vitro and in vivo glycemic control studies.
Lipid Metabolism: From Gene Expression to Body Fat Reduction
This compound has demonstrated promising effects on lipid metabolism, contributing to its anti-obesity potential. In vivo studies have been pivotal in elucidating these effects, showing changes in gene expression that lead to reduced fat accumulation.
In Vivo Findings: Studies in rats have consistently shown that dietary this compound leads to lower body weight and reduced intra-abdominal fat accumulation.[5][6][7] This is attributed to several mechanisms:
-
Decreased Lipogenesis: this compound supplementation has been shown to decrease the activity of lipogenic enzymes in the liver.[5] It also suppresses the expression of genes involved in fatty acid synthesis, such as acetyl-CoA carboxylase α (ACCα), fatty acid synthase (FAS), and sterol regulatory element-binding protein 1c (SREBP-1c).[8][9][10]
-
Increased Fatty Acid Oxidation: Conversely, this compound enhances the expression of genes involved in fatty acid oxidation, including peroxisome proliferator-activated receptor α (PPARα), hormone-sensitive lipase (HSL), and AMP-activated protein kinase 2α (AMPK2α).[8][9][10]
-
Enhanced Energy Expenditure: Rats fed a this compound diet exhibited higher energy expenditure, particularly during the light period, and increased fat oxidation during the dark period.[5][11]
In Vitro Corroboration: While most of the mechanistic work on lipid metabolism has been conducted in vivo, in vitro studies using cell lines can help to dissect the direct effects of this compound on cellular pathways. For instance, studies on hepatocytes could confirm the direct impact of this compound on the expression of the aforementioned lipogenic and fatty acid oxidation genes.
Table 2: Comparison of this compound's Effects on Lipid Metabolism
| Parameter | In Vitro (Inferred) | In Vivo |
| Lipogenesis | Direct suppression of lipogenic gene expression in hepatocytes. | Decreased liver lipogenic enzyme activity and suppressed expression of ACCα, FAS, and SREBP-1c.[5][8][9][10] |
| Fatty Acid Oxidation | Direct stimulation of fatty acid oxidation gene expression in muscle and liver cells. | Enhanced expression of PPARα, HSL, and AMPK2α.[8][9][10] |
| Adipose Tissue | Reduced lipid accumulation in adipocytes. | Lower body weight and reduced intra-abdominal adipose tissue weight.[5][6][7] |
| Systemic Effects | - | Lower serum insulin and leptin levels.[5] Improved blood lipid profile.[8][9] |
Experimental Protocol: In Vivo Rodent Diet Study
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.[5][9]
-
Dietary Groups: Animals are divided into a control group (standard diet) and a treatment group (diet supplemented with this compound, e.g., 3-5%).[5][9]
-
Feeding Period: The experimental diets are provided for a specified duration, typically several weeks (e.g., 4 weeks).[5][9]
-
Measurements: Body weight, food intake, and energy expenditure are monitored.
-
Sample Collection: At the end of the study, blood and tissue samples (liver, adipose tissue) are collected.
-
Analysis: Serum lipid profiles, liver enzyme activities, and gene expression levels (via qPCR or Western blotting) are analyzed.
Caption: this compound's regulation of lipid metabolism pathways.
Anti-inflammatory and Antioxidant Effects: Emerging Evidence
The anti-inflammatory and antioxidant properties of this compound are an emerging area of research, with both in vitro and in vivo studies providing initial insights.
In Vitro Findings: In vitro studies have begun to explore the direct antioxidant potential of this compound. It has been shown to scavenge reactive oxygen species (ROS).[12] However, some studies suggest a more complex role. For instance, in C2C12 myogenic cells under oxidative stress (induced by hydrogen peroxide), this compound was found to potentially increase ROS levels and activate the MAPK signaling pathway, leading to apoptosis.[13] This highlights the importance of context and model systems in interpreting in vitro results.
In Vivo Findings: In animal models of type 2 diabetes, this compound has been shown to exert anti-inflammatory effects by reducing the infiltration of macrophages in abdominal adipose tissue and lowering serum leptin levels.[3] Furthermore, it has been suggested that this compound may act as a strong antioxidant by scavenging ROS and upregulating antioxidant enzymes.[3] This is supported by findings that this compound improved the antioxidative activity in rats.[8][9]
Table 3: Comparison of this compound's Anti-inflammatory and Antioxidant Effects
| Parameter | In Vitro | In Vivo |
| Antioxidant Activity | ROS scavenging activity.[12] Potentially pro-oxidant under certain stress conditions in specific cell types.[13] | Improved overall antioxidative status in rats.[8][9] Upregulation of antioxidant enzymes.[3] |
| Anti-inflammatory Activity | (Limited direct evidence) | Reduced macrophage infiltration in adipose tissue.[3] Lowered serum leptin levels.[3] |
Experimental Protocol: In Vitro ROS Scavenging Assay
-
Cell Line: A suitable cell line, such as C2C12 myoblasts, is cultured.[13]
-
Oxidative Stress Induction: Cells are treated with an agent like hydrogen peroxide (H₂O₂) to induce ROS production.[13]
-
This compound Treatment: Cells are co-treated with this compound at various concentrations.
-
ROS Measurement: Intracellular ROS levels are quantified using fluorescent probes like dihydroethidium and analyzed by flow cytometry.[13]
Experimental Protocol: In Vivo Assessment of Inflammation
-
Animal Model: A model of chronic inflammation, such as a genetic model of type 2 diabetes (e.g., OLETF rats), is used.[3]
-
Dietary Intervention: Animals receive a diet supplemented with this compound over a long period.
-
Tissue Analysis: Adipose tissue is collected and analyzed for macrophage infiltration using immunohistochemistry.
-
Biomarker Measurement: Serum levels of inflammatory markers like leptin are measured using ELISA.
Caption: this compound's potential role in MAPK signaling under oxidative stress.
Conclusion
The comparison of in vitro and in vivo studies reveals a largely consistent picture of this compound's biological effects, particularly in the realms of glycemic control and lipid metabolism. In vitro studies have been instrumental in elucidating the direct molecular mechanisms, such as enzyme inhibition, while in vivo research has confirmed the physiological relevance of these mechanisms, demonstrating tangible benefits like reduced blood sugar levels and body fat.
For researchers and drug development professionals, this comparative analysis underscores the importance of a multi-faceted approach. While in vitro assays provide valuable initial screening and mechanistic insights, in vivo studies are indispensable for understanding the systemic effects and therapeutic potential of this compound. The emerging data on its anti-inflammatory and antioxidant properties warrant further investigation to fully characterize its health benefits. The contrasting findings in some in vitro antioxidant studies also highlight the need for careful experimental design and interpretation, considering the specific cellular context and stressors. Future research should continue to bridge the gap between these two research modalities to fully unlock the potential of this compound as a functional food ingredient and therapeutic agent.
References
- 1. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rare sugar this compound prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute this compound administration decreases the glycemic responses to an oral maltodextrin tolerance test in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Study on Long-Term Toxicity of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-obesity potential of rare sugar this compound by regulating lipid metabolism in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Anti-obesity potential of rare sugar this compound by regulating lipid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances on applications and biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Low-calorie sweetener this compound promotes hydrogen peroxide-mediated apoptosis in C2C12 myogenic cells favoring skeletal muscle cell injury - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Science Behind D-Psicose: A Comparative Guide to Published Findings
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of published research on the rare sugar D-Psicose (also known as D-Allulose). We delve into the experimental data, providing a clear and concise summary of its metabolic effects and the signaling pathways it modulates. Detailed experimental protocols are provided to support the replication and validation of these key findings.
Metabolic Effects of this compound: A Quantitative Comparison
This compound has been the subject of numerous studies to elucidate its impact on metabolic processes, particularly concerning glucose homeostasis and lipid metabolism. The following tables summarize the key quantitative findings from various published animal and human studies.
Table 1: Effect of this compound on Postprandial Blood Glucose and Insulin Levels in Rats
| Study | Animal Model | Treatment | Outcome Measure | Result | Citation |
| Matsuo & Izumori, 2009 | Male Wistar rats | 0.2 g/kg this compound + 2 g/kg sucrose | Plasma Glucose AUC | -15% vs. sucrose alone | [1] |
| Matsuo & Izumori, 2009 | Male Wistar rats | 0.2 g/kg this compound + 2 g/kg maltose | Plasma Glucose AUC | -14% vs. maltose alone | [1] |
| Hossain et al., 2015 | OLETF rats (T2DM model) | 5% this compound in drinking water (long-term) | Fasting Blood Glucose | Significant decrease vs. control | [2] |
| Hossain et al., 2015 | OLETF rats (T2DM model) | 5% this compound in drinking water (long-term) | Plasma Insulin | Maintained levels vs. control (which decreased) | [2] |
| Ochiai et al., 2014 | Sprague-Dawley rats | 3% this compound in diet for 4 weeks | Serum Insulin | Significantly lower vs. control | [3] |
Table 2: In Vitro Inhibition of Intestinal α-Glucosidases by this compound
| Study | Enzyme Source | Enzyme | Inhibitory Effect | Citation |
| Matsuo & Izumori, 2009 | Rat intestinal mucosa | Sucrase | Potent inhibition | [1] |
| Matsuo & Izumori, 2009 | Rat intestinal mucosa | Maltase | Potent inhibition | [1] |
| Matsuo & Izumori, 2009 | Rat intestinal and salivary glands | α-Amylase | Slight inhibition | [1] |
Table 3: Effects of this compound on Lipid Metabolism in Rats
| Study | Animal Model | Treatment | Key Outcome | Result | Citation |
| Chen et al., 2019 | Wistar rats | 5% this compound in diet for 4 weeks | ACCα, FAS, SREBP-1c gene expression (lipogenesis) | Suppressed | [4] |
| Chen et al., 2019 | Wistar rats | 5% this compound in diet for 4 weeks | AMPKα2, HSL, PPARα gene expression (fatty acid oxidation) | Stimulated | [4] |
| Ochiai et al., 2014 | Sprague-Dawley rats | 3% this compound in diet for 4 weeks | Hepatic lipogenic enzyme activities | Significantly lowered | [3] |
| Ochiai et al., 2014 | Sprague-Dawley rats | 3% this compound in diet for 4 weeks | 24h Energy Expenditure | Enhanced | [3] |
Experimental Protocols for Key Studies
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
1. In Vivo Postprandial Glycemic Response in Rats
-
Objective: To evaluate the effect of this compound on blood glucose levels after carbohydrate ingestion.
-
Animal Model: Male Wistar rats (6 months old)[1].
-
Procedure:
-
Rats were fasted prior to the experiment.
-
Oral administration of a solution containing 2 g/kg of a carbohydrate (sucrose or maltose) with or without 0.2 g/kg of this compound[1].
-
Blood samples were collected from the tail vein at baseline and at 30, 60, 90, and 120 minutes post-administration.
-
Plasma glucose concentrations were determined using a glucose analyzer.
-
The area under the curve (AUC) for plasma glucose was calculated to compare the glycemic response between groups.
-
2. In Vitro α-Glucosidase Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on intestinal enzymes responsible for carbohydrate digestion.
-
Enzyme Preparation:
-
The small intestine from male Wistar rats was removed, and the mucosa was scraped.
-
The mucosa was homogenized in a phosphate buffer (pH 7.0) and centrifuged.
-
The resulting supernatant was used as the crude enzyme solution.
-
-
Assay Procedure:
-
The enzyme solution was pre-incubated with various concentrations of this compound.
-
The substrate (sucrose or maltose) was added to initiate the reaction.
-
The amount of glucose released was measured using a glucose oxidase method.
-
The inhibitory activity was calculated as the percentage reduction in enzyme activity compared to a control without this compound.
-
3. Gene Expression Analysis of Lipid Metabolism Enzymes in Rat Liver
-
Objective: To investigate the molecular mechanism by which this compound affects lipid metabolism.
-
Animal Model and Treatment: Wistar rats were fed a diet containing 5% this compound for 4 weeks[4].
-
Procedure:
-
At the end of the treatment period, rats were euthanized, and liver tissue was collected.
-
Total RNA was extracted from the liver samples.
-
Reverse transcription was performed to synthesize cDNA.
-
Quantitative real-time PCR (qPCR) was used to measure the mRNA expression levels of genes involved in lipogenesis (e.g., ACCα, FAS, SREBP-1c) and fatty acid oxidation (e.g., AMPKα2, HSL, PPARα).
-
Gene expression levels were normalized to a housekeeping gene (e.g., β-actin).
-
4. Investigation of MAPK Signaling Pathway in Muscle Cells
-
Objective: To examine the effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in the context of oxidative stress.
-
Cell Model: C2C12 myogenic cells[5].
-
Procedure:
-
C2C12 cells were pretreated with varying concentrations of this compound (1, 2, or 5 mM) for 3 hours.
-
Cells were then exposed to 100 µM hydrogen peroxide (H₂O₂) for 2 hours to induce oxidative stress.
-
After the H₂O₂ treatment, the medium was replaced, and the cells were incubated for an additional 3 hours.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Western blotting was performed to analyze the protein expression levels of total and phosphorylated forms of key MAPK pathway proteins (JNK, p38, ERK)[5].
-
5. Analysis of MCP-1 Expression in Human Endothelial Cells
-
Objective: To determine the effect of this compound on high-glucose-induced expression of Monocyte Chemoattractant Protein-1 (MCP-1).
-
Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs)[6].
-
Procedure:
-
HUVECs were cultured and exposed to a high concentration of glucose (22.4 mM) to mimic hyperglycemic conditions.
-
In parallel, cells were co-treated with high glucose and this compound.
-
After the treatment period, total RNA was extracted, and the expression of MCP-1 mRNA was quantified using real-time PCR.
-
The concentration of MCP-1 protein in the cell culture supernatant was measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
To investigate the signaling pathway, specific inhibitors for pathways like p38-MAPK were used, and the subsequent effect on MCP-1 expression was measured[6].
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the literature.
Caption: this compound inhibits high glucose-induced MCP-1 expression via the p38-MAPK pathway.
Caption: this compound exacerbates H₂O₂-induced apoptosis through the MAPK signaling pathway.
Caption: Workflow for assessing the in vivo postprandial glycemic response to this compound.
References
- 1. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rare sugar this compound prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Low-calorie sweetener this compound promotes hydrogen peroxide-mediated apoptosis in C2C12 myogenic cells favoring skeletal muscle cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the expression of MCP-1 induced by high-glucose stimulation in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for D-Psicose (D-Allulose)
Date of Issue: November 7, 2025
This document provides immediate and essential safety, handling, and disposal protocols for D-Psicose, also known as D-Allulose, tailored for research, scientific, and drug development professionals. While this compound is generally recognized as safe (GRAS) for use as a food ingredient by the U.S. Food and Drug Administration, adherence to standard laboratory safety practices is crucial to ensure a safe working environment.[1][2][3]
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), observing good industrial hygiene and safety practices is mandatory.[4][5] The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.
| Protection Type | Equipment | Purpose | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | To prevent eye contact with dust particles. | [4] |
| Skin Protection | Impervious clothing and chemical-resistant gloves | To avoid direct skin contact. | [4][6] |
| Respiratory Protection | Full-face respirator | Recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. Not typically required under normal use conditions with adequate ventilation. | [4][6] |
Health and Safety Information
This compound is a monosaccharide and a C3 epimer of D-fructose.[7] It is found naturally in small quantities in foods like wheat, figs, and raisins.[8] Studies have indicated potential health benefits, including hypoglycemic and antioxidant activities.[9] Despite its safety profile, it is important to be aware of the following first-aid measures.
First-Aid Measures
| Exposure Route | Procedure | Source |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [5][6] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | [4][5] |
| Inhalation | If breathed in, move the person into fresh air. If not breathing, give artificial respiration and consult a physician. | [5] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. | [4][5] |
Operational and Disposal Plans
Proper handling and disposal of this compound are essential for maintaining a safe laboratory environment.
Handling and Storage:
-
Handle in a well-ventilated place.[4]
-
Wear suitable protective clothing.[4]
-
Avoid contact with skin and eyes.[4]
-
Store in a tightly closed container in a dry and well-ventilated place.[6] For long-term storage, refrigeration is recommended.[6]
Spill Response: In the event of a spill, follow the procedural workflow outlined below. The primary objectives are to contain the spill, clean the area, and ensure the safety of all personnel.
Caption: this compound Spill Response Workflow
Disposal:
-
Collect spilled material and arrange for disposal in suitable, closed containers.[4]
-
Adhere to all applicable local, state, and federal regulations for waste disposal.[4]
-
Prevent the chemical from entering drains, as discharge into the environment should be avoided.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. scbt.com [scbt.com]
- 8. Psicose - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
